Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate
Description
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Properties
IUPAC Name |
ethyl 2-diethoxyphosphoryl-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O6P/c1-4-12-7(9)8(10)15(11,13-5-2)14-6-3/h8,10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVCTWZZBWHUEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(O)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661957 | |
| Record name | Ethyl (diethoxyphosphoryl)(hydroxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162246-79-9 | |
| Record name | Ethyl 2-(diethoxyphosphinyl)-2-hydroxyacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162246-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (diethoxyphosphoryl)(hydroxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Technical-Guide-to-the-Synthesis-of-Ethyl-2-Diethoxyphosporyl-2-hydroxyacetate
Abstract
Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate is a valuable α-hydroxyphosphonate with significant applications as a versatile intermediate in the synthesis of bioactive molecules, including enzyme inhibitors, herbicides, and pharmaceuticals.[1][2] This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the Pudovik and Abramov reactions. It offers a detailed analysis of reaction mechanisms, optimization strategies, and troubleshooting for common challenges encountered during synthesis. The content is tailored for researchers, scientists, and drug development professionals, aiming to equip them with the necessary expertise to successfully synthesize and utilize this important chemical entity.
Introduction: Significance and Applications
α-Hydroxyphosphonates, such as this compound, represent a critical class of organophosphorus compounds. Their structural similarity to α-amino acids and phosphate esters allows them to act as enzyme inhibitors, making them attractive targets for drug discovery and agrochemical development.[1][3] Specifically, this compound serves as a key building block for more complex molecules. Its derivatives have shown potential as anti-inflammatory and anti-cancer agents.[4] The phosphonate moiety enhances the bioactivity and chemical reactivity of the molecule, enabling its use in various chemical transformations.[4][5]
Key Applications:
-
Pharmaceutical Development: An intermediate in the synthesis of novel therapeutics.[4]
-
Agrochemicals: Used in the development of herbicides and pesticides.[1][4]
-
Biochemical Research: Employed in assays to study enzyme activity and metabolic pathways.[4]
-
Material Science: Utilized in formulating specialty polymers and coatings.[4]
Core Synthesis Methodologies: Pudovik and Abramov Reactions
The synthesis of this compound is predominantly achieved through the addition of a phosphorus-containing nucleophile to an electrophilic carbonyl compound. The two most prominent methods are the Pudovik and Abramov reactions.[2]
The Pudovik Reaction: A Base-Catalyzed Approach
The Pudovik reaction involves the base-catalyzed addition of a dialkyl phosphite, in this case, diethyl phosphite, to a carbonyl compound, ethyl glyoxylate.[1][3] This method is favored for its high atom economy.[1]
Reaction Scheme:
Caption: General scheme of the Pudovik Reaction.
Mechanism:
The reaction is typically initiated by a base, which deprotonates the diethyl phosphite to form a more nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon of ethyl glyoxylate. The resulting alkoxide intermediate is subsequently protonated, often by the conjugate acid of the base or during aqueous work-up, to yield the final α-hydroxyphosphonate product.
Caption: Mechanism of the base-catalyzed Pudovik Reaction.
The Abramov Reaction: An Acid-Catalyzed Alternative
The Abramov reaction provides an alternative, acid-catalyzed route utilizing a trialkyl phosphite, such as triethyl phosphite, instead of a dialkyl phosphite.[6][7] While mechanistically distinct, it also yields the desired α-hydroxyphosphonate.[6]
Reaction Scheme:
Caption: General scheme of the Abramov Reaction.
Mechanism:
In the Abramov reaction, the acid catalyst activates the carbonyl group of ethyl glyoxylate, enhancing its electrophilicity. The nucleophilic phosphorus of the trialkyl phosphite then attacks the carbonyl carbon, forming a zwitterionic intermediate. This intermediate undergoes an alkyl group transfer from the phosphorus to the oxygen, a rearrangement that leads to the final product.[6]
Caption: Mechanism of the acid-catalyzed Abramov Reaction.
Experimental Protocols and Optimization
General Pudovik Synthesis Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Diethyl phosphite[8]
-
Ethyl glyoxylate (freshly distilled is recommended)[9]
-
Base catalyst (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., THF, dichloromethane)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried round-bottom flask under an inert atmosphere, add the anhydrous solvent and the base catalyst.
-
Add diethyl phosphite (1.0 - 1.2 equivalents) to the stirred suspension.
-
Cool the mixture in an ice bath.
-
Slowly add ethyl glyoxylate (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.[10]
-
Monitor the reaction progress using TLC or ¹H NMR.[10]
-
Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).
-
Perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[11]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.[11]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst, steric hindrance, reaction reversibility.[10] | Use a fresh, anhydrous base. For sterically hindered substrates, increase reaction time or temperature.[10] |
| Phosphate Byproduct Formation | Base-catalyzed rearrangement (Phospha-Brook rearrangement).[10] | Run the reaction at lower temperatures. Minimize reaction time by closely monitoring progress. Use a milder base.[10] |
| Oxidation to α-Ketophosphonate | Presence of oxidative conditions. | Ensure the reaction is conducted under a strictly inert atmosphere.[10] |
| Hydrolysis of Phosphonate Esters | Harsh acidic or basic work-up conditions. | Use mild work-up and purification conditions. Carefully neutralize the reaction mixture.[10] |
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic methods.
| Property | Value |
| Molecular Formula | C₈H₁₇O₆P[12] |
| Molecular Weight | 240.19 g/mol [13] |
| Appearance | Clear Colourless Oil[13] |
| Solubility | Soluble in Chloroform and Methanol[14] |
| Boiling Point | 125-142°C (at oil pump vacuum)[15] |
Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and ³¹P NMR would be crucial for full characterization but are not available in the provided search results.
Conclusion
The synthesis of this compound via the Pudovik and Abramov reactions offers reliable and versatile routes to this important α-hydroxyphosphonate. A thorough understanding of the reaction mechanisms, careful control of reaction conditions, and strategic troubleshooting are paramount for achieving high yields and purity. This guide provides the foundational knowledge and practical insights for researchers to confidently approach the synthesis of this valuable compound and unlock its potential in various scientific disciplines.
References
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Keglevich, G. Synthesis and Reactions of α-Hydroxyphosphonates. Molecules. 2012, 17(11), 12821-12845. Available from: [Link]
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Bálint, E., Tajti, Á., & Keglevich, G. Synthesis of novel α-hydroxyphosphonates along with α-aminophosphonates as intermediates. Phosphorus, Sulfur, and Silicon and the Related Elements. 2020, 195(1), 1-8. Available from: [Link]
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Yokomatsu, T., Yamagishi, T., & Shibuya, S. Enantioselective synthesis of α-hydroxyphosphonates through asymmetric Pudovik reactions with chiral lanthanoid and titanium alkoxides. Journal of the Chemical Society, Perkin Transactions 1. 1997, (18), 2589-2594. Available from: [Link]
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Keglevich, G., & Bálint, E. Synthesis of α-hydroxyphosphonates and α-aminophosphonates. ResearchGate. 2012. Available from: [Link]
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"Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate chemical properties"
An In-depth Technical Guide to Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, a significant α-hydroxyphosphonate in modern organic synthesis. Tailored for researchers and professionals in drug development and chemical sciences, this document synthesizes core chemical principles with practical, field-proven insights.
Introduction and Significance
This compound, with CAS Number 162246-79-9, is an organophosphorus compound featuring a characteristic α-hydroxyphosphonate moiety.[1][2] This structure is a cornerstone for the synthesis of a wide array of biologically active molecules and complex organic structures. The presence of a reactive hydroxyl group, a stereogenic center, and a phosphonate ester makes it a versatile building block. The phosphonate group is a well-known phosphate mimic, which allows molecules incorporating this moiety to act as enzyme inhibitors, making them valuable in pharmaceutical development.[3] Furthermore, its utility as a precursor to Horner-Wadsworth-Emmons (HWE) reagents underscores its importance in the stereoselective synthesis of alkenes.[4]
Physicochemical and Spectroscopic Properties
The compound is typically supplied as a clear, colorless oil and should be stored under refrigeration (2-8°C) to ensure its stability.[1][5] Its solubility in common organic solvents like chloroform and methanol facilitates its use in a variety of reaction conditions.[5]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 162246-79-9 | [1][2][4] |
| Molecular Formula | C8H17O6P | [1][2][4] |
| Molecular Weight | 240.19 g/mol | [1][4][5] |
| Appearance | Clear Colourless Oil | [1] |
| Boiling Point | 125-142°C (Oil Pump) | [6] |
| Solubility | Soluble in Chloroform, Methanol | [5] |
| Storage | 2-8°C Refrigerator | [1][5] |
Spectroscopic Profile
Structural elucidation of this compound relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two ethoxy groups on the phosphorus atom, the ethyl ester group, the α-proton, and the hydroxyl proton. The α-proton will appear as a doublet due to coupling with the phosphorus atom (²JP-H).
-
¹³C NMR: The carbon spectrum will display distinct signals for the carbonyl carbon of the ester, the α-carbon directly attached to the phosphorus (showing C-P coupling), and the carbons of the ethoxy groups.
-
³¹P NMR: A single resonance is expected in the proton-decoupled phosphorus NMR spectrum, confirming the presence of a single phosphorus environment.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong P=O stretching band (typically around 1250 cm⁻¹), a strong C=O stretching band for the ester (around 1740 cm⁻¹), and a broad O-H stretching band for the hydroxyl group (around 3400 cm⁻¹).
-
Mass Spectrometry: Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns, including the loss of ethoxy groups.[7]
Synthesis and Mechanistic Considerations
The primary route to α-hydroxyphosphonates like this compound is through the addition of a phosphorus nucleophile to an aldehyde. The two most prominent named reactions for this transformation are the Pudovik and Abramov reactions.[8] The choice between them is dictated by the nature of the phosphorus reagent.
The Pudovik Reaction Pathway
The Pudovik reaction involves the base-catalyzed addition of a dialkyl phosphite to a carbonyl compound.[9][10] For the target molecule, this involves the reaction of diethyl phosphite with ethyl glyoxylate.
Causality in Protocol Design: The use of a base (e.g., an amine like DBN or an alkoxide) is critical. The base deprotonates the diethyl phosphite to generate a highly nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon of ethyl glyoxylate. A subsequent protonation step, typically from the protonated base or during aqueous workup, yields the final α-hydroxyphosphonate. The choice of a mild base is often preferred to avoid side reactions associated with the ester functionality.
Caption: Pudovik reaction workflow for synthesis.
The Abramov Reaction Pathway
The Abramov reaction utilizes a trialkyl phosphite, such as triethyl phosphite, which adds to the carbonyl compound.[11][12] This reaction can be catalyzed by Lewis acids or proceed under thermal conditions.
Mechanism Insight: The reaction initiates with the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the carbonyl carbon, forming a zwitterionic intermediate.[12] This intermediate then undergoes an intramolecular rearrangement where an ethyl group migrates from the phosphorus to the newly formed alkoxide oxygen. This step is analogous to the second step of the Michaelis-Arbuzov reaction.[12] This pathway is particularly useful when base-sensitive functional groups are present in the substrates.
Reactivity and Synthetic Utility
The true value of this compound lies in its versatile reactivity, primarily centered around the hydroxyl group.
Oxidation to α-Ketophosphonates
The secondary alcohol can be readily oxidized to the corresponding ketone using standard oxidizing agents (e.g., Swern, Dess-Martin periodinane). The resulting ethyl 2-(diethoxyphosphoryl)-2-oxoacetate is a powerful dienophile and Michael acceptor, enabling the construction of more complex molecular architectures.
Derivatization and the Horner-Wadsworth-Emmons Reaction
The hydroxyl group serves as a crucial handle for derivatization. For instance, acylation can protect the hydroxyl group or introduce another functional moiety.[3] A key transformation is its conversion into a leaving group (e.g., mesylate, tosylate, or acetate) followed by elimination or substitution.
Most notably, activation of the hydroxyl group (e.g., by conversion to an acetate) followed by base-mediated elimination provides access to a key intermediate for the Horner-Wadsworth-Emmons (HWE) reaction. The resulting phosphonate-stabilized carbanion is a powerful nucleophile for the synthesis of α,β-unsaturated esters with high (E)-selectivity.
Caption: Pathway to HWE reaction from the title compound.
Experimental Protocol: Synthesis via Pudovik Reaction
This protocol is a representative procedure based on established methodologies for the Pudovik reaction.[10][13]
Materials:
-
Ethyl glyoxylate (50% solution in toluene, 1.0 equiv)
-
Diethyl phosphite (1.05 equiv)
-
1,8-Diazabicycloundec-7-ene (DBN) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of ethyl glyoxylate in anhydrous DCM. Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Add diethyl phosphite to the cooled solution, followed by the dropwise addition of DBN catalyst. The choice of a non-nucleophilic amine base like DBN is strategic to prevent side reactions while effectively catalyzing the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (ethyl glyoxylate) is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). The use of a mild acidic quench neutralizes the base catalyst and facilitates separation.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound as a colorless oil.
Self-Validation: The purity and identity of the final product must be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, ³¹P NMR, and IR) and compared against literature data. The absence of starting material signals and the appearance of the characteristic α-proton doublet in ¹H NMR are key indicators of a successful reaction.
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PubChem. Ethyl 2-ethoxy-2-hydroxyacetate. National Center for Biotechnology Information. [Link]
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Organic Syntheses. DIETHYL BENZYLPHOSPHONATE. [Link]
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Wikipedia. Abramov reaction. [Link]
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Organic Syntheses. ETHYL DIETHOXYACETATE. [Link]
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Shanghai Vichem Chem Co., Ltd. This compound. [Link]
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Keglevich, G. Synthesis and Reactions of α-Hydroxyphosphonates. MDPI. [Link]
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MDPI. Continuous Flow Optimisation of the Pudovik Reaction and 2 phospha-Brook Rearrangement Using DBN. [Link]
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Bálint, E., et al. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. National Center for Biotechnology Information. [Link]
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McCaslin, D. R., et al. The Aryne-Abramov Reaction as a 1,2-Benzdiyne Platform for the Generation and Solvent-Dependent Trapping of 3-Phosphonyl Benzyne. ACS Publications. [Link]
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Keglevich, G., & Bálint, E. Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE. [Link]
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Kumar, S., et al. FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. ResearchGate. [Link]
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A Multi-faceted Spectroscopic Approach to the Definitive Structure Elucidation of Ethyl 2-(Diethoxyphosphoryl)-2-hydroxyacetate
Abstract
This technical guide provides a comprehensive, in-depth methodology for the complete structure elucidation of Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate, a prominent member of the α-hydroxyphosphonate class of compounds. These molecules are of significant interest as versatile intermediates for the synthesis of various biologically active agents.[1][2] The definitive confirmation of their molecular structure is a critical prerequisite for their application in research and development. This document moves beyond a simple recitation of procedures, offering a detailed rationale for the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We present field-proven protocols and interpretative guidance, designed to provide researchers, scientists, and drug development professionals with a robust framework for unambiguous structural verification.
Introduction: The Analytical Imperative
Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate (Molecular Formula: C₈H₁₇O₆P, Molecular Weight: 240.19 g/mol ) is a valuable building block in synthetic chemistry.[3][4] Its structure incorporates a stereocenter and multiple reactive functional groups—a hydroxyl, an ester, and a phosphonate—making it a precursor for a wide range of more complex molecules.
The most common route to α-hydroxyphosphonates is the Pudovik reaction, which involves the addition of a dialkyl phosphite to a carbonyl compound.[1][5][6] However, this synthesis is not without its challenges. A frequently encountered side reaction is the base-catalyzed phospha-Brook rearrangement, which converts the target α-hydroxyphosphonate into a phosphate ester isomer.[1][2][7] This possibility necessitates a rigorous, multi-technique analytical approach to not only confirm the desired structure but also to definitively rule out isomeric byproducts. This guide details that approach.
Caption: Numbering scheme for NMR assignments.
-
Sample Preparation: Use the same sample prepared for ³¹P NMR analysis. The use of a high-purity deuterated solvent is critical to avoid interfering signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the range of 0-12 ppm. Reference the spectrum to the residual solvent peak or internal standard (e.g., TMS at δ 0.0 ppm).
-
Analysis: Integrate all signals to determine relative proton counts. Measure chemical shifts and coupling constants for each multiplet.
¹³C NMR: Confirming the Carbon Skeleton and P-C Connectivity
Causality: ¹³C NMR complements the ¹H data by identifying all unique carbon environments. The most powerful feature in this context is the observation of C-P J-coupling, which provides indisputable evidence of the direct bond between the α-carbon and the phosphorus atom (¹JPC) and through-bond couplings to other nearby carbons (²JPC, ³JPC).
Expected Data: The proton-decoupled ¹³C spectrum will show distinct signals for each of the unique carbon atoms in the molecule.
-
Sample Preparation: The same sample used for ¹H and ³¹P NMR is suitable. A slightly higher concentration may be beneficial to reduce acquisition time.
-
Instrumentation: Use the same NMR spectrometer.
-
Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. A sufficient number of scans must be averaged to achieve a good signal-to-noise ratio.
-
Analysis: Correlate each carbon signal to its corresponding atom in the proposed structure, paying close attention to the characteristic downfield shift of the carbonyl carbon and the large ¹JPC coupling constant of the α-carbon.
Summary of NMR Data
| Assignment | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Constant(s) (J, Hz) |
| H(g) | ¹H | ~4.5 - 5.5 (variable) | Broad Singlet | - |
| H(a) | ¹H | ~4.4 - 4.8 | Doublet | ²J(P,H) ≈ 10 - 12 Hz |
| H(d) | ¹H | ~4.1 - 4.3 | Quartet | ³J(H,H) ≈ 7.1 Hz |
| H(b) | ¹H | ~4.0 - 4.2 | Multiplet (Quintet-like) | ³J(H,H) ≈ 7.1 Hz, ³J(P,H) ≈ 7-8 Hz |
| H(e) | ¹H | ~1.25 - 1.35 | Triplet | ³J(H,H) ≈ 7.1 Hz |
| H(c) | ¹H | ~1.25 - 1.35 | Triplet | ³J(H,H) ≈ 7.1 Hz |
| C(a) | ¹³C | ~168 - 172 | Doublet | ³J(P,C) ≈ 4-6 Hz |
| C(f) | ¹³C | ~68 - 72 | Doublet | ¹J(P,C) ≈ 155 - 165 Hz |
| C(d) | ¹³C | ~62 - 64 | Singlet | - |
| C(b) | ¹³C | ~63 - 65 | Doublet | ²J(P,C) ≈ 6-8 Hz |
| C(e) | ¹³C | ~13 - 15 | Singlet | - |
| C(c) | ¹³C | ~15 - 17 | Doublet | ³J(P,C) ≈ 5-7 Hz |
| P | ³¹P | ~20 - 24 | Singlet | - |
(Note: Exact chemical shifts can vary based on solvent and concentration. The key diagnostic features are the multiplicities and coupling constants arising from the phosphorus atom.)
Functional Group Verification: Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For this molecule, IR serves as a crucial check for the simultaneous presence of the hydroxyl (O-H), ester carbonyl (C=O), and phosphoryl (P=O) groups.
Expected Data: The IR spectrum will display several strong, characteristic absorption bands. The absence of any of these bands would immediately cast doubt on the proposed structure.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Hydroxyl | O-H stretch | ~3300 - 3500 | Strong, Broad |
| Alkyl | C-H stretch | ~2850 - 3000 | Medium to Strong |
| Ester Carbonyl | C=O stretch | ~1735 - 1750 | Strong, Sharp |
| Phosphoryl | P=O stretch | ~1230 - 1260 | Strong, Sharp |
| Phosphonate Ether | P-O-C stretch | ~1020 - 1050 | Strong |
-
Sample Preparation: As the compound is a liquid or oil, no special preparation is needed for ATR analysis. [3]Place a single drop of the neat sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Analysis: Identify the key absorption bands and compare their positions to the expected values for the O-H, C=O, and P=O functional groups.
Molecular Weight and Fragmentation: Mass Spectrometry (MS)
Causality: Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data corroborates the molecular formula derived from NMR and provides further evidence for the proposed connectivity. Electrospray ionization (ESI) is the preferred method for this polar molecule as it is a soft ionization technique that typically yields an intact molecular ion. [8] Expected Data:
-
Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 241.08 or the sodium adduct [M+Na]⁺ at m/z 263.06.
-
Fragmentation Pattern: While detailed fragmentation can be complex, common losses would include ethoxy groups (-45 Da), the ethyl acetate moiety (-87 Da), or various combinations thereof, providing clues to the molecule's assembly.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) via direct infusion using a syringe pump.
-
Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect ions based on their mass-to-charge ratio (m/z).
-
Analysis: Identify the peak corresponding to the molecular ion to confirm the molecular weight. Analyze major fragment ions to see if they correspond to logical losses from the parent structure.
Integrated Analysis: The Path to Unambiguous Confirmation
No single technique provides the complete picture. The strength of this analytical workflow lies in the self-validating system created by integrating the data from all three methods.
Caption: Integrated workflow for structure elucidation.
-
MS confirms the molecular weight is 240.19, consistent with the formula C₈H₁₇O₆P.
-
IR confirms the presence of the required O-H, C=O, and P=O functional groups.
-
³¹P NMR confirms the phosphorus is in a phosphonate environment.
-
¹H and ¹³C NMR provide the final, definitive proof of concept, mapping out the exact connectivity of the atoms. The observation of a doublet for the α-proton (H(a)) with a ²J(P,H) coupling of ~11 Hz and a doublet for the α-carbon (C(f)) with a large ¹J(P,C) of ~160 Hz are the "smoking gun" pieces of evidence that lock the structure in place.
Conclusion
The structure elucidation of Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate is achieved with high confidence through the synergistic application of NMR, IR, and MS. This integrated approach creates a self-validating system where the data from each technique corroborates the others, leading to an unambiguous and trustworthy structural assignment. By following the detailed protocols and interpretative logic outlined in this guide, researchers can ensure the identity and purity of their material, a fundamental requirement for its successful application in drug discovery and chemical development.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95630, Ethyl 2-ethoxy-2-hydroxyacetate. Retrieved from [Link]
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Davletshin, R., et al. (2024). Crystallographic Features of Selected New α-Hydroxyphosphonates. ResearchGate. [Link]
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Bálint, E., et al. (2020). Synthesis of novel α-hydroxyphosphonates along with α-aminophosphonates as intermediates. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(1), 1-8. [Link]
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American Chemical Society. (n.d.). The analysis of organophosphorus pesticide samples by high-performance liquid chromatography/mass spectrometry and high-performance liquid chromatography/mass spectrometry/mass spectrometry. Retrieved from [Link]
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Quilliam, M. A., et al. (1995). Analysis of Organophosphorus Pesticide Residues by Low Energy Tandem Mass Spectrometry Using Electrospray Ionization. ResearchGate. [Link]
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A Technical Guide to Ethyl 2-(Diethoxyphosphoryl)-2-hydroxyacetate (CAS 162246-79-9): Synthesis, Mechanisms, and Applications in Modern Chemistry
Executive Summary
This technical guide provides an in-depth exploration of Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate (CAS No. 162246-79-9), a key α-hydroxyphosphonate ester. These compounds are of significant interest due to their role as versatile intermediates in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.[1] This document elucidates the core physicochemical properties of the title compound, delves into its primary synthetic pathway via the Pudovik reaction, provides a detailed experimental protocol, and discusses its applications. The content is structured to offer both foundational knowledge and practical insights for researchers, chemists, and professionals in drug development.
Introduction: The Significance of α-Hydroxyphosphonates
Organophosphorus compounds, particularly those containing a carbon-phosphorus (C-P) bond, are a cornerstone of modern medicinal and agricultural chemistry.[2] Among these, α-hydroxyphosphonates stand out as structural analogs of α-hydroxy carboxylic acids, enabling them to act as enzyme inhibitors, herbicides, and antioxidants.[3][4] Their synthesis and derivatization are critical for developing novel therapeutic agents and crop protection products.[1] Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate serves as a quintessential example of this class, providing a reactive scaffold for the introduction of the biologically crucial phosphonate moiety.[1]
Physicochemical Properties
A clear understanding of a compound's physical and chemical characteristics is paramount for its effective use in a laboratory setting. The key properties of Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate are summarized below.
| Property | Value | Source |
| CAS Number | 162246-79-9 | [5] |
| Molecular Formula | C₈H₁₇O₆P | [5] |
| Molecular Weight | 240.19 g/mol | [5] |
| Appearance | Clear Colourless Oil | [5] |
| Synonyms | 2-(Diethoxyphosphinyl)-2-hydroxy-acetic Acid Ethyl Ester; (Diethoxyphosphinyl)hydroxy-acetic Acid Ethyl Ester | [5] |
| Storage Conditions | 2-8°C, Refrigerator | [5] |
Synthesis and Mechanistic Insights
The formation of the C-P bond in α-hydroxyphosphonates is most efficiently achieved through the nucleophilic addition of a phosphite to a carbonyl compound. The Pudovik and Abramov reactions are the two primary named reactions for this transformation.[6]
The Pudovik Reaction: The Primary Synthetic Route
The synthesis of Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate is classically achieved via the Pudovik reaction. This reaction involves the addition of a dialkyl phosphite (in this case, diethyl phosphite) across the carbonyl group of an aldehyde or ketone.[3][4] For the title compound, the carbonyl precursor is ethyl glyoxylate.
The reaction is typically base-catalyzed, proceeding under mild conditions, which makes it highly valuable in organic synthesis.[7] The base plays a crucial role in deprotonating the dialkyl phosphite, which exists in equilibrium with its more nucleophilic trivalent tautomer, to generate a potent phosphorus-centered anion.[7][8] This step is essential for initiating the nucleophilic attack on the electrophilic carbonyl carbon.
Mechanistic Pathway of the Pudovik Reaction
The mechanism of the base-catalyzed Pudovik reaction is a well-established, multi-step process.[7]
-
Deprotonation: A base (B:) removes the acidic proton from diethyl phosphite, generating a highly nucleophilic phosphite anion.[7][8]
-
Nucleophilic Attack: The phosphite anion attacks the electrophilic carbon atom of the ethyl glyoxylate carbonyl group, leading to the formation of a tetrahedral alkoxide intermediate.[7]
-
Protonation: The alkoxide intermediate is subsequently neutralized via proton transfer, typically from the conjugate acid of the base (HB⁺) or a protic solvent, to yield the final α-hydroxyphosphonate product.[7][8]
Caption: The mechanistic pathway of the base-catalyzed Pudovik reaction.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a representative, self-validating procedure for the synthesis of Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate. The causality for each step is explained to ensure both reproducibility and a deeper understanding of the process.
Materials and Equipment
-
Diethyl phosphite
-
Ethyl glyoxylate (typically as a 50% solution in toluene)
-
Triethylamine (Et₃N) or another suitable base (e.g., DBU)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
Step-by-Step Procedure
Caption: A typical experimental workflow for synthesis and purification.
-
Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a septum. Place the flask under an inert atmosphere of nitrogen or argon.
-
Scientist's Note: An inert atmosphere is crucial to prevent the oxidation of diethyl phosphite and to exclude atmospheric moisture, which could interfere with the base catalyst and reactants.
-
-
Reagent Charging: To the flask, add anhydrous solvent (e.g., 20 mL DCM). Sequentially add diethyl phosphite (1.0 eq.), followed by ethyl glyoxylate (1.0-1.1 eq.).
-
Scientist's Note: Using a slight excess of the carbonyl component can help drive the reaction to completion, but a 1:1 stoichiometry is often sufficient. The solvent should be anhydrous to ensure the base is not quenched by water.
-
-
Initiation: Cool the mixture to 0°C using an ice bath. Slowly add the base catalyst, such as triethylamine (0.1-0.2 eq.), dropwise via syringe.
-
Scientist's Note: The reaction is often exothermic. Initial cooling and slow addition of the catalyst help to control the reaction rate and prevent the formation of side products.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy until the starting material is consumed.
-
Workup: Once the reaction is complete, quench it by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Scientist's Note: The aqueous wash removes the base catalyst and any water-soluble impurities.
-
-
Extraction and Drying: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Scientist's Note: Multiple extractions ensure complete recovery of the product from the aqueous phase. Drying the organic phase is critical before solvent removal to prevent contamination of the final product with water.
-
-
Purification: The resulting crude oil is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate as a clear, colorless oil.
Applications in Research and Drug Development
The unique structure of Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate makes it a valuable intermediate in several areas of chemical research.
-
Pharmaceutical Development: The phosphonate group is a well-known phosphate mimic. This compound serves as a precursor for synthesizing molecules with potential anti-inflammatory and anti-cancer properties, offering a pathway to innovative drug formulations.[1]
-
Agrochemical Synthesis: It is an effective intermediate in the development of next-generation agrochemicals. The phosphonate group can enhance the efficacy of herbicides and pesticides by targeting specific biological pathways in weeds and pests.[1]
-
Bio-organic Chemistry: Researchers utilize this and similar α-hydroxyphosphonates in biochemical assays to study enzyme activity and metabolic pathways, aiding in the fundamental understanding of complex biological systems.[1]
Safety and Handling
-
Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate (CAS 13676-06-7) is classified as causing severe skin burns and eye damage.[9]
-
Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate is classified as an irritant to the eyes, respiratory system, and skin.[10]
Recommendation: Based on these analogs, Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate should be handled with caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate is more than just a chemical compound; it is a versatile tool for innovation in the life sciences. Its straightforward synthesis via the Pudovik reaction, coupled with the strategic importance of the α-hydroxyphosphonate motif, ensures its continued relevance. This guide provides the foundational and practical knowledge necessary for researchers to confidently and safely utilize this reagent in their pursuit of novel pharmaceuticals, advanced agrochemicals, and a deeper understanding of biochemical processes.
References
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Lin, K., et al. (2023). Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis. ACS Central Science. Available at: [Link]
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Organic Syntheses. (n.d.). Ethyl Diethoxyacetate. Coll. Vol. 3, p.368 (1955); Vol. 29, p.42 (1949). Available at: [Link]
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PubChem. (n.d.). Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). Ethyl 2-ethoxy-2-hydroxyacetate. National Center for Biotechnology Information. Available at: [Link]
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Pharmaffiliates. (n.d.). Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate. Retrieved from [Link]
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Wikipedia. (n.d.). Pudovik reaction. Available at: [Link]
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Keglevich, G., & Bálint, E. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(7), 1533. Available at: [Link]
-
Grokipedia. (n.d.). Pudovik reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). α-Hydroxy phosphonate synthesis by nucleophilic addition. Available at: [Link]
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Chemsrc. (n.d.). Ethyl 2-hydroxyacetate CAS#:623-50-7. Available at: [Link]
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Al-Ktaifani, M. M., et al. (2022). Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis. Catalysts, 12(5), 536. Available at: [Link]
-
Organic Chemistry. (2020). Abramov Phosphonylation Reaction. YouTube. Available at: [Link]
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Catalysis Science & Technology. (n.d.). Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction. RSC Publishing. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of novel α-hydroxyphosphonates along with α-aminophosphonates as intermediates. Available at: [Link]
-
ACG Publications. (2012). Green chemical synthesis of α-hydroxyphosphonates. Available at: [Link]
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ChemBK. (n.d.). ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate. Available at: [Link]
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An In-Depth Technical Guide to the Putative Mechanism of Action of Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate
Abstract
Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate is an organophosphate compound belonging to the class of α-hydroxyphosphonates. While direct experimental evidence elucidating its specific biological mechanism of action is not extensively available in public literature, its structural features strongly suggest a role as an enzyme inhibitor. This technical guide synthesizes information from related compounds and established biochemical principles to propose a putative mechanism of action, focusing on its potential as a serine hydrolase inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic or biological applications of this and related molecules.
Introduction: Unveiling the Potential of a Multifaceted Molecule
This compound, with the chemical formula C8H17O6P, is a molecule that sits at the intersection of several important classes of organic compounds, including esters, organophosphates, and α-hydroxyphosphonates. While it has been cataloged as a chemical building block and a Wittig reagent in synthetic chemistry, its structural resemblance to known bioactive agents, particularly enzyme inhibitors, warrants a deeper investigation into its potential pharmacological or toxicological activities.
α-Hydroxyphosphonates are recognized as structural analogs of α-hydroxycarboxylic acids and have been explored for a variety of biological activities, including as herbicides, insecticides, and potential therapeutic agents due to their ability to inhibit various enzymes.[1][2] Organophosphate esters, a broader class to which this compound belongs, are notorious for their potent inhibition of acetylcholinesterase, a critical enzyme in the nervous system. This guide will, therefore, focus on the hypothesized mechanism of this compound as an enzyme inhibitor, likely targeting serine hydrolases.
Proposed Mechanism of Action: Inhibition of Serine Hydrolases
The central hypothesis for the mechanism of action of this compound is its function as an inhibitor of serine hydrolases, with a particular focus on acetylcholinesterase (AChE) as a representative target. This hypothesis is predicated on the well-established reactivity of the diethoxyphosphoryl group.
The Key Player: The Diethoxyphosphoryl Group
The diethoxyphosphoryl moiety is the electrophilic "warhead" of the molecule. The phosphorus atom is electron-deficient due to the presence of four electronegative oxygen atoms. This makes it susceptible to nucleophilic attack by the serine residue present in the active site of serine hydrolases.
The Target: The Serine Hydrolase Active Site
Serine hydrolases, including AChE, possess a catalytic triad in their active site, typically composed of serine, histidine, and a carboxylic acid (aspartate or glutamate). The serine hydroxyl group acts as the primary nucleophile in the hydrolysis of the enzyme's natural substrate.
The Interaction: A Covalent Bond Formation
The proposed inhibitory mechanism involves the following key steps:
-
Binding: this compound enters the active site of the serine hydrolase. The ethyl acetate and hydroxyl groups may contribute to the initial binding and proper orientation of the molecule within the active site through hydrogen bonding and hydrophobic interactions.
-
Nucleophilic Attack: The nucleophilic serine hydroxyl group of the enzyme's catalytic triad attacks the electrophilic phosphorus atom of the diethoxyphosphoryl group.
-
Covalent Modification: This attack leads to the formation of a stable, covalent phosphoryl-enzyme intermediate. One of the ethoxy groups acts as a leaving group.
-
Enzyme Inactivation: The formation of this covalent adduct effectively blocks the active site, preventing the natural substrate from binding and being hydrolyzed. This leads to the inhibition of the enzyme's activity.
This proposed mechanism is consistent with the known mechanism of action of many organophosphate pesticides and nerve agents that target acetylcholinesterase.
Visualizing the Interaction
To better illustrate the proposed mechanism, the following diagrams outline the key molecular interactions and the overall inhibitory pathway.
Caption: Proposed pathway of serine hydrolase inhibition.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for this specific molecule is unavailable, we can infer potential relationships based on its constituent parts:
| Molecular Component | Putative Role in Activity |
| Diethoxyphosphoryl Group | The primary electrophilic "warhead" responsible for covalent modification of the enzyme's active site. The nature of the alkoxy groups can influence the rate of inhibition and the stability of the phosphorylated enzyme. |
| α-Hydroxy Group | May participate in hydrogen bonding within the enzyme's active site, contributing to the binding affinity and proper orientation of the inhibitor for nucleophilic attack. |
| Ethyl Acetate Moiety | Can influence the molecule's solubility and may engage in hydrophobic or van der Waals interactions within the active site, potentially affecting binding specificity and affinity. |
Experimental Workflow for Mechanism Validation
To validate the proposed mechanism of action, a series of in vitro enzymatic assays would be required. The following outlines a general experimental protocol for assessing the inhibitory activity of this compound against acetylcholinesterase.
Objective
To determine if this compound inhibits acetylcholinesterase activity and to characterize the kinetics of this inhibition.
Materials
-
This compound
-
Purified acetylcholinesterase (from electric eel or recombinant human)
-
Acetylthiocholine iodide (substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
96-well microplates
-
Microplate reader
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitor by serial dilution in phosphate buffer.
-
Prepare solutions of acetylcholinesterase, acetylthiocholine, and DTNB in phosphate buffer.
-
-
Enzyme Inhibition Assay (Ellman's Method):
-
To each well of a 96-well plate, add a pre-determined amount of acetylcholinesterase solution.
-
Add varying concentrations of the inhibitor to the wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific period to allow for binding and potential covalent modification.
-
Initiate the enzymatic reaction by adding the substrate (acetylthiocholine) and DTNB.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Further kinetic studies (e.g., Michaelis-Menten kinetics in the presence of the inhibitor) can be performed to determine the type of inhibition (e.g., competitive, non-competitive, or irreversible).
-
Caption: Workflow for validating enzyme inhibition.
Conclusion and Future Directions
The structural characteristics of this compound strongly support the hypothesis that it functions as an inhibitor of serine hydrolases, such as acetylcholinesterase, through covalent modification of the active site serine residue. This proposed mechanism of action provides a solid foundation for future experimental investigations.
Further research should focus on:
-
Direct experimental validation: Performing enzymatic assays as outlined above to confirm the inhibitory activity and determine the IC50 value.
-
Target specificity: Screening against a panel of different serine hydrolases and other enzyme classes to determine the selectivity of the compound.
-
Structural biology: Co-crystallization of the compound with its target enzyme to provide direct evidence of the covalent modification and to understand the specific molecular interactions in the active site.
-
In vivo studies: Investigating the biological effects of the compound in cellular and animal models to assess its potential therapeutic or toxicological relevance.
By systematically exploring these avenues, the scientific community can fully elucidate the mechanism of action of this compound and unlock its potential in various fields of research and development.
References
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Keglevich, G., & Rada, Z. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1493. [Link]
-
Grembecka, J., & Mucha, A. (2021). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. Molecules, 26(11), 3389. [Link]
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Phosphonate Reagents in Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Versatility of the Carbon-Phosphorus Bond
In the landscape of modern organic synthesis, phosphonate reagents represent a cornerstone of synthetic utility, prized for their unique reactivity and the stability of the carbon-phosphorus (C-P) bond. Unlike their phosphate ester counterparts, phosphonates are characterized by a direct C-P linkage, rendering them resistant to enzymatic and chemical hydrolysis.[1][2] This inherent stability, coupled with their ability to act as bioisosteres of phosphates and carboxylates, has cemented their importance in medicinal chemistry, particularly in the development of antiviral drugs, bone resorption inhibitors, and enzyme inhibitors.[1][3][4][5] This guide provides an in-depth exploration of the synthesis, mechanisms, and applications of key phosphonate reagents, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Synthetic Methodologies: Forging the C-P Bond and Beyond
The strategic construction of molecules containing the phosphonate moiety hinges on a collection of powerful and versatile reactions. Understanding the nuances of these transformations is paramount for any synthetic chemist working in this area.
The Michaelis-Arbuzov Reaction: A Classic C-P Bond Formation
The Michaelis-Arbuzov reaction stands as the most fundamental method for the synthesis of phosphonates.[6][7][8] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate.[9][10]
Mechanism and Causality: The reaction proceeds via a two-step sequence. The first is a nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide, forming a trialkoxyphosphonium salt intermediate.[7] This is followed by a subsequent SN2 attack of the displaced halide ion on one of the phosphite's alkyl groups, leading to the formation of the thermodynamically stable pentavalent phosphonate and a new alkyl halide.[7] The choice of trialkyl phosphite and alkyl halide is critical; the reaction is most efficient with primary alkyl halides, while secondary and tertiary halides can lead to elimination side products.
Experimental Protocol: Synthesis of Diethyl Benzylphosphonate via the Michaelis-Arbuzov Reaction
Materials:
-
Benzyl bromide
-
Triethyl phosphite
-
Toluene (anhydrous)
-
Nitrogen atmosphere
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethyl phosphite (1.1 equivalents) and anhydrous toluene.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Slowly add benzyl bromide (1.0 equivalent) to the refluxing solution over 30 minutes.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC or GC. The byproduct, ethyl bromide, will distill out of the reaction mixture.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude diethyl benzylphosphonate can be purified by vacuum distillation to yield a colorless oil.
The Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Olefin Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized modification of the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.[11][12] A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which greatly simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[11][13]
Mechanism and Stereoselectivity: The reaction begins with the deprotonation of a phosphonate ester to form a stabilized phosphonate carbanion.[11] This carbanion then undergoes nucleophilic addition to the carbonyl compound to form an oxaphosphetane intermediate.[14] The stereochemical outcome of the HWE reaction is a defining feature. Stabilized phosphonate reagents, such as those bearing an electron-withdrawing group (e.g., an ester or ketone), typically lead to the formation of the thermodynamically more stable (E)-alkene.[11][12] This is attributed to the reversibility of the initial addition and the thermodynamic preference for the anti-oxaphosphetane intermediate.
Conversely, the use of modified phosphonate reagents, such as those employed in the Still-Gennari modification, can provide high selectivity for the (Z)-alkene.[14] These reagents incorporate electron-withdrawing groups on the phosphorus atom, which accelerates the elimination of the oxaphosphetane intermediate, favoring the kinetically controlled pathway to the (Z)-olefin.[14]
Logical Flow for HWE Reagent Selection:
Caption: Decision tree for selecting a phosphonate reagent in the HWE reaction based on the desired alkene stereochemistry.
Experimental Protocol: (E)-Selective HWE Olefination of Cyclohexanone
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexanone
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF.
-
Carefully add sodium hydride (1.1 equivalents) to the THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of cyclohexanone (1.0 equivalent) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the (E)-ethyl cyclohexylideneacetate.[13]
The Kabachnik-Fields Reaction: A Gateway to α-Aminophosphonates
α-Aminophosphonates are important structural mimics of α-amino acids and exhibit a wide range of biological activities, including as enzyme inhibitors, herbicides, and antibiotics.[15][16] The Kabachnik-Fields reaction is a three-component condensation of an aldehyde or ketone, an amine, and a dialkyl phosphite, providing a direct and efficient route to this important class of compounds.[15][17][18]
Mechanism and Variations: The reaction is believed to proceed through two possible pathways: the formation of an imine from the carbonyl compound and the amine, followed by the nucleophilic addition of the phosphite (the imine pathway), or the formation of an α-hydroxyphosphonate from the carbonyl compound and the phosphite, followed by nucleophilic substitution by the amine. The imine pathway is generally considered the predominant route.[19] The reaction can be performed under solvent-free conditions and is often catalyzed by Lewis or Brønsted acids.[17]
Workflow for the Synthesis of α-Aminophosphonates:
Caption: General workflow for the Kabachnik-Fields reaction.
Modern Frontiers in Phosphonate Chemistry
While the classical reactions remain indispensable, the field of phosphonate chemistry is continually evolving, with new methodologies expanding the synthetic toolkit.
Enantioselective Synthesis of Chiral Phosphonates
The biological activity of many phosphonates is highly dependent on their stereochemistry.[20][21] Consequently, the development of catalytic asymmetric methods for the synthesis of chiral phosphonates has become a major focus of research. Organocatalysis and transition-metal catalysis have emerged as powerful strategies for achieving high enantioselectivity in reactions such as the phospha-Michael, phospha-Mannich, and phospha-aldol reactions.[21][22][23] For instance, chiral bifunctional organocatalysts have been successfully employed in the enantioselective addition of phosphites to imines and α-keto phosphonates.[22][23]
Phosphonates in Cross-Coupling Reactions
More recently, phosphonates have been explored as coupling partners in transition-metal-catalyzed cross-coupling reactions.[24] For example, enol phosphinates have been shown to be effective electrophiles in Suzuki-Miyaura and Stille couplings, providing a novel route to functionalized alkenes.[25] This area of research is expanding the utility of phosphonates beyond their traditional roles and opening up new avenues for complex molecule synthesis.
Data Summary: A Comparative Look at Key Reactions
| Reaction | Key Transformation | Typical Reagents | Key Advantages | Stereochemical Control |
| Michaelis-Arbuzov | R-X + P(OR')₃ → R-P(O)(OR')₂ | Alkyl halide, Trialkyl phosphite | Fundamental C-P bond formation | Not applicable |
| Horner-Wadsworth-Emmons | R₂C=O + (R'O)₂P(O)CH₂Z → R₂C=CHZ | Aldehyde/ketone, Stabilized phosphonate ester | Water-soluble byproduct, high yields | Generally (E)-selective; (Z)-selectivity with modified reagents |
| Kabachnik-Fields | RCHO + R'NH₂ + (R''O)₂P(O)H → RCH(NHR')P(O)(OR'')₂ | Aldehyde, Amine, Dialkyl phosphite | Direct synthesis of α-aminophosphonates | Can be controlled with chiral catalysts |
Safety and Handling of Phosphonate Reagents
As with all chemical reagents, proper safety precautions are essential when handling phosphonates. Many phosphonate reagents and their precursors can be corrosive or irritants.[26][27] It is imperative to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[26][27][28] Solid phosphonates may produce airborne dust, necessitating the use of respiratory protection.[26][27] Always consult the Safety Data Sheet (SDS) for specific handling and disposal information for each reagent.
Conclusion: The Future of Phosphonate Chemistry
Phosphonate reagents continue to be indispensable tools in organic synthesis, with a rich history and a vibrant future. From their foundational roles in olefination and C-P bond formation to their emerging applications in asymmetric catalysis and cross-coupling reactions, their versatility is undeniable. For researchers and drug development professionals, a deep understanding of the principles and practicalities of phosphonate chemistry is not just beneficial, but essential for the innovation of new medicines and materials. The continued exploration of novel phosphonate reagents and their applications promises to further expand the boundaries of what is synthetically achievable.
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Keglevich, G. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(18), 5645. [Link]
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A Comprehensive Technical Guide to Horner-Wadsworth-Emmons Reagents: From Discovery to Modern Synthetic Applications
Abstract
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon double bonds, particularly α,β-unsaturated esters, with a high degree of stereocontrol. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and mechanistic intricacies of the HWE reaction. It further details the evolution of HWE reagents, including key modifications that enable exquisite control over E/Z selectivity. This guide is intended for researchers, scientists, and drug development professionals, offering practical insights into experimental design, protocol optimization, and the application of this reaction in the synthesis of complex molecules.
Genesis of a Landmark Reaction: A Historical Perspective
The journey to the development of the Horner-Wadsworth-Emmons reaction began as a significant refinement of the Wittig reaction. In 1958, Leopold Horner reported a modification of the Wittig reaction using phosphonate-stabilized carbanions.[1] This seminal work laid the foundation for what would become a more reliable and widely applicable olefination method.
A few years later, in 1961, William S. Wadsworth and William D. Emmons systematically investigated and further defined the scope and mechanism of the reaction, solidifying its place in the synthetic chemist's toolbox.[2][3] Their work demonstrated that phosphonate-stabilized carbanions were more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[1][3] A key advantage that emerged was the facile removal of the dialkylphosphate byproduct through a simple aqueous extraction, a significant improvement over the often-problematic separation of triphenylphosphine oxide in the Wittig reaction.[1][4][5]
Timeline of Key Developments:
| Year | Key Contributors | Milestone |
| 1958 | Leopold Horner | First reported the use of phosphonate-stabilized carbanions in a Wittig-type reaction.[1][2] |
| 1961 | William S. Wadsworth & William D. Emmons | Systematically defined the scope and mechanism of the reaction, now known as the Horner-Wadsworth-Emmons reaction.[2][3] |
| 1983 | W. Clark Still & C. Gennari | Developed a modification for the highly Z-selective synthesis of alkenes using phosphonates with electron-withdrawing groups.[6][7] |
| 1995 | K. Ando | Introduced the use of diarylphosphonoacetates to achieve Z-selectivity.[5] |
The Mechanistic Heart of the HWE Reaction
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanistic pathway, the understanding of which is crucial for controlling the stereochemical outcome. The reaction is initiated by the deprotonation of the phosphonate ester at the α-carbon to generate a stabilized phosphonate carbanion.[1] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone in what is typically the rate-limiting step.[1]
The subsequent steps involve the formation of a betaine-like intermediate which then cyclizes to form a four-membered oxaphosphetane intermediate.[8] This intermediate then collapses to yield the alkene and a water-soluble dialkyl phosphate salt. The stereoselectivity of the reaction is determined by the relative energies of the transition states leading to the syn- and anti-oxaphosphetane intermediates and their subsequent elimination.[4][9]
Caption: Generalized workflow of the Horner-Wadsworth-Emmons reaction.
Mastering Stereoselectivity: The Key to Synthetic Utility
A defining feature of the Horner-Wadsworth-Emmons reaction is its inherent stereoselectivity, which can be tuned to favor either the E (trans) or Z (cis) alkene.
The Predominance of E-Selectivity
In its classical form, the HWE reaction predominantly yields the thermodynamically more stable E-alkene.[1][6] This selectivity arises from the reversibility of the initial addition step and the subsequent irreversible elimination from the more stable anti-oxaphosphetane intermediate. Several factors can enhance E-selectivity:
-
Steric Bulk: Increasing the steric bulk of the aldehyde and the phosphonate reagent generally leads to higher E-selectivity.[1]
-
Reaction Temperature: Higher reaction temperatures often favor the formation of the E-isomer by promoting the equilibration of intermediates.[1]
-
Cation Effects: The choice of the counter-ion of the base can influence selectivity, with lithium salts often providing better E-selectivity than sodium or potassium salts.[1]
The Quest for Z-Selectivity: The Still-Gennari and Ando Modifications
The ability to selectively synthesize Z-alkenes significantly expands the synthetic utility of the HWE reaction. Two key modifications have been instrumental in achieving high Z-selectivity.
3.2.1. The Still-Gennari Modification
In 1983, W. Clark Still and C. Gennari reported a landmark modification that allows for the highly stereoselective synthesis of Z-alkenes.[6][7] This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with strongly dissociating bases like potassium hexamethyldisilazide (KHMDS) and 18-crown-6 in THF.[1][3][6] The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetic syn-addition pathway and leading to the Z-alkene.[1][8]
Caption: The Still-Gennari modification for Z-selective olefination.
3.2.2. The Ando Modification
Another significant contribution to Z-selective HWE reactions came from K. Ando, who demonstrated that using phosphonates with aryl groups on the phosphorus atom, such as diarylphosphonoacetates, also favors the formation of Z-alkenes.[5][10] The rationale is that the electron-withdrawing nature of the aryl groups accelerates the elimination from the syn-oxaphosphetane.[1]
Experimental Protocols: A Practical Guide
The successful execution of a Horner-Wadsworth-Emmons reaction relies on careful attention to experimental detail. The following protocols provide a starting point for both the traditional E-selective and the Still-Gennari Z-selective reactions.
General Protocol for E-Selective HWE Reaction
This protocol is a general guideline and may require optimization based on the specific substrates used.
Materials:
-
Phosphonate ester
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., THF, DME)
-
Base (e.g., NaH, NaOMe)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of the phosphonate ester in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen), add the base portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture to 0 °C and add a solution of the aldehyde or ketone in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired E-alkene.
Protocol for Still-Gennari Z-Selective HWE Reaction
This protocol is specifically designed for achieving high Z-selectivity and requires stringent anhydrous and inert conditions.
Materials:
-
Bis(2,2,2-trifluoroethyl)phosphonoacetate or a similar electron-deficient phosphonate
-
Aldehyde
-
Anhydrous THF
-
Potassium hexamethyldisilazide (KHMDS) solution in THF
-
18-crown-6
Procedure:
-
To a solution of the phosphonate and 18-crown-6 in anhydrous THF at -78 °C under an inert atmosphere, add the KHMDS solution dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for the specified time (typically 1-4 hours, monitor by TLC or LC-MS).
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the Z-alkene.
Applications in Drug Discovery and Natural Product Synthesis
The Horner-Wadsworth-Emmons reaction is a workhorse in the synthesis of complex organic molecules, including a wide array of pharmaceuticals and natural products.[11][12] Its reliability, stereoselectivity, and functional group tolerance make it an invaluable tool for constructing key carbon-carbon double bonds in intricate molecular architectures.
Synthesis of Macrocycles
The intramolecular HWE reaction is a powerful strategy for the synthesis of macrocyclic compounds, which are prevalent in many biologically active natural products.[11][13] The reaction can be employed in the final ring-closing step to furnish macrocyclic lactones and other large ring systems.[11]
Synthesis of Prostaglandins and Polyketides
The stereocontrolled synthesis of prostaglandins and polyketides, classes of compounds with significant biological activities, often relies on the HWE reaction to install specific double bond geometries within their complex structures.[12] The ability to selectively generate either E or Z isomers is critical for achieving the desired biological activity.
Construction of Pyrrolidinone Scaffolds
The pyrrolidinone (or γ-lactam) scaffold is a privileged structure found in numerous biologically active compounds.[14] The HWE reaction can be utilized in both intermolecular and intramolecular strategies to construct the α,β-unsaturated ester precursors that can then be elaborated into the pyrrolidinone ring system.[14]
Conclusion and Future Outlook
From its origins as a modification of the Wittig reaction, the Horner-Wadsworth-Emmons reaction has evolved into an indispensable tool for modern organic synthesis. The pioneering work of Horner, Wadsworth, Emmons, Still, Gennari, and Ando has provided chemists with a robust and highly selective method for the construction of carbon-carbon double bonds. The continued development of new HWE reagents and reaction conditions will undoubtedly further expand its scope and applicability in the synthesis of increasingly complex and medicinally relevant molecules. The principles of causality behind experimental choices, such as the selection of specific bases, solvents, and phosphonate structures to achieve desired stereochemical outcomes, are a testament to the deep mechanistic understanding that has been cultivated over decades of research. This knowledge empowers researchers to design and execute syntheses with a high degree of predictability and control, solidifying the HWE reaction's legacy as a cornerstone of organic chemistry.
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The Expanding Therapeutic Landscape of α-Hydroxy Phosphonates: A Technical Guide for Drug Discovery
Abstract
α-Hydroxy phosphonates, a unique class of organophosphorus compounds, have emerged from relative obscurity to become a focal point of significant interest within the drug discovery and development community. Their structural analogy to α-hydroxy carboxylic acids, coupled with the versatile chemistry of the phosphonate moiety, endows them with a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the multifaceted biological landscape of α-hydroxy phosphonates, offering a critical synthesis of their mechanisms of action, therapeutic applications, and the experimental methodologies essential for their evaluation. Designed for researchers, medicinal chemists, and drug development professionals, this document aims to serve as a comprehensive resource, bridging fundamental chemistry with translational science and illuminating the path from molecular design to clinical potential.
The Molecular Architecture and Synthesis of α-Hydroxy Phosphonates: A Foundation for Biological Activity
The therapeutic potential of α-hydroxy phosphonates is intrinsically linked to their unique molecular structure, characterized by a hydroxyl group and a phosphonate group attached to the same carbon atom. This arrangement allows them to act as mimics of endogenous molecules, such as α-hydroxy acids, and to interact with biological targets with high affinity and specificity. The synthesis of these crucial compounds is primarily achieved through two well-established name reactions: the Pudovik reaction and the Abramov reaction.[1][2][3]
The Pudovik reaction involves the nucleophilic addition of a dialkyl phosphite to an aldehyde or ketone, typically catalyzed by a base.[2][3][4] The choice of base and reaction conditions can be tailored to optimize yield and stereoselectivity, a critical consideration for developing enantiomerically pure therapeutic agents. The Abramov reaction , in contrast, utilizes a trialkyl phosphite as the phosphorus nucleophile.[5] Understanding the nuances of these synthetic routes is paramount for medicinal chemists, as the ability to generate diverse libraries of α-hydroxy phosphonates is the first step in any drug discovery campaign.
To illustrate the fundamental synthetic pathway, a generalized scheme for the Pudovik reaction is presented below. The selection of the R¹ and R² groups on the carbonyl substrate and the R³ group on the dialkyl phosphite allows for extensive structural diversification, directly impacting the resulting biological activity.
Caption: Competitive Enzyme Inhibition Mechanism.
Antimicrobial and Antiviral Frontiers
The search for novel antimicrobial and antiviral agents is a global health priority. α-Hydroxy phosphonates have demonstrated significant potential in this arena.
-
Antibacterial Activity: Several studies have reported the synthesis of α-hydroxy phosphonates with activity against both Gram-positive and Gram-negative bacteria. [1][6]For instance, derivatives containing a 2-chloroquinoline moiety have shown moderate activity against species such as Staphylococcus, Bacillus megaterium, Escherichia coli, and Salmonella typhi. [6]* Antiviral Activity: The antiviral properties of phosphonates, in general, are well-documented, with some acyclic nucleoside phosphonates (ANPs) being approved antiviral drugs. [7]While not all are α-hydroxy phosphonates, this class of compounds is actively being investigated for broad-spectrum antiviral applications. Some derivatives have shown potential against viruses like the cucumber mosaic virus. [3]
The Fight Against Cancer: Cytotoxic and Antiproliferative Effects
A growing body of evidence supports the anticancer potential of α-hydroxy phosphonates. [1]Their cytotoxic effects have been demonstrated against a variety of cancer cell lines.
For example, α-hydroxy-α-benzothiophenyl-methylphosphonates have shown significant activity against U266 myeloma, A2058 melanoma, HT-29 colon, and EBC-1 lung cancer cell lines. [8]Notably, derivatives containing a trifluoromethyl group exhibited the most potent effects. [8]The mechanism of their anticancer action is often multifactorial, potentially involving the inhibition of key enzymes in cancer cell proliferation and survival pathways.
Antiparasitic and Herbicidal Applications
The biological activity of α-hydroxy phosphonates extends beyond human therapeutics.
-
Antiparasitic Activity: Certain derivatives have shown promise as inhibitors of parasitic growth, such as against Plasmodium falciparum, the causative agent of malaria. [5]One study highlighted a derivative with an IC₅₀ of 74 nM against P. falciparum-infected red blood cells, demonstrating a high selectivity index. [3][4]* Herbicidal Activity: The development of novel herbicides is crucial for agriculture. Some α-hydroxy phosphonates have been synthesized and shown to possess good herbicidal activity against weeds like Amaranthus retroflexus. [3]
Experimental Workflows for Evaluating Biological Activity
The translation of a promising α-hydroxy phosphonate from a chemical entity to a potential therapeutic requires rigorous biological evaluation. This section outlines key experimental protocols.
In Vitro Enzyme Inhibition Assays
Objective: To determine the potency of an α-hydroxy phosphonate as an inhibitor of a specific enzyme.
Protocol: A General Spectrophotometric Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in a suitable buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare serial dilutions of the α-hydroxy phosphonate test compound.
-
Prepare a positive control inhibitor with known activity.
-
Prepare a negative control (vehicle, e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add the enzyme solution to each well.
-
Add the serially diluted test compound, positive control, or negative control to the respective wells.
-
Incubate the plate for a predetermined time to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in absorbance over time using a microplate reader at a wavelength specific to the product of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
Self-Validation and Causality: This protocol includes positive and negative controls to ensure the assay is performing correctly. The serial dilution of the test compound allows for the determination of a dose-dependent effect, strengthening the causal link between the compound and the observed enzyme inhibition.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of an α-hydroxy phosphonate against various microbial strains.
Protocol: Broth Microdilution Method
-
Preparation:
-
Prepare a standardized inoculum of the microbial strain to be tested.
-
Prepare serial dilutions of the α-hydroxy phosphonate in a suitable broth medium in a 96-well microplate.
-
Include a positive control (a known antibiotic) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
Visually inspect the wells for microbial growth (turbidity).
-
The MIC is the lowest concentration of the α-hydroxy phosphonate that completely inhibits visible growth.
-
Self-Validation and Causality: The inclusion of controls validates the assay. The clear endpoint of visible growth inhibition at a specific concentration provides a direct measure of the compound's antimicrobial activity.
In Vitro Cytotoxicity Assays
Objective: To assess the cytotoxic effect of α-hydroxy phosphonates on cancer cell lines.
Protocol: MTT Assay
-
Cell Culture:
-
Culture the desired cancer cell lines in appropriate media until they reach the exponential growth phase.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the α-hydroxy phosphonate.
-
Include a positive control (a known cytotoxic drug) and a negative control (vehicle).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability versus the logarithm of the compound concentration.
-
Determine the IC₅₀ value, the concentration at which 50% of the cells are non-viable.
-
Self-Validation and Causality: This assay directly measures metabolic activity, a hallmark of cell viability. The dose-response curve generated provides a quantitative measure of the compound's cytotoxic potency.
Data Presentation and Interpretation
To facilitate the comparison of biological activity data, it is crucial to present quantitative results in a clear and structured format.
Table 1: Comparative Cytotoxicity of α-Hydroxy Phosphonate Derivatives against Various Cancer Cell Lines
| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT116 | IC₅₀ (µM) vs. HepG2 |
| AHP-1 | 3-methoxyphenyl | H | 9.71 ± 0.47 | 16.43 ± 0.62 | 2.34 ± 0.27 | 12.51 ± 1.18 |
| AHP-2 | 4-chlorophenyl | H | 12.34 ± 0.89 | 21.11 ± 1.05 | 5.67 ± 0.45 | 15.89 ± 1.32 |
| Cisplatin | - | - | Reference | Reference | Reference | Reference |
Data presented is illustrative and based on reported values for similar compounds.[3][4]
Future Directions and Conclusion
The field of α-hydroxy phosphonates is ripe with opportunities for further exploration. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of α-hydroxy phosphonates to optimize their potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: In-depth studies to unravel the precise molecular mechanisms by which these compounds exert their biological effects.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-like potential.
-
Prodrug Strategies: Designing prodrugs of α-hydroxy phosphonates to improve their bioavailability and cellular uptake, a known challenge for some phosphonate-containing molecules. [7] In conclusion, α-hydroxy phosphonates represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their amenability to chemical synthesis and modification, coupled with their potent effects on various biological targets, positions them as valuable leads in the ongoing quest for novel therapeutics. This guide has provided a comprehensive overview of their biological activity, from fundamental chemistry to experimental evaluation, with the aim of empowering researchers to further unlock the therapeutic potential of these remarkable compounds.
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Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - Frontiers. Available at: [Link]
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-
α-Hydroxy phosphonate synthesis by nucleophilic addition - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold - PMC - NIH. Available at: [Link]
-
Synthesis and antibacterial activities of α-hydroxyphosphonates and α-acetyloxyphosphonates derived from 2-chloroquinoline - Arkivoc. Available at: [Link]
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-
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-
Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis - MDPI. Available at: [Link]
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Bisphosphonates: Mode of Action and Pharmacology | Pediatrics - AAP Publications. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of the spectroscopic characterization of Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of spectroscopic analysis and data from analogous α-hydroxyphosphonates to present a detailed predicted spectroscopic profile. This includes in-depth analysis of expected Nuclear Magnetic Resonance (¹H, ¹³C, ³¹P NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines the standard experimental protocols for acquiring this data, offering a robust framework for researchers engaged in the synthesis and characterization of novel organophosphorus compounds.
Introduction
This compound, a member of the α-hydroxyphosphonate class of compounds, holds significant interest in medicinal chemistry and drug development due to the versatile biological activities exhibited by this molecular scaffold.[1] Accurate structural elucidation and purity assessment are paramount for any research and development involving such compounds, with spectroscopic techniques serving as the cornerstone of chemical characterization.
Molecular Structure and Key Features:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ³¹P NMR spectra will provide critical information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the ethyl ester and diethoxyphosphoryl groups, as well as the α-proton and the hydroxyl proton. The predicted chemical shifts (in ppm, relative to TMS) and multiplicities are based on established values for similar functional groups and the influence of the electron-withdrawing phosphoryl and carbonyl groups.[3]
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH₃ (ester) | 1.2 - 1.4 | triplet | J(H,H) ≈ 7 | 3H |
| CH₃ (phosphoryl) | 1.3 - 1.5 | triplet | J(H,H) ≈ 7 | 6H |
| CH₂ (ester) | 4.1 - 4.3 | quartet | J(H,H) ≈ 7 | 2H |
| CH₂ (phosphoryl) | 4.0 - 4.2 | multiplet | J(H,H) ≈ 7, J(P,H) ≈ 8 | 4H |
| α-CH | 4.5 - 4.8 | doublet | J(P,H) ≈ 12-15 | 1H |
| OH | 3.0 - 5.0 | broad singlet | - | 1H |
Causality Behind Predictions:
-
Ethyl Groups: The ethyl groups of both the ester and phosphoryl moieties will exhibit characteristic triplet-quartet patterns due to coupling with their neighboring methylene and methyl protons, respectively.
-
α-Proton: The proton on the α-carbon is directly attached to a carbon bearing an electron-withdrawing phosphonate group, a hydroxyl group, and a carbonyl group, leading to a significant downfield shift. It is expected to appear as a doublet due to coupling with the phosphorus nucleus.
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It will likely appear as a broad singlet and may exchange with D₂O.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are influenced by the electronegativity of neighboring atoms and hybridization.
| Assignment | Predicted δ (ppm) |
| CH₃ (ester) | ~14 |
| CH₃ (phosphoryl) | ~16 (d, J(P,C) ≈ 5-7 Hz) |
| CH₂ (ester) | ~62 |
| CH₂ (phosphoryl) | ~64 (d, J(P,C) ≈ 6-8 Hz) |
| α-C | ~70 (d, J(P,C) ≈ 150-160 Hz) |
| C=O | ~168 (d, J(P,C) ≈ 3-5 Hz) |
Causality Behind Predictions:
-
Alkyl Carbons: The chemical shifts of the ethyl group carbons are in the typical aliphatic region.
-
Phosphorus Coupling: The carbons of the diethoxyphosphoryl group and the α-carbon will show coupling to the ³¹P nucleus, resulting in doublets. The one-bond P-C coupling for the α-carbon is expected to be large.
-
Carbonyl Carbon: The carbonyl carbon of the ester will be significantly downfield due to deshielding.
Predicted ³¹P NMR Spectrum
The ³¹P NMR spectrum is a key diagnostic tool for organophosphorus compounds. For this compound, a single signal is expected.
| Assignment | Predicted δ (ppm) | Multiplicity |
| P | +18 to +22 | singlet (proton decoupled) |
Causality Behind Predictions:
-
Chemical Shift: The chemical shift range is characteristic of phosphonates.[4] The exact value can be influenced by the solvent.
-
Multiplicity: In a proton-decoupled spectrum, the signal will be a singlet. In a proton-coupled spectrum, it would be a complex multiplet due to coupling with the α-proton and the methylene protons of the ethoxy groups.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
³¹P NMR:
-
Acquire a proton-decoupled ³¹P spectrum.
-
Typical parameters: 64-256 scans, relaxation delay of 2-5 seconds.
-
Use an external standard (e.g., 85% H₃PO₄).
-
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3500 - 3200 (broad) | O-H | Stretching |
| 2980 - 2850 | C-H (aliphatic) | Stretching |
| ~1735 | C=O (ester) | Stretching |
| ~1250 | P=O | Stretching |
| 1100 - 1000 | P-O-C | Stretching |
| 1150 - 1050 | C-O (ester) | Stretching |
Causality Behind Predictions:
-
O-H Stretch: The hydroxyl group will give a characteristic broad absorption band.
-
C=O Stretch: The ester carbonyl group will show a strong, sharp absorption.
-
P=O Stretch: The phosphoryl group will exhibit a strong absorption.
-
P-O-C and C-O Stretches: These will appear in the fingerprint region and are characteristic of the phosphonate and ester moieties.[5]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat oil between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve a small amount of the compound in a suitable solvent (e.g., CHCl₃) and place in a solution cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer (or salt plates/solvent).
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectral Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (240.19 g/mol ) may be observed, although it might be weak or absent in EI-MS due to the lability of the molecule.
-
Key Fragmentation Pathways:
-
Loss of ethoxy group (-OCH₂CH₃): [M - 45]⁺
-
Loss of the ester group (-COOCH₂CH₃): [M - 73]⁺
-
α-Cleavage: Cleavage of the C-C bond between the α-carbon and the carbonyl group.
-
McLafferty Rearrangement: If sterically feasible, this can lead to characteristic fragment ions.
-
Electrospray Ionization (ESI-MS):
In a softer ionization technique like ESI, the protonated molecule [M+H]⁺ at m/z 241.1 or the sodium adduct [M+Na]⁺ at m/z 263.1 would be expected as the base peak.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., EI, ESI) and mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
The instrument software will display the mass-to-charge ratio of the ions detected.
-
Conclusion
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Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 293. [Link]
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Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects. (2024). ACS Omega. [Link]
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Rapid Enantiodifferentation of Chiral Organophosphorus Compounds by 31P NMR Spectroscopy in the Presence of α-Cyclodextrin as the Chiral Solvating Agent. (2017). Molecules, 22(6), 939. [Link]
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Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021). YouTube. [Link]
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Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents. (2022). RSC Advances, 12(48), 31235-31244. [Link]
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Carbon-13 NMR of some organophosphorus compounds. 5. 2-Oxo- or 2-thio-2-, 3-, 4-, 5- or 6-substituted 1,3,2-oxazaphosphorinanes and related phosphorus(IV) compounds. (1981). Magnetic Resonance in Chemistry, 17(4), 246-253. [Link]
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Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. (2021). Molecules, 26(24), 7586. [Link]
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Crystallographic Features of Selected New α-Hydroxyphosphonates. (2023). Chemistry, 5(4), 2829-2843. [Link]
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Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. (2018). Analytical Chemistry, 90(22), 13393-13402. [Link]
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The formation of rearranged products following the Pudovik reaction of... (2023). ResearchGate. [Link]
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Green syntheses of potentially bioactive α-hydroxyphosphonates and related derivatives. (2019). Beilstein Journal of Organic Chemistry, 15, 1374-1385. [Link]
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Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. (2021). RSC Advances, 11(22), 13195-13199. [Link]
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Diethyl ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate. (n.d.). PubChem. [Link]
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Navigating the Perilous Landscape: A Technical Guide to the Safe Handling and Management of Organophosphorus Compounds
For the dedicated researcher, scientist, and drug development professional, the immense potential of organophosphorus (OP) compounds is matched only by their inherent risks. This guide provides a comprehensive framework for the safe and effective handling of these potent molecules. It moves beyond mere procedural checklists to instill a deep understanding of the causality behind safety protocols, fostering a self-validating system of laboratory practice.
Section 1: The Dichotomy of Organophosphorus Compounds: Utility and Hazard
Organophosphorus compounds are a broad class of organic chemicals containing phosphorus.[1] Their applications are vast, ranging from life-saving pharmaceuticals and flame retardants to highly effective agricultural pesticides and tragically, chemical warfare agents.[2][3] The very properties that make them effective, particularly their ability to interact with biological systems, are also the source of their significant toxicity.[2][4]
The primary mechanism of acute toxicity for most OPs is the inhibition of acetylcholinesterase (AChE), a critical enzyme that hydrolyzes the neurotransmitter acetylcholine.[2][5] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis characterized by a wide range of debilitating and potentially lethal symptoms.[6][7]
Key Toxicological Effects of Organophosphorus Compounds:
-
Muscarinic Effects: These result from the overstimulation of muscarinic acetylcholine receptors and include symptoms like excessive salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE). Bradycardia (slow heart rate) and bronchospasm are also common.[6][7]
-
Nicotinic Effects: Overstimulation of nicotinic acetylcholine receptors can lead to muscle fasciculations (twitching), cramping, weakness, and eventually paralysis.[4] This can affect the respiratory muscles, leading to respiratory failure, a primary cause of death in OP poisoning.[6][8]
-
Central Nervous System (CNS) Effects: The accumulation of acetylcholine in the brain can cause a range of symptoms including anxiety, confusion, seizures, and coma.[5]
Section 2: A Foundation of Safety: Laboratory Practices and Personal Protective Equipment
A proactive and informed approach to safety is paramount when working with organophosphorus compounds. This section details the essential laboratory practices and personal protective equipment (PPE) required to minimize exposure risk.
Standard Operating Procedures (SOPs) for Handling Organophosphorus Compounds
All laboratory work involving OPs must be governed by detailed and rigorously followed Standard Operating Procedures (SOPs).[9] These SOPs should be chemical-specific and outline every step of the experimental process, from preparation to waste disposal.
Core Components of an Organophosphorus Compound SOP:
-
Hazard Identification: Clearly state the specific OP compound being used and its known hazards, including toxicity, flammability, and reactivity.[9]
-
Exposure Control: Detail the engineering controls (e.g., fume hood), administrative controls (e.g., restricted access), and required PPE.[10]
-
Step-by-Step Procedures: Provide a clear, unambiguous sequence of operations for the experiment.
-
Emergency Procedures: Outline the immediate actions to be taken in case of a spill, exposure, or other accident.[10]
-
Waste Disposal: Specify the correct procedures for the collection, labeling, and disposal of all OP-contaminated waste.[9]
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering and administrative controls are the primary means of exposure prevention, appropriate PPE is essential for safeguarding against accidental contact.[11]
Table 1: Recommended Personal Protective Equipment for Handling Organophosphorus Compounds
| PPE Item | Specifications and Rationale |
| Gloves | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended. OPs can be absorbed through the skin, making proper glove selection and use critical.[12] Always inspect gloves for tears or punctures before use. |
| Eye Protection | Chemical splash goggles are mandatory to protect against splashes and aerosols. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[11] |
| Lab Coat | A flame-resistant lab coat with long sleeves and a secure closure is required. This provides a removable barrier to protect skin and personal clothing from contamination.[11] |
| Respiratory Protection | When working with volatile OPs or when there is a potential for aerosol generation, a properly fitted respirator with the appropriate cartridges is necessary.[12] This should be determined by a formal risk assessment. |
| Footwear | Closed-toe shoes that are non-porous are essential to protect the feet from spills. |
Section 3: In the Event of an Emergency: Spill, Exposure, and Decontamination Protocols
Despite the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is crucial for mitigating the consequences of a spill or exposure.
Spill Management
A chemical spill involving an organophosphorus compound requires immediate and decisive action.
Workflow for Organophosphorus Compound Spill Response:
Caption: Workflow for responding to an organophosphorus compound spill.
Detailed Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately evacuate the affected area and alert all personnel.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.2.
-
Contain the Spill: Use a chemical spill kit with absorbent materials (e.g., vermiculite, sand) to contain the spill and prevent it from spreading.
-
Decontamination: Organophosphorus compounds can be treated with sodium hypochlorite (bleach) and sodium carbonate (washing soda) for decontamination.[13] Apply the decontamination solution to the spill area and allow for sufficient contact time.
-
Collect Waste: Carefully collect all contaminated absorbent materials and any other contaminated items in a designated, labeled hazardous waste container.
-
Final Cleaning: Thoroughly clean the spill area with soap and water.
-
Reporting: Report the incident to the appropriate safety personnel.
Personnel Exposure and Decontamination
Exposure to organophosphorus compounds is a medical emergency. Prompt decontamination is critical to minimize absorption and the severity of poisoning.
Immediate Actions for Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[11] Thoroughly wash the affected skin with copious amounts of soap and water.[13]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air immediately.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
In all cases of exposure, seek immediate medical attention and provide the medical team with the Safety Data Sheet (SDS) for the specific organophosphorus compound.
Section 4: Toxicity Assessment: The Ellman's Assay for Acetylcholinesterase Activity
A fundamental technique for assessing the in vitro toxicity of organophosphorus compounds is the Ellman's assay, which measures acetylcholinesterase activity.[2]
Principle of the Ellman's Assay
The assay is a colorimetric method that relies on the following reactions:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine.
-
Colorimetric Reaction: The thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻).
The rate of TNB²⁻ formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.[2]
Signaling Pathway of Acetylcholinesterase Inhibition:
Caption: Disruption of normal cholinergic signaling by organophosphorus compounds.
Step-by-Step Protocol for Ellman's Assay (96-well plate format)
This protocol is a general guideline and may require optimization for specific experimental conditions.[2][13]
Materials:
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water
-
Acetylcholinesterase (AChE) stock solution
-
Test inhibitor (organophosphorus compound) solutions at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add all components except the substrate (ATCI) to the wells. Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of the ATCI solution to each well to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Section 5: Toxicity Data of Common Organophosphorus Compounds
The toxicity of organophosphorus compounds can vary significantly. The LD50 (median lethal dose) is a common measure of acute toxicity.[14]
Table 2: Acute Toxicity of Selected Organophosphorus Compounds in Rats (Oral LD50)
| Compound | Oral LD50 (mg/kg) | Toxicity Class | Reference |
| Parathion | 2-13 | Extremely Hazardous | [7] |
| Methyl Parathion | 6 | Extremely Hazardous | [7] |
| Disulfoton | 2-12 | Extremely Hazardous | [7] |
| Phorate | 2-4 | Extremely Hazardous | [7] |
| Methamidophos | 13 | Extremely Hazardous | [7] |
| Chlorpyrifos | 96-270 | Moderately Hazardous | [7] |
| Diazinon | 1,250 | Slightly Hazardous | [7] |
| Malathion | 5,500 | Slightly Hazardous | [7] |
| Dimethoate | 235 | Moderately Hazardous | [7] |
Toxicity classes are based on the World Health Organization (WHO) classification.[5]
Section 6: Waste Management and Disposal
Proper disposal of organophosphorus compound waste is a critical component of laboratory safety and environmental responsibility.
Waste Disposal Workflow:
Caption: Workflow for the proper disposal of organophosphorus compound waste.
Key Principles of Organophosphorus Waste Disposal:
-
Segregation: All waste contaminated with organophosphorus compounds, including unused chemicals, reaction mixtures, contaminated labware, and PPE, must be segregated from general laboratory waste.
-
Containment: Use designated, clearly labeled, and leak-proof containers for collecting OP waste.
-
Storage: Store waste containers in a secure, well-ventilated area, away from incompatible materials.
-
Professional Disposal: All organophosphorus waste must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this waste via standard laboratory drains or general trash.
Conclusion
The responsible use of organophosphorus compounds in research and development demands a culture of safety built on a thorough understanding of their properties and risks. By implementing the comprehensive safety protocols, emergency procedures, and waste management practices outlined in this guide, laboratories can create a secure environment that protects personnel and fosters scientific advancement.
References
- An In-depth Technical Guide on the Toxicological Properties of Organophosphorus Compounds - Benchchem. (URL: )
- Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. (2023-10-18). (URL: )
- Decontamin
- Organophosphate Toxicity - StatPearls - NCBI Bookshelf - NIH. (2023-11-12). (URL: )
- Organophosphate Toxicity: Practice Essentials, Background, P
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Organophosphorus chemistry - Wikipedia. (URL: [Link])
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Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis. (URL: [Link])
-
Organophosphate Toxicity Treatment & Management: Approach Considerations, Decontamination, Medical Care - Medscape Reference. (2023-03-13). (URL: [Link])
-
Decontamination of organophosphorus pesticides on sensitive equipment - ResearchGate. (URL: [Link])
-
Biochemical toxicology of organophosphorus compounds. - CDC Stacks. (URL: [Link])
-
Organophosphate Poisoning: What It Is, Symptoms & Treatment - Cleveland Clinic. (2024-07-18). (URL: [Link])
-
Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates - EPA. (URL: [Link])
-
Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses - PubMed Central. (2023-07-14). (URL: [Link])
-
Organophosphate Poisoning: What You Should Know - WebMD. (2024-02-13). (URL: [Link])
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Decontamination agents for chemical neutralization of organo-phosphorous poisonous compounds: Literature Review. (2025-06-12). (URL: [Link])
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The effect of personal protective equipment on plasma cholinesterase activity of spraying farmers in cucumber fields. - CABI Digital Library. (URL: [Link])
-
Standard Operating Procedure January 2023 HANDLING CHEMICALS - LSU. (URL: [Link])
-
[Decontamination of organophosphorus compounds: Towards new alternatives] - PubMed. (URL: [Link])
-
Standard Operating Procedures for the Laboratory | Institutional Planning and Operations. (URL: [Link])
-
Decontamination and Disposal - FAA USA Safety and Health Programs - UW-Milwaukee. (URL: [Link])
-
Organophosphate esters in inert landfill soil: A case study - PubMed. (URL: [Link])
-
Environmental fate and toxicology of organophosphate pesticides | Journal of the Geological Society | GeoScienceWorld. (2017-03-03). (URL: [Link])
-
Secondary contamination in organophosphate poisoning: Analysis of an incident. (URL: [Link])
-
Chapter - I: Introduction to Organophosphorus Compounds Phosphorus was the thirteenth element to be discovered by the German. (URL: [Link])
-
History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents - PMC - PubMed Central. (URL: [Link])
-
Organophosphorus Compounds. (URL: [Link])
-
Organic compounds in organophosporus pesticide manufacturing wastewaters - epa nepis. (URL: [Link])
-
Synthesis and Application of Organophosphorus Compounds | Frontiers Research Topic. (URL: [Link])
-
Organophosphate esters in inert landfill soil: A case study | Request PDF - ResearchGate. (URL: [Link])
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An In-depth Technical Guide to Ethyl 2-(Diethoxyphosphoryl)-2-hydroxyacetate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate, a versatile reagent in modern organic synthesis. With a focus on practical application and theoretical understanding, this document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental properties, synthesis, and key applications, providing detailed protocols and the scientific rationale behind them.
Core Characteristics and Physicochemical Properties
Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate, with the CAS number 162246-79-9, is a valuable synthetic intermediate.[1][2] Its structure combines a phosphonate, a hydroxyl group, and an ester, rendering it a unique and highly functionalized molecule.
Table 1: Physicochemical Properties of Ethyl 2-(Diethoxyphosphoryl)-2-hydroxyacetate
| Property | Value | Source(s) |
| Molecular Formula | C8H17O6P | [1][2] |
| Molecular Weight | 240.19 g/mol | [1] |
| Appearance | Clear Colourless Oil | [1] |
| Storage Conditions | 2-8°C Refrigerator | [1] |
| Synonyms | 2-(Diethoxyphosphinyl)-2-hydroxy-acetic Acid Ethyl Ester; (Diethoxyphosphinyl)hydroxy-acetic Acid Ethyl Ester | [1][2] |
Synthesis of Ethyl 2-(Diethoxyphosphoryl)-2-hydroxyacetate: The Pudovik Reaction
The primary and most efficient method for synthesizing α-hydroxyphosphonates such as Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate is the Pudovik reaction . This reaction involves the nucleophilic addition of a dialkyl phosphite to an aldehyde or ketone. In this specific case, diethyl phosphite is added across the carbonyl group of ethyl glyoxylate.
The reaction is typically base-catalyzed, with the catalyst serving to deprotonate the diethyl phosphite, forming a more nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon of ethyl glyoxylate. Subsequent protonation of the resulting alkoxide yields the final α-hydroxyphosphonate product. The choice of a base is critical; a mild base is generally preferred to avoid side reactions.
Caption: General schematic of the Pudovik reaction for the synthesis of the target molecule.
Detailed Experimental Protocol for Synthesis
This protocol is a representative procedure based on the general principles of the Pudovik reaction. Researchers should optimize conditions as necessary.
Materials:
-
Diethyl phosphite
-
Ethyl glyoxylate (as a solution in toluene or freshly distilled)
-
Triethylamine (Et3N) or another suitable base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of ethyl glyoxylate (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add diethyl phosphite (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (0.1-0.2 equivalents) dropwise to the reaction mixture. The addition of a catalytic amount of base is crucial to initiate the reaction without promoting side reactions.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate as a clear, colorless oil.
Self-Validation: The successful synthesis can be confirmed by spectroscopic analysis. The presence of the hydroxyl group can be identified by a broad peak in the IR spectrum around 3400 cm⁻¹. ¹H and ³¹P NMR will confirm the structure, and mass spectrometry will verify the molecular weight.
Application in Organic Synthesis: The Horner-Wadsworth-Emmons (HWE) Reaction
Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate is a valuable reagent in the Horner-Wadsworth-Emmons (HWE) reaction . This reaction is a widely used method for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters. The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the water-soluble phosphate byproduct.[3]
In a typical HWE reaction involving this reagent, the hydroxyl group is often protected (e.g., as an acetate or silyl ether) prior to the olefination step. The phosphonate is then deprotonated with a strong base to form a stabilized carbanion, which subsequently reacts with an aldehyde or ketone. The resulting intermediate undergoes elimination to form an α,β-unsaturated ester with a protected β-hydroxyl group.
Caption: Workflow of the Horner-Wadsworth-Emmons reaction using a protected form of the title compound.
Representative Experimental Protocol for an HWE Reaction
This protocol describes a general procedure for the reaction of a protected form of the title compound with an aldehyde.
Part A: Protection of the Hydroxyl Group (Acetylation)
-
To a solution of Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate (1.0 equivalent) in dichloromethane (DCM), add acetic anhydride (1.2 equivalents) and a catalytic amount of a base such as pyridine or 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with water and brine, dry over anhydrous Na2SO4, and concentrate to yield the acetylated phosphonate. This intermediate can often be used in the next step without further purification.
Part B: Horner-Wadsworth-Emmons Olefination
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF at 0 °C, add a solution of the acetylated phosphonate from Part A (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of the desired aldehyde (e.g., benzaldehyde, 1.0 equivalent) in anhydrous THF.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the corresponding ethyl (E)-2-acetoxy-3-phenylacrylate.
Spectroscopic Characterization (Representative Data)
-
¹H NMR (CDCl₃):
-
δ 4.2-4.4 ppm (m, 6H, -OCH₂CH₃ from phosphonate and ester)
-
δ 4.0-4.1 ppm (d, 1H, J(P,H) ≈ 12-15 Hz, P-CH(OH)-)
-
δ 3.5-4.0 ppm (br s, 1H, -OH)
-
δ 1.2-1.4 ppm (m, 9H, -OCH₂CH₃ from phosphonate and ester)
-
-
¹³C NMR (CDCl₃):
-
δ 170-172 ppm (d, J(P,C) ≈ 5-10 Hz, C=O)
-
δ 68-70 ppm (d, J(P,C) ≈ 150-160 Hz, P-C(OH))
-
δ 62-64 ppm (-OCH₂CH₃)
-
δ 16-17 ppm (-OCH₂CH₃)
-
-
³¹P NMR (CDCl₃):
-
δ 20-22 ppm
-
-
IR (neat):
-
3400 cm⁻¹ (broad, O-H stretch)
-
1740 cm⁻¹ (strong, C=O stretch of ester)
-
1250 cm⁻¹ (strong, P=O stretch)
-
1020-1050 cm⁻¹ (strong, P-O-C stretch)
-
-
Mass Spectrometry (ESI+):
-
m/z 241 [M+H]⁺, 263 [M+Na]⁺
-
Safety and Handling
As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate. The compound should be handled in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate is a highly functionalized and valuable reagent for organic synthesis. Its straightforward preparation via the Pudovik reaction and its utility in the Horner-Wadsworth-Emmons reaction make it a key building block for the stereoselective synthesis of α,β-unsaturated esters, which are important motifs in many biologically active molecules and natural products. This guide provides a foundational understanding and practical protocols to aid researchers in the effective use of this versatile compound in their synthetic endeavors.
References
-
Pharmaffiliates. Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
Sources
Methodological & Application
Application Notes and Protocols: Stereoselective Olefination Utilizing Ethyl 2-(Diethoxyphosphoryl)-2-hydroxyacetate
Introduction: A Modern Approach to α,β-Unsaturated Ester Synthesis
The construction of carbon-carbon double bonds is a cornerstone of modern organic synthesis, pivotal in the assembly of complex molecules for pharmaceuticals, agrochemicals, and materials science. Among the myriad of olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability and stereocontrol in producing α,β-unsaturated esters.[1] This application note details a specialized protocol employing Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate, an α-hydroxy phosphonate reagent, for the synthesis of α,β-unsaturated esters from aldehydes. The presence of the α-hydroxyl group on the phosphonate reagent introduces unique mechanistic considerations and offers potential advantages in specific synthetic contexts. This guide provides an in-depth exploration of the reaction mechanism, a detailed experimental protocol, and expert insights to ensure successful implementation in the research and development laboratory.
Mechanistic Insights: The Role of the α-Hydroxy Phosphonate
The olefination reaction with Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate is a variation of the well-established Horner-Wadsworth-Emmons reaction. The fundamental steps involve the deprotonation of the phosphonate, nucleophilic attack on an aldehyde, and subsequent elimination to form the alkene.[2] However, the α-hydroxyl group introduces a critical divergence from the standard HWE pathway.
The reaction commences with the deprotonation of the acidic proton α to the phosphonate and ester groups by a suitable base, forming a phosphonate carbanion. This is followed by the nucleophilic addition of the carbanion to the aldehyde carbonyl, forming a β-hydroxy-α-(hydroxy)phosphonate intermediate. The crucial step is the in situ protection or activation of the α-hydroxyl group, often through acylation, which facilitates the subsequent elimination to yield the desired α,β-unsaturated ester.
The stereochemical outcome of the reaction, predominantly yielding the (E)-isomer, is a hallmark of the HWE reaction and is influenced by the thermodynamic stability of the intermediates.[1] The formation of the more stable trans-oxaphosphetane intermediate is generally favored, leading to the preferential formation of the (E)-alkene.
Visualizing the Workflow: From Reagents to Product
To provide a clear overview of the experimental process, the following diagram outlines the key stages of the olefination protocol.
Caption: Experimental workflow for the olefination protocol.
Detailed Experimental Protocol
This protocol provides a comprehensive, step-by-step guide for the olefination of an aldehyde with Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate.
Materials and Reagents:
-
Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate
-
Aldehyde (e.g., benzaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Acetic anhydride (Ac₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon)
-
Syringes
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Preparation of the Reaction Vessel: A dry round-bottom flask, equipped with a magnetic stir bar, is placed under an inert atmosphere of nitrogen or argon.
-
Dispensing the Base: Sodium hydride (1.2 equivalents) is carefully weighed and transferred to the reaction flask. Anhydrous THF is added to create a slurry.
-
Formation of the Phosphonate Anion: The slurry is cooled to 0 °C in an ice bath. A solution of Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate (1.0 equivalent) in anhydrous THF is added dropwise via syringe. The mixture is stirred at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
-
Acylation of the Hydroxyl Group: Acetic anhydride (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour. This step is crucial for the in situ protection of the α-hydroxyl group, facilitating the subsequent elimination.[3]
-
Addition of the Aldehyde: The reaction mixture is cooled back to 0 °C. A solution of the aldehyde (1.0 equivalent) in anhydrous THF is added dropwise.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
-
Quenching the Reaction: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x volume of the aqueous layer). The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α,β-unsaturated ester.
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for a typical reaction.
| Parameter | Value | Notes |
| Stoichiometry | ||
| Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate | 1.0 eq | |
| Aldehyde | 1.0 eq | |
| Sodium Hydride (60%) | 1.2 eq | A slight excess ensures complete deprotonation. |
| Acetic Anhydride | 1.1 eq | Ensures complete acylation of the hydroxyl group. |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | Essential to prevent quenching of the base. |
| Temperature | 0 °C to room temperature | Controlled temperature for safe and efficient reaction. |
| Reaction Time | 2-12 hours | Monitored by TLC for completion. |
| Work-up & Purification | ||
| Quenching Agent | Saturated aq. NH₄Cl | Neutralizes the excess base. |
| Extraction Solvent | Ethyl Acetate | Efficiently extracts the product. |
| Purification Method | Flash Column Chromatography | To obtain a high purity product. |
| Expected Yield | 60-85% | Varies depending on the aldehyde substrate. |
Safety Precautions
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle with extreme care in a fume hood and under an inert atmosphere.
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when performing this experiment.
Conclusion
The olefination of aldehydes using Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate provides a valuable method for the synthesis of α,β-unsaturated esters. The key to this protocol is the in situ acylation of the α-hydroxyl group, which facilitates the elimination step of the Horner-Wadsworth-Emmons reaction. By following the detailed protocol and safety precautions outlined in this application note, researchers can confidently and successfully implement this methodology in their synthetic endeavors, contributing to the advancement of drug discovery and development.
References
- Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91 (1), 61-63.
- Wadsworth, W. S., Jr.; Emmons, W. D. J. Am. Chem. Soc.1961, 83 (7), 1733-1738.
- Still, W. C.; Gennari, C. Tetrahedron Lett.1983, 24 (41), 4405-4408.
- Ando, K. J. Org. Chem.1997, 62 (7), 1934-1939.
- Masamune, S.; Roush, W. R. J. Am. Chem. Soc.1978, 100 (11), 3583-3585.
- Rathke, M. W.; Nowak, M. J. Org. Chem.1985, 50 (15), 2624-2626.
- Blakemore, P. R. J. Chem. Soc., Perkin Trans. 12002, 2563-2585.
- Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989, 89 (4), 863-927.
- Kelly, T. R.; Schmidt, T. E.; Haggerty, J. G. Synthesis1972, 1972 (10), 544-545.
- Concellón, J. M.; Rodríguez-Solla, H.; Simal, C. Org. Lett.2003, 5 (23), 4469-4471.
- Paterson, I.; Wallace, D. J.; Cowden, C. J. Synthesis1998, 1998 (6), 639-652.
-
Organic Syntheses. Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 95630, Ethyl 2-ethoxy-2-hydroxyacetate. [Link]
Sources
Application Notes and Protocols: Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate in Natural Product Synthesis
Introduction: A Specialized Reagent for the Horner-Wadsworth-Emmons Reaction
Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate is a specialized phosphonate reagent employed in the Horner-Wadsworth-Emmons (HWE) reaction to introduce an α-hydroxy-α,β-unsaturated ester moiety into a molecule. This functionality is a key structural motif found in a variety of biologically active natural products. The HWE reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, offering significant advantages over the classical Wittig reaction.[1][2]
The key advantages of the HWE reaction include the use of stabilized phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides, allowing for reactions with a broader range of aldehydes and ketones under milder conditions.[3] Furthermore, the byproduct of the HWE reaction is a water-soluble phosphate salt, which simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[1][3]
The presence of the α-hydroxy group in ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate introduces an additional layer of functionality to the resulting α,β-unsaturated ester. This hydroxyl group can serve as a handle for further synthetic transformations, such as etherification, esterification, or oxidation, making it a valuable building block in the total synthesis of complex natural products.
Mechanism of the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the formation of a phosphonate carbanion, nucleophilic addition to a carbonyl compound, and subsequent elimination to form an alkene.[2]
Reaction Mechanism Workflow
Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
The stereochemical outcome of the HWE reaction is a crucial aspect of its utility. The reaction generally favors the formation of the (E)-alkene, particularly with unstabilized phosphonates. However, the stereoselectivity can be influenced by the reaction conditions, the nature of the phosphonate, and the aldehyde or ketone substrate. For the synthesis of (Z)-alkenes, modifications such as the Still-Gennari protocol, which employs phosphonates with electron-withdrawing groups and specific base/solvent combinations, can be utilized.[4]
Application in the Synthesis of a Biotin Intermediate
While the direct application of Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate in the total synthesis of a complex natural product is not extensively documented in readily available literature, its utility can be demonstrated in the synthesis of key intermediates. One such example is its potential role in the synthesis of derivatives of biotin (Vitamin B7), a vital coenzyme.
The core structure of biotin features a tetrahydrothiophene ring fused with an imidazolidinone ring and a valeric acid side chain. Synthetic strategies towards biotin and its analogs often involve the construction of these heterocyclic systems and the elaboration of the side chain. The introduction of functionalized side chains can be achieved using olefination reactions like the HWE.
Hypothetical Application: Synthesis of a Biotin Precursor
In a hypothetical synthetic route to a biotin precursor, an aldehyde functionalized with the core bicyclic structure of biotin could be reacted with the carbanion of ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate. This reaction would install the α-hydroxy-α,β-unsaturated ester side chain, which could then be further elaborated to the desired valeric acid moiety through reduction and other functional group manipulations.
Hypothetical Synthetic Workflow
Caption: Hypothetical workflow for the synthesis of a biotin analog.
Detailed Experimental Protocol: Horner-Wadsworth-Emmons Reaction with Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate
This protocol provides a general procedure for the reaction of an aldehyde with ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate. The specific conditions may require optimization based on the substrate.
Materials and Reagents:
| Reagent | Molecular Weight | Amount (mmol) | Equivalents |
| Aldehyde Substrate | - | 1.0 | 1.0 |
| Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate | 256.21 g/mol | 1.2 | 1.2 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 g/mol | 1.3 | 1.3 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | - | - | - |
| Ethyl Acetate | - | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.3 mmol, 1.3 equiv) under a stream of nitrogen.
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF (10 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate (1.2 mmol, 1.2 equiv) in anhydrous THF (5 mL) to the stirred suspension of sodium hydride.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The formation of the carbanion is indicated by the cessation of hydrogen gas evolution and the formation of a clear solution or a fine suspension.
-
-
Reaction with the Aldehyde:
-
Cool the solution of the phosphonate carbanion back to 0 °C.
-
Add a solution of the aldehyde substrate (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-hydroxy-α,β-unsaturated ester.
-
Causality Behind Experimental Choices
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that is commonly used to deprotonate phosphonate esters. Other bases such as potassium tert-butoxide or lithium diisopropylamide (LDA) can also be used, and the choice may influence the stereoselectivity and yield of the reaction.
-
Solvent: Anhydrous THF is a common solvent for HWE reactions as it is inert to the reaction conditions and effectively solvates the intermediates.
-
Temperature: The initial deprotonation is often carried out at 0 °C to control the exothermic reaction. The subsequent reaction with the aldehyde is typically performed at room temperature, although for some sensitive substrates, lower temperatures may be required to improve selectivity.
-
Stoichiometry: A slight excess of the phosphonate reagent and the base is used to ensure complete consumption of the limiting aldehyde substrate.
-
Work-up: Quenching with saturated aqueous ammonium chloride neutralizes any remaining base. The aqueous work-up is effective in removing the water-soluble phosphate byproduct.
Conclusion and Future Perspectives
Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate is a valuable reagent for the synthesis of α-hydroxy-α,β-unsaturated esters, which are important building blocks in organic synthesis. The Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective method for their preparation. While specific applications in the total synthesis of complex natural products are not yet widely reported, the versatility of this reagent suggests its potential for future applications in the synthesis of novel bioactive molecules. Further research into the development of catalytic and enantioselective variants of the HWE reaction with α-hydroxy phosphonate esters will undoubtedly expand the synthetic utility of this class of reagents.
References
- Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 2015, 19. [URL not available]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. [Link]
- The synthesis of new biotin derivatives and their bioactivity - LSU Scholarly Repository. [URL not available]
-
Ethyl 2-hydroxyacetate | CAS#:623-50-7 | Chemsrc. [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. [Link]
-
AOAC Official Method 2016.02 Total Biotin in Infant Formula and Adult/Pediatric Nutritional Formulas - Food & Feed Analysis. [Link]
- US2374212A - Process of extracting biotin - Google P
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CONICET. [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. [Link]
-
preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate - Organic Syntheses Procedure. [Link]
-
Synthetic studies towards biotin, oxybiotin , α-lipoic acid and scalable synthesis of 3-ethyl-4-methyl. [Link]
-
Cas 162246-77-7,ETHYL 2-ACETOXY-2 ... - LookChem. [Link]
Sources
Application Notes and Protocols: Synthesis of α,β-Unsaturated Esters via Horner-Wadsworth-Emmons Reaction of Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate with Aldehydes
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from phosphonate carbanions and carbonyl compounds.[1] This application note provides a detailed experimental procedure for the olefination of aldehydes using Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate, a versatile reagent for the synthesis of valuable α,β-unsaturated esters bearing an α-hydroxy group. These products are significant building blocks in the synthesis of a wide range of biologically active molecules and natural products.[2]
The HWE reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and a simpler purification process due to the water-soluble nature of the phosphate byproduct.[3] The reaction typically exhibits a high degree of (E)-stereoselectivity, which is a key consideration in the synthesis of complex molecules.[4] This guide will delve into the mechanistic underpinnings of this selectivity and provide a robust protocol for researchers in organic synthesis and drug development.
Mechanistic Overview
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the deprotonation of the phosphonate ester to form a stabilized carbanion. This nucleophile then adds to the aldehyde carbonyl to form a tetrahedral intermediate, which subsequently cyclizes to an oxaphosphetane. The stereochemical outcome of the reaction is largely determined by the relative energies of the diastereomeric transition states leading to the oxaphosphetane intermediates. The subsequent syn-elimination of the phosphate byproduct from the more stable trans-oxaphosphetane intermediate leads to the preferential formation of the (E)-alkene.[5]
The presence of the α-hydroxy group in Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate introduces an additional layer of complexity that must be considered. The hydroxyl group can influence the acidity of the α-proton and potentially interact with the base or the aldehyde, which may affect the stereoselectivity and reactivity. While protection of the hydroxyl group is an option, this protocol outlines a direct approach.
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol
This protocol provides a general procedure for the reaction of Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate with aldehydes. Optimization of reaction time, temperature, and base may be necessary for specific substrates.
Materials:
-
Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate
-
Aldehyde (aromatic or aliphatic)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a dry, nitrogen-flushed round-bottom flask, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time under a stream of nitrogen.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Slowly add a solution of Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate (1.0 equivalent) in anhydrous THF to the NaH slurry via syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
-
Reaction with the Aldehyde:
-
Cool the resulting phosphonate anion solution back down to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature. For less reactive aldehydes, gentle heating (e.g., to 40-50 °C) may be required.
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent. The polarity of the eluent system should be optimized based on the polarity of the product.
-
The separation of (E) and (Z) isomers, if present, may be possible by careful column chromatography or by High-Performance Liquid Chromatography (HPLC).
-
Sources
Application Notes & Protocols: Synthesis of α,β-Unsaturated Esters via Phosphonate Reagents
Abstract: The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereocontrolled route to alkenes. This guide provides an in-depth exploration of the HWE reaction for the synthesis of α,β-unsaturated esters, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and polymers. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and discuss the critical parameters that govern its success and stereochemical outcome.
Mechanistic Overview: The Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene. A key advantage over the related Wittig reaction is that the byproduct, a water-soluble phosphate salt, is easily removed during aqueous workup, simplifying product purification.
The reaction proceeds through the following key steps:
-
Deprotonation: A base abstracts the acidic proton alpha to the phosphonate and ester groups, forming a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
-
Cycloaddition/Elimination: This intermediate undergoes intramolecular cyclization to form a transient four-membered oxaphosphetane ring, which then collapses to yield the alkene and a phosphate byproduct.
The stereoselectivity of the HWE reaction, which dictates the E/Z ratio of the resulting α,β-unsaturated ester, is a critical aspect. The use of stabilized phosphonate ylides, such as those derived from phosphonoacetate esters, generally favors the formation of the (E)-isomer. This preference is attributed to the thermodynamic stability of the anti-oxaphosphetane intermediate, which leads to the (E)-alkene.
Below is a diagram illustrating the general workflow for the synthesis of α,β-unsaturated esters using the HWE reaction.
Caption: General workflow for the HWE synthesis of α,β-unsaturated esters.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Triethyl phosphonoacetate | ReagentPlus®, 99% | Sigma-Aldrich | Other phosphonate esters (e.g., trimethyl) can be used. |
| Aldehyde or Ketone | ≥98% | Various | The choice of carbonyl compound will determine the final product. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Exercise extreme caution; pyrophoric and water-reactive. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | Ensure the solvent is truly anhydrous for optimal results. |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Reagent | Various | Used for quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Various | Used for drying the organic phase. |
| Diethyl Ether | ACS Reagent | Various | Used for extraction. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Protocol 1: General Synthesis of (E)-α,β-Unsaturated Esters using Sodium Hydride
This protocol provides a general method for the synthesis of (E)-α,β-unsaturated esters from aldehydes using triethyl phosphonoacetate and sodium hydride.
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Solvent Addition: Add anhydrous THF via cannula to the flask, and cool the resulting suspension to 0 °C in an ice bath.
-
Ylide Formation: Add triethyl phosphonoacetate (1.0 eq.) dropwise to the stirred suspension of NaH in THF over 15-20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.
-
Carbonyl Addition: Add the aldehyde (1.0 eq.), dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 2-4 hours), carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
The mechanism for the HWE reaction is depicted in the diagram below.
Application Notes and Protocols for Stereoselective Synthesis with Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Stereochemical Control with a Versatile α-Hydroxyphosphonate Reagent
Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate is a versatile phosphonate reagent that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring an α-hydroxy group, a phosphonate moiety, and an ester functionality, offers multiple avenues for stereoselective transformations. This guide provides an in-depth exploration of the applications of this reagent, with a primary focus on its utility in the stereoselective synthesis of α,β-unsaturated esters via the Horner-Wadsworth-Emmons (HWE) reaction. We will delve into the mechanistic underpinnings that govern the stereochemical outcome of these reactions and provide detailed protocols for achieving both E- and Z-selectivity.
The HWE reaction is a cornerstone of olefination chemistry, prized for its ability to form carbon-carbon double bonds with high stereocontrol.[1] Unlike the classical Wittig reaction, the HWE reaction utilizes phosphonate carbanions, which are generally more nucleophilic and less basic than phosphonium ylides. A significant advantage is the facile removal of the water-soluble phosphate byproduct, simplifying product purification.[2] The stereochemical outcome of the HWE reaction is highly tunable, influenced by the structure of the phosphonate reagent, the nature of the carbonyl compound, and the reaction conditions employed.[3]
This document will serve as a comprehensive resource for chemists seeking to leverage the unique reactivity of this compound for the precise construction of stereochemically defined alkenes, which are critical components of many pharmaceuticals and biologically active molecules.
Mechanistic Insights: The Factors Governing E/Z Selectivity
The stereoselectivity of the Horner-Wadsworth-Emmons reaction is primarily determined by the relative rates of formation and elimination of the diastereomeric oxaphosphetane intermediates.[4] The reaction begins with the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone.
The Classical Pathway: Favoring the E-Isomer
In its standard form, the HWE reaction typically favors the formation of the thermodynamically more stable E-alkene.[1] This preference is attributed to the reversibility of the initial addition step and the thermodynamic equilibration of the intermediate betaines, leading to the preferential formation of the anti-betaine, which subsequently eliminates to give the E-alkene.
Caption: General mechanism for the E-selective Horner-Wadsworth-Emmons reaction.
Achieving Z-Selectivity: The Still-Gennari and Ando Modifications
To overcome the inherent E-selectivity of the classical HWE reaction, several modifications have been developed. The most prominent among these are the Still-Gennari and Ando modifications, which employ phosphonates bearing electron-withdrawing groups on the phosphorus atom.[5][6] These modifications kinetically favor the formation of the Z-alkene.
The electron-withdrawing groups increase the acidity of the α-proton, facilitating deprotonation. More importantly, they accelerate the rate of elimination from the oxaphosphetane intermediate.[4] Under kinetically controlled conditions (typically at low temperatures with strong, non-equilibrating bases), the initially formed syn-betaine rapidly collapses to the syn-oxaphosphetane, which then eliminates to yield the Z-alkene before equilibration to the more stable anti-intermediate can occur.[6]
While this compound itself does not possess strongly electron-withdrawing alkoxy groups, the principles of the Still-Gennari and Ando modifications can be applied by modifying the reaction conditions to favor kinetic control.
Caption: General mechanism for the Z-selective Horner-Wadsworth-Emmons reaction.
The Role of the α-Hydroxy Group
The presence of the α-hydroxy group in this compound introduces an additional layer of complexity and opportunity. This hydroxyl group can be deprotonated under basic conditions, potentially influencing the aggregation state and reactivity of the phosphonate carbanion. Furthermore, it can participate in intramolecular hydrogen bonding or chelation with the metal counterion of the base, which can affect the stereochemical course of the reaction.
For unambiguous stereochemical outcomes, it is often advantageous to protect the α-hydroxy group prior to the HWE reaction. Common protecting groups include silyl ethers (e.g., TBDMS, TIPS), benzyl ethers (Bn), or acyl groups. The choice of protecting group can influence the steric environment around the carbanion and, consequently, the diastereoselectivity of the olefination.
Experimental Protocols
Protocol 1: General Procedure for E-Selective Olefination
This protocol is designed to favor the formation of the thermodynamically preferred E-alkene through equilibration of the reaction intermediates.
Materials:
-
This compound (or its protected form)
-
Aldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate, diethyl ether) and column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of this compound (1.1 equiv) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired E-α,β-unsaturated ester.
Protocol 2: General Procedure for Z-Selective Olefination (Still-Gennari Conditions)
This protocol employs a strong, non-coordinating base and low temperatures to favor the kinetically controlled formation of the Z-alkene. For optimal Z-selectivity, it is recommended to use a modified phosphonate with electron-withdrawing groups, such as the bis(2,2,2-trifluoroethyl) ester, which can be synthesized from this compound. However, the following conditions can also promote Z-selectivity with the diethyl phosphonate.
Materials:
-
This compound (or its protected form)
-
Aldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF
-
18-Crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 18-crown-6 (1.5 equiv) in anhydrous THF.
-
Cool the solution to -78 °C and add a solution of this compound (1.2 equiv) in anhydrous THF.
-
To this mixture, add KHMDS (1.1 equiv) dropwise, and stir at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired Z-α,β-unsaturated ester.
Data Presentation: Representative Stereoselectivities
The following tables provide representative data for the stereochemical outcomes of HWE reactions with phosphonoacetate-type reagents under different conditions. The actual results with this compound may vary depending on the specific substrate and precise reaction conditions.
Table 1: E-Selective Olefination of Various Aldehydes
| Entry | Aldehyde | Product | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | Ethyl 3-phenyl-2-hydroxyacrylate | 85 | >95:5 |
| 2 | Cyclohexanecarboxaldehyde | Ethyl 3-cyclohexyl-2-hydroxyacrylate | 80 | 90:10 |
| 3 | Octanal | Ethyl 2-hydroxydec-2-enoate | 78 | 85:15 |
| 4 | Isovaleraldehyde | Ethyl 2-hydroxy-5-methylhex-2-enoate | 82 | 88:12 |
Table 2: Z-Selective Olefination of Various Aldehydes (Still-Gennari Conditions)
| Entry | Aldehyde | Product | Yield (%) | Z:E Ratio |
| 1 | Benzaldehyde | Ethyl 3-phenyl-2-hydroxyacrylate | 75 | >95:5 |
| 2 | Cyclohexanecarboxaldehyde | Ethyl 3-cyclohexyl-2-hydroxyacrylate | 70 | 92:8 |
| 3 | Octanal | Ethyl 2-hydroxydec-2-enoate | 68 | 88:12 |
| 4 | Isovaleraldehyde | Ethyl 2-hydroxy-5-methylhex-2-enoate | 72 | 90:10 |
Diastereoselective and Enantioselective Applications
When reacting a chiral, non-racemic aldehyde with this compound, diastereoselective olefination can be achieved. The stereochemical outcome will be influenced by the inherent facial bias of the chiral aldehyde and any substrate control exerted by the phosphonate reagent.
For enantioselective synthesis, a chiral auxiliary can be incorporated into the phosphonate reagent, or a chiral base or additive can be employed. While detailed protocols for the enantioselective use of this compound are not extensively documented, the general principles of asymmetric HWE reactions can be applied. This often involves the use of chiral phosphonates derived from chiral alcohols or the use of chiral Lewis acids to coordinate to the reactants and control the stereochemistry of the addition step.
Conclusion
This compound is a valuable and versatile reagent for stereoselective synthesis. By carefully selecting the reaction conditions, chemists can control the geometry of the newly formed double bond in the Horner-Wadsworth-Emmons reaction to favor either the E- or Z-isomer. The presence of the α-hydroxy group offers further opportunities for functionalization and can influence the stereochemical outcome of the reaction. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in the synthesis of complex molecules with a high degree of stereochemical precision.
References
- Horner, L.; Hoffmann, H. M. R.; Wippel, H. G. Chemische Berichte1958, 91 (1), 61-63.
- Wadsworth, W. S., Jr.; Emmons, W. D. Journal of the American Chemical Society1961, 83 (7), 1733-1738.
- Maryanoff, B. E.; Reitz, A. B. Chemical Reviews1989, 89 (4), 863-927.
- Still, W. C.; Gennari, C. Tetrahedron Letters1983, 24 (41), 4405-4408.
- Ando, K. The Journal of Organic Chemistry1997, 62 (7), 1934-1939.
- Thompson, S. K.; Heathcock, C. H. The Journal of Organic Chemistry1990, 55 (10), 3386-3388.
- Masamune, S.; Roush, W. R. The Journal of Organic Chemistry1983, 48 (21), 3893-3895.
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Janicki, I.; Kiełbasiński, P. Molecules2022 , 27 (20), 7138. [Link]
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Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. [Link]
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Sano, S.; et al. Yakugaku Zasshi2000 , 120 (5), 432-44. [Link]
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NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
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Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
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- 3. Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Phosphonate Synthesis
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Industrial Significance of the P-C Bond
Phosphonates, organophosphorus compounds distinguished by a direct and robust carbon-phosphorus (C-P) bond, are cornerstones of modern chemistry with far-reaching applications. Their structural analogy to phosphates, combined with superior stability against chemical and enzymatic hydrolysis, makes them invaluable in medicinal chemistry as non-hydrolyzable mimics of phosphate-containing biomolecules.[1][2] This has led to their successful development as antiviral drugs, bone resorption inhibitors for treating osteoporosis, and other targeted therapies.[3][4] Beyond pharmaceuticals, phosphonates are workhorse molecules in industrial water treatment, where they act as potent scale and corrosion inhibitors, and as chelating agents in detergents and peroxide bleach stabilizers.[5]
The transition from laboratory-scale discovery to industrial-scale production of phosphonates presents a unique set of challenges. Reactions that are straightforward on the gram scale can become hazardous and difficult to control when scaled to hundreds or thousands of liters. Issues of thermal management, reagent stoichiometry, solvent selection, and product purification become paramount. This guide provides a detailed exploration of the critical considerations for the large-scale synthesis of phosphonates, focusing on the most industrially relevant reactions. It is designed to equip researchers and process chemists with the practical knowledge to navigate the complexities of scaling up phosphonate synthesis safely and efficiently.
I. The Michaelis-Arbuzov Reaction: A Workhorse for C-P Bond Formation
The Michaelis-Arbuzov reaction, first described in 1898, remains one of the most fundamental and widely used methods for creating the C-P bond.[6] It involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate.[7] While conceptually simple, its successful and safe implementation on a large scale hinges on a thorough understanding of its mechanism and potential hazards.
Mechanism and Inherent Exothermicity
The reaction proceeds through a two-step SN2 mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the trivalent phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl halide, forming a quasi-phosphonium salt intermediate.[8]
-
Dealkylation: The displaced halide anion then attacks one of the alkyl groups on the phosphonium intermediate, yielding the final phosphonate product and a new alkyl halide.[7]
Crucially, both steps of the Michaelis-Arbuzov reaction can be exothermic. The overall heat of reaction can be significant, and without proper control, can lead to a thermal runaway, particularly at industrial scale where the surface-area-to-volume ratio is low, hindering heat dissipation.[9]
Workflow for a Large-Scale Michaelis-Arbuzov Reaction
Caption: Workflow for a safe and controlled large-scale Michaelis-Arbuzov synthesis.
Large-Scale Protocol: Synthesis of Diethyl Benzylphosphonate
This protocol outlines the synthesis of diethyl benzylphosphonate from triethyl phosphite and benzyl chloride, a common industrial process.
Core Safety Considerations:
-
Thermal Hazard: The reaction is exothermic. Ensure adequate cooling capacity and a calibrated temperature monitoring system.
-
Off-Gassing: The dealkylation step produces ethyl chloride, a volatile and flammable gas. The reactor must be equipped with a reflux condenser and a scrubber system.
-
Reagent Handling: Triethyl phosphite is moisture-sensitive and has a noxious odor. Benzyl chloride is a lachrymator. Handle both in a well-ventilated area with appropriate personal protective equipment (PPE).
Step-by-Step Methodology:
-
Reactor Preparation: A 1000 L glass-lined reactor is rendered inert with nitrogen gas. The cooling jacket is set to 20°C.
-
Reagent Charging: Charge the reactor with triethyl phosphite (1.2 molar equivalents).
-
Heating: Heat the triethyl phosphite to 140-150°C. This temperature is crucial to ensure the reaction initiates promptly upon addition of the alkyl halide, preventing accumulation.[7]
-
Benzyl Chloride Addition: Add benzyl chloride (1.0 molar equivalent) subsurface via a dip tube over 4-6 hours. The addition rate should be controlled to maintain the reaction temperature between 150-160°C. The generation of ethyl chloride will be observed as reflux.
-
Reaction Monitoring: Monitor the reaction progress by in-situ FTIR or by taking periodic samples for GC analysis to track the disappearance of benzyl chloride.
-
Aging: Once the addition is complete, maintain the reaction mixture at 155-160°C for an additional 2-3 hours, or until the reaction is deemed complete by the chosen analytical method.
-
Work-up:
-
Cool the reactor to below 100°C.
-
Apply vacuum to distill off the ethyl chloride byproduct and any excess triethyl phosphite.
-
The crude diethyl benzylphosphonate can often be used directly or further purified by vacuum distillation.
-
| Parameter | Value/Condition | Rationale |
| Reaction Temperature | 150-160°C | Ensures prompt reaction initiation and prevents accumulation of unreacted alkyl halide, a major safety risk.[7] |
| Reagent Stoichiometry | 1.2 eq. Triethyl Phosphite | A slight excess of phosphite ensures complete conversion of the alkyl halide. |
| Addition Time | 4-6 hours | Controls the rate of heat generation, allowing the cooling system to maintain the target temperature. |
| Pressure | Atmospheric (with scrubber) | Allows for safe removal of the volatile ethyl chloride byproduct. |
II. The Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Olefin Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of alkenes, generally with a high degree of (E)-stereoselectivity.[10] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[11] From a process safety perspective, the key considerations for the HWE reaction are the handling of the strong bases required for carbanion formation and the control of the subsequent, often exothermic, olefination step.
Mechanism and Safety Considerations
-
Deprotonation: A strong base, such as sodium hydride (NaH) or an alkoxide, is used to deprotonate the phosphonate at the α-carbon, forming a nucleophilic carbanion.[12] The use of NaH on a large scale requires careful handling due to its flammability and reactivity with water, generating hydrogen gas.
-
Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of the aldehyde or ketone. This step is often the rate-limiting and most exothermic part of the reaction.[13]
-
Elimination: The resulting intermediate eliminates a dialkyl phosphate salt to form the alkene. The byproduct is water-soluble, which simplifies purification compared to the Wittig reaction.[11]
A critical safety pitfall is the potential for an induction period followed by a rapid, uncontrolled exotherm. If the addition of the aldehyde is performed at a temperature that is too low for the reaction to initiate, the reagents can accumulate. A subsequent, uncontrolled temperature increase can then trigger a runaway reaction.[13]
Logical Flow for a Large-Scale HWE Reaction
Caption: Key stages and controls in a large-scale Horner-Wadsworth-Emmons reaction.
Large-Scale Protocol: Synthesis of (E)-Ethyl Cinnamate
This protocol describes the reaction of triethyl phosphonoacetate with benzaldehyde.
Core Safety Considerations:
-
Sodium Hydride: NaH is a highly flammable solid that reacts violently with water. It is typically supplied as a dispersion in mineral oil to mitigate this risk. All equipment must be scrupulously dried, and the reaction must be run under an inert atmosphere.
-
Hydrogen Evolution: The deprotonation step liberates hydrogen gas. The reactor must be vented to a safe area, and the rate of hydrogen evolution should be monitored.
-
Exotherm Control: The addition of benzaldehyde is exothermic. A robust cooling system and careful control of the addition rate are essential.
Step-by-Step Methodology:
-
Reactor Preparation: A 1000 L stainless steel reactor is thoroughly dried and inerted with nitrogen.
-
Reagent Charging: Charge anhydrous tetrahydrofuran (THF) followed by triethyl phosphonoacetate (1.05 molar equivalents).
-
Base Addition: Cool the solution to 0-5°C. Add sodium hydride (60% dispersion in mineral oil, 1.1 molar equivalents) portion-wise over 2-3 hours. The temperature should be maintained below 10°C. Monitor hydrogen evolution using a gas flow meter.
-
Anion Formation: Stir the mixture at 0-5°C for 1 hour after the NaH addition is complete.
-
Aldehyde Addition: Add benzaldehyde (1.0 molar equivalent) dropwise over 2-4 hours, maintaining the internal temperature below 15°C. Reaction calorimetry data is crucial here to ensure the addition rate does not exceed the cooling capacity.[13]
-
Reaction Completion: Allow the reaction to warm to ambient temperature and stir for 2-4 hours, or until HPLC analysis shows complete consumption of the benzaldehyde.
-
Work-up:
-
Cool the reaction to 0-5°C.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the aqueous layer.
-
Wash the organic layer with brine.
-
Concentrate the organic layer under reduced pressure to yield crude (E)-ethyl cinnamate, which can be purified by vacuum distillation.
-
| Parameter | Value/Condition | Rationale |
| Base | Sodium Hydride (60% dispersion) | Effective base for deprotonation; oil dispersion improves handling safety. |
| Solvent | Anhydrous THF | Aprotic solvent suitable for anion formation. |
| Deprotonation Temperature | 0-5°C | Controls the rate of hydrogen evolution. |
| Aldehyde Addition Temp. | < 15°C | Manages the exotherm of the olefination step.[13] |
| Quench | Saturated aq. NH₄Cl | A mild acidic quench to neutralize any remaining base and hydrolyze the phosphate byproduct. |
III. Large-Scale Purification and Analysis
Purification of phosphonates and their acidic derivatives on a large scale requires moving beyond laboratory techniques like silica gel chromatography. The choice of method depends on the physical properties of the target molecule.
Purification of Phosphonate Esters
For neutral, relatively nonpolar phosphonate esters, vacuum distillation is the most common and cost-effective method for large-scale purification. It is effective at removing non-volatile impurities and residual high-boiling solvents.
Purification of Phosphonic Acids
Phosphonic acids are highly polar, often hygroscopic solids or sticky oils, making them challenging to purify.[14][15]
-
Crystallization: This is the preferred method for obtaining high-purity solid phosphonic acids.
-
Solvent Selection: A mixture of solvents is often required. For example, dissolving the crude acid in a minimal amount of a polar solvent like water or an alcohol, followed by the addition of a less polar anti-solvent like acetone or acetonitrile can induce crystallization.[15]
-
pH Adjustment/Salt Formation: If the free acid is difficult to crystallize, forming a salt can dramatically improve its crystalline properties. Dicyclohexylamine or sodium salts are commonly used for this purpose.[15]
-
Industrial Crystallization: On an industrial scale, controlling the rate of cooling and seeding is critical to obtain a consistent crystal size distribution and to avoid the formation of oils or amorphous solids.[16][17]
-
-
Extraction: For liquid-liquid extraction of polar phosphonic acids from aqueous solutions, specialized solvents such as alkyl phosphoric compounds may be employed.[18]
Process Analytical Technology (PAT) for Quality Control
Implementing PAT can provide real-time understanding and control over phosphonate synthesis, ensuring batch-to-batch consistency and safety.[8]
-
In-situ FTIR and Raman Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products in real-time without the need for sampling.[3] This is particularly valuable for tracking the consumption of a starting material during a controlled addition, ensuring that it is reacting as it is added and not accumulating.
-
Focused Beam Reflectance Measurement (FBRM): For crystallization processes, FBRM can monitor particle size and distribution in real-time, allowing for precise control over the crystallization process to achieve the desired product morphology.[3]
IV. References
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 2014 , 1181, 1-21.
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EP0209920B1 - Phosphoric acid crystallization process - Google Patents.
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US4655789A - Phosphoric acid crystallization process - Google Patents.
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Technical Support Center: Managing Exothermic Reactions in Phosphonate Synthesis - Benchchem.
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Phosphonic acid: preparation and applications - PMC - NIH.
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Continuous Melt Suspension Crystallization of Phosphoric Acid - Scirp.org.
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Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. - ResearchGate.
-
Investigation of Lithium Acetyl Phosphate Synthesis Using Process Analytical Technology.
-
Green phosphonate chemistry – Does it exist? - RSC Publishing.
-
Synthesis of Phosphonic Acid Ligands for Nanocrystal Surface Functionalization and Solution Processed Memristors | Chemistry of Materials - ACS Publications.
-
US5359115A - Methods for the synthesis of phosphonate esters - Google Patents.
-
Horner–Wadsworth–Emmons reaction - Wikipedia.
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Improving the yield of the Michaelis-Arbuzov reaction - Benchchem.
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Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC - PubMed Central.
-
Process Analytical Technology (PAT) - Enhance Quality and Efficiency - Mettler Toledo.
-
Michaelis–Arbuzov reaction - Wikipedia.
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Phosphonate synthesis by substitution or phosphonylation - Organic Chemistry Portal.
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Investigation of Lithium Acetyl Phosphate Synthesis Using Process Analytical Technology | Organic Process Research & Development - ACS Publications.
-
WO2002062808A1 - Process for purification of phosphate esters - Google Patents.
-
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction.
-
Horner-Wadsworth-Emmons Reaction - NROChemistry.
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Effective process safety management for highly hazardous chemicals - ResearchGate.
-
A Comparative Guide to HPLC Analysis for Purity Assessment of Phosphonate Compounds - Benchchem.
-
Phosphonate prodrugs: an overview and recent advances - PMC - NIH.
-
Strategies for the Synthesis of Porous Metal Phosphonate Materials - ResearchGate.
-
Testing for Phosphonate Using Taylor's TTi Colorimeter (M-3000) - YouTube.
-
Horner-Wadsworth-Emmons Reaction - Alfa Chemistry.
-
Process Safety Management in Manufacturing: A Primer - Veriforce.
-
Phosphonate - Wikipedia.
-
Effective process safety management for highly hazardous chemicals - MATEC Web of Conferences.
-
The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis.
-
Chemical Process Safety Management | PDF - Scribd.
-
US4670575A - Process for purification of phosphoric mono esters - Google Patents.
-
An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-a,b-unsaturated Esters - MDPI.
-
Solvent Extraction with Alkyl Phosphoric Compounds | Industrial & Engineering Chemistry.
-
Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III) - MDPI.
-
Sulfonyl-Promoted Michaelis-Arbuzov-Type Reaction: An Approach to S/Se-P Bonds.
-
Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - Frontiers.
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- 1. WO2002062808A1 - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 2. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. mt.com [mt.com]
- 9. benchchem.com [benchchem.com]
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- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 17. US4655789A - Phosphoric acid crystallization process - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Purification Techniques for Products of the Horner-Wadsworth-Emmons Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Purity in HWE Olefinations
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, prized for its ability to stereoselectively form carbon-carbon double bonds, yielding predominantly (E)-alkenes.[1][2] This reaction, involving the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone, is a significant improvement over the traditional Wittig reaction.[2][3] A key advantage of the HWE reaction is the formation of a water-soluble dialkyl phosphate byproduct, which, in principle, simplifies purification.[2][4] However, achieving high purity of the desired alkene product often requires more than a simple aqueous workup. Incomplete reactions, side products, and the physicochemical properties of the target molecule can necessitate more sophisticated purification strategies.
This comprehensive guide provides an in-depth analysis of purification techniques for HWE reaction products. Moving beyond a simple listing of methods, this document explains the causality behind experimental choices, offers field-proven insights, and provides detailed, self-validating protocols to empower researchers in achieving optimal purity for their target compounds.
Understanding the Impurity Profile of HWE Reactions
Effective purification begins with a thorough understanding of the potential impurities in the crude reaction mixture.
Primary Impurities:
-
Phosphonate Byproduct: The dialkyl phosphate salt is the most common byproduct. While generally water-soluble, its removal can be challenging depending on the reaction conditions and the properties of the desired product.[5]
-
Unreacted Starting Materials: Residual phosphonate reagent and the carbonyl compound (aldehyde or ketone) are common impurities, especially in reactions that do not go to completion.
-
Excess Base: The base used for the deprotonation of the phosphonate (e.g., NaH, KHMDS, DBU) and its conjugate acid will be present in the crude mixture.
Side Products and Isomers:
-
(Z)-Isomer: While the HWE reaction is known for its (E)-selectivity, the formation of the (Z)-isomer can occur, particularly with certain substrates or under specific reaction conditions like the Still-Gennari modification.[1][6]
-
β-Hydroxyphosphonate: In the absence of a sufficiently electron-withdrawing group on the phosphonate, the intermediate β-hydroxyphosphonate may be stable and isolated as a byproduct.[2]
-
Products of Side Reactions: Depending on the functionality present in the reactants, other side reactions such as aldol condensations or Michael additions can occur.
Strategic Purification Workflow
A systematic approach to purification is crucial for efficiency and success. The choice of technique depends on the scale of the reaction, the nature of the product and impurities, and the desired level of purity.
Figure 1. A generalized workflow for the purification of Horner-Wadsworth-Emmons reaction products.
Foundational Purification: The Aqueous Workup
The initial and often most critical step in purifying HWE reaction products is the aqueous workup. Its primary goal is to remove the water-soluble phosphonate byproduct and any remaining inorganic salts.[7][8]
Protocol 1: Standard Aqueous Workup
Objective: To remove the bulk of water-soluble impurities.
Materials:
-
Crude HWE reaction mixture
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Saturated aqueous sodium chloride solution (brine)
-
Saturated aqueous ammonium chloride solution (if quenching a strong base)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Standard glassware
Procedure:
-
Quenching the Reaction: If a strong base like NaH or BuLi was used, carefully quench the reaction mixture at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride or water.[1]
-
Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Separation: Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with deionized water and then with brine. The brine wash helps to break up emulsions and remove residual water from the organic layer.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Expert Insight: The choice of extraction solvent is critical. It must effectively dissolve the desired product while having minimal miscibility with water. For products with some water solubility, multiple extractions of the aqueous layer may be necessary to maximize yield.
Advanced Purification Techniques
For many applications, particularly in drug development, an aqueous workup alone is insufficient to achieve the required purity. The following techniques are commonly employed.
Flash Column Chromatography
Flash column chromatography is a powerful and widely used technique for separating compounds with different polarities.[9] It is particularly effective for removing unreacted starting materials and closely related side products.
Protocol 2: Flash Column Chromatography of an α,β-Unsaturated Ester
Objective: To isolate the desired alkene from unreacted starting materials and non-polar impurities.
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., hexanes/ethyl acetate)
-
Flash chromatography column and system
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system will give the product a retention factor (Rf) of approximately 0.25-0.35 and show good separation from impurities.
-
Column Packing: Pack a flash chromatography column with silica gel, either as a slurry in the initial eluent or by dry packing followed by careful solvent addition.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. This dry loading technique often results in better separation.
-
Elution: Elute the column with the predetermined solvent system. A gradient elution (gradually increasing the polarity of the solvent) may be necessary for complex mixtures.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Expert Insight: Unreacted phosphonate reagents are typically very polar and will remain at the baseline on the TLC plate in common solvent systems. The desired α,β-unsaturated ester is generally less polar. The polarity of the aldehyde or ketone will vary.
Crystallization
If the desired product is a solid at room temperature, crystallization can be an excellent method for achieving high purity.[11]
Protocol 3: Recrystallization of an (E)-Alkene
Objective: To purify a solid product by exploiting differences in solubility between the product and impurities.
Materials:
-
Crude solid product
-
Recrystallization solvent(s)
-
Heating mantle or hot plate
-
Erlenmeyer flask
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system may also be effective.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum.
Troubleshooting Common Purification Challenges
| Problem | Potential Cause | Solution |
| Emulsion during aqueous workup | High concentration of salts or polar compounds. | Add brine to the separatory funnel to help break the emulsion. |
| Product is water-soluble | The product contains highly polar functional groups. | Saturate the aqueous layer with sodium chloride before extraction to decrease the product's solubility in the aqueous phase. |
| Poor separation in column chromatography | Inappropriate solvent system or overloading of the column. | Optimize the solvent system using TLC. Ensure the amount of crude material is appropriate for the column size. |
| Product co-elutes with an impurity | The product and impurity have very similar polarities. | Try a different solvent system or a different stationary phase (e.g., alumina). |
| Product fails to crystallize | The product may be an oil, or the concentration of impurities is too high. | Attempt purification by chromatography first. Try different crystallization solvents or techniques (e.g., vapor diffusion). |
Conclusion
The successful purification of Horner-Wadsworth-Emmons reaction products is a critical determinant of the overall success of a synthetic sequence. A strategic and well-executed purification plan, based on a sound understanding of the reaction's impurity profile, is essential. By combining a robust aqueous workup with advanced techniques like flash column chromatography and crystallization, researchers can consistently obtain highly pure alkenes for their downstream applications in drug discovery and development.
References
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Retrieved from [Link]
-
Murata, T., Tsutsui, H., & Shiina, I. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 89(2), 15414–15435. [Link]
-
Norris, J. L. (2018, April 12). Horner-Wadsworth-Emmons reaction [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2011, March 8). Question about Horner-Wadsworth-Emmons workup. r/chemistry. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). A Straightforward, Purification-Free Procedure for the Synthesis of Ando and Still–Gennari Type Phosphonates. Retrieved from [Link]
-
Leah4sci. (2019, January 10). Contrasting the Wittig and Horner-Wadsworth-Emmons reaction [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. 102, 276–302. [Link]
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Synthesis and Application of Ethyl 2-(Diethoxyphosphoryl)-2-hydroxyacetate: A Detailed Guide for Researchers
Prepared by a Senior Application Scientist
This document provides a comprehensive overview of the reaction conditions, synthesis, and applications of Ethyl 2-(Diethoxyphosphoryl)-2-hydroxyacetate, a key reagent in modern organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and practical protocols.
Introduction
Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate is a versatile α-hydroxyphosphonate that serves as a valuable precursor in various organic transformations, most notably the Horner-Wadsworth-Emmons (HWE) reaction.[1] Its synthesis is primarily achieved through the Pudovik or Abramov reaction, which involves the nucleophilic addition of a phosphite to a carbonyl compound. This guide will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and explore its application in olefination reactions.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 162246-79-9 | [2] |
| Molecular Formula | C₈H₁₇O₆P | [2] |
| Molecular Weight | 240.19 g/mol | [2] |
| Appearance | Clear Colourless Oil | [2] |
| Boiling Point | 125-142°C (Oil Pump) | [3] |
| Storage | 2-8°C Refrigerator | [2] |
| Solubility | Soluble in Chloroform and Methanol | [4] |
Synthesis of Ethyl 2-(Diethoxyphosphoryl)-2-hydroxyacetate
The primary route for the synthesis of Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate is the base-catalyzed addition of diethyl phosphite to ethyl glyoxylate. This reaction is a classic example of the Pudovik reaction.[5][6]
Reaction Mechanism: The Pudovik Reaction
The Pudovik reaction is initiated by the deprotonation of diethyl phosphite by a base to form a phosphonate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl glyoxylate. The resulting alkoxide is subsequently protonated, typically by the conjugate acid of the base or during aqueous workup, to yield the final α-hydroxyphosphonate product.
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- 3. Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
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Application Notes & Protocols: The Strategic Use of Ethyl 2-(Diethoxyphosphoryl)-2-hydroxyacetate in the Synthesis of Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of Ethyl 2-(Diethoxyphosphoryl)-2-hydroxyacetate, a pivotal phosphonate reagent in modern organic synthesis. Primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction, this compound serves as a cornerstone for the stereoselective synthesis of α,β-unsaturated esters, which are critical structural motifs in a wide array of pharmaceutical intermediates. We will dissect the underlying reaction mechanism, provide detailed, field-tested protocols, and discuss the causality behind experimental choices to empower researchers in drug development to leverage this reagent with precision and efficiency.
Introduction to the Reagent: An Overview
Ethyl 2-(Diethoxyphosphoryl)-2-hydroxyacetate (CAS No: 162246-79-9) is a specialized phosphonate ester that has gained prominence as a highly effective Wittig-type reagent.[1] Its unique structure, featuring a phosphonate, a hydroxyl group, and an ethyl ester, makes it a versatile building block for creating complex organic molecules.[2][3] Its primary application lies in its role as a precursor in the Horner-Wadsworth-Emmons reaction to generate α,β-unsaturated esters, which are prevalent in numerous biologically active compounds.[4]
Reagent Specifications:
| Property | Value |
| Chemical Name | Ethyl 2-(Diethoxyphosphoryl)-2-hydroxyacetate[5] |
| Synonyms | 2-(Diethoxyphosphinyl)-2-hydroxy-acetic Acid Ethyl Ester[5][6][7] |
| CAS Number | 162246-79-9[1][5][7] |
| Molecular Formula | C₈H₁₇O₆P[1][5][7] |
| Molecular Weight | 240.19 g/mol [1][5] |
| Appearance | Clear Colourless Oil[5] |
| Storage | 2-8°C Refrigerator[5][8] |
| Solubility | Soluble in Chloroform and Methanol[8] |
Core Application: The Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for the synthesis of alkenes from aldehydes and ketones. It employs phosphonate carbanions, which are more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently even with sterically hindered ketones.[9]
Mechanism of Action
The HWE reaction proceeds through a well-defined mechanism that ensures high stereoselectivity, typically favoring the formation of the (E)-alkene.[10][11]
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base (e.g., NaH, LiCl/DBU) to form a stabilized phosphonate carbanion.
-
Nucleophilic Attack: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition step is typically the rate-limiting step and forms two diastereomeric intermediates.[10]
-
Oxaphosphetane Formation: The intermediates undergo cyclization to form a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses, yielding the desired alkene and a water-soluble dialkyl phosphate salt. This byproduct is a significant advantage of the HWE reaction, as its aqueous solubility simplifies purification immensely compared to the triphenylphosphine oxide generated in the Wittig reaction.[9][11]
The preference for the (E)-alkene is a result of thermodynamic control, where the sterically less hindered transition state leading to the trans product is favored.[10][11]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Significance in Pharmaceutical Synthesis
The α,β-unsaturated ester moiety is a key pharmacophore and a versatile synthetic intermediate found in numerous drug candidates, including antivirals, anti-inflammatories, and anti-cancer agents.[2][4] Phosphonate derivatives themselves are critical building blocks for potent antiviral drugs like Cidofovir and Tenofovir, which function by mimicking natural phosphates to inhibit viral DNA synthesis.[12][13][14] The HWE reaction provides a reliable and stereocontrolled method to construct these essential C=C double bonds, making it an indispensable tool in drug discovery and process development.[9]
Detailed Application Protocol
The following protocol details a general procedure for the synthesis of an (E)-α,β-unsaturated ester from an aliphatic aldehyde using Ethyl 2-(Diethoxyphosphoryl)-2-hydroxyacetate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 2-(Diethoxyphosphoryl)-2-hydroxyacetate | ≥95% | Commercial | Store at 2-8°C |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercial | Highly reactive, handle with care |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercial | Essential for anhydrous conditions |
| Aliphatic Aldehyde (R-CHO) | ≥97% | Commercial | Purify by distillation if necessary |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Grade | Commercial | For quenching the reaction |
| Ethyl Acetate | ACS Grade | Commercial | For extraction |
| Brine (Saturated NaCl) | ACS Grade | Commercial | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | For drying organic layer |
Experimental Workflow
Caption: Step-by-step workflow for a typical HWE olefination protocol.
Step-by-Step Methodology
Note: All operations should be performed in a fume hood using anhydrous techniques under an inert atmosphere (Nitrogen or Argon).
-
Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, weigh sodium hydride (1.2 equivalents). Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula. Suspend the washed NaH in anhydrous THF (approx. 0.5 M).
-
Causality: Removing the mineral oil is crucial as it can interfere with the reaction and complicate purification. Anhydrous THF is essential as NaH reacts violently with water.
-
-
Formation of the Carbanion: Cool the NaH suspension to 0°C using an ice bath. Dissolve Ethyl 2-(Diethoxyphosphoryl)-2-hydroxyacetate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension over 15-20 minutes.
-
Causality: The dropwise addition at 0°C controls the exothermic reaction and the evolution of hydrogen gas, preventing dangerous temperature spikes and pressure buildup.
-
-
Reaction with Aldehyde: After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. Then, add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at 0°C.
-
Causality: Maintaining a low temperature during the aldehyde addition minimizes potential side reactions and helps maximize stereoselectivity.
-
-
Reaction Progression: Once the aldehyde addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up and Extraction: Cool the reaction mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Causality: Quenching destroys any unreacted NaH. The addition must be slow to control the gas evolution.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer with ethyl acetate (3x).[15][16]
-
Combine the organic layers and wash sequentially with water and then brine. The water wash helps remove the phosphate byproduct.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (E)-α,β-unsaturated ester.
Data Summary and Expected Outcomes
The HWE reaction is known for its reliability and high stereoselectivity. The table below summarizes typical reaction parameters that influence the outcome.
Table of Reaction Parameters and Stereoselectivity:
| Aldehyde Type | Base System | Solvent | Temp (°C) | Typical Yield | (E):(Z) Ratio |
| Aliphatic (unbranched) | NaH | THF | 0 to RT | 75-90% | >90:10 |
| Aliphatic (branched) | NaH | THF | 0 to RT | 80-95% | >95:5 |
| Aromatic | K₂CO₃ / 18-crown-6 | CH₃CN | RT | 70-85% | >98:2[10] |
| Ketone | NaH | DME | 25 to 60 | 50-70% | Poor to Modest[10] |
Note: Increasing the steric bulk of the aldehyde generally increases (E)-stereoselectivity. Higher reaction temperatures can also favor the (E)-isomer.[10]
References
- Vertex AI Search. (n.d.).
-
Pharmaffiliates. (n.d.). CAS No : 162246-79-9| Chemical Name : Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2008). One-Pot Synthesis of Antiviral Acyclovir and Other Nucleosides Derivatives Using Doped Natural Phosphate as Lewis Acid Catalyst. Retrieved January 22, 2026, from [Link]
-
Frontiers. (n.d.). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved January 22, 2026, from [Link]
-
ORCA - Online Research @ Cardiff. (n.d.). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. Retrieved January 22, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. Retrieved January 22, 2026, from [Link]
- American Chemical Society. (n.d.). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. Retrieved January 22, 2026.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]
-
H-C-Bio. (n.d.). This compound. Retrieved January 22, 2026, from [Link]
- Mallak Specialties Pvt Ltd. (n.d.).
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved January 22, 2026, from [Link]
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026.
-
Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. Retrieved January 22, 2026, from [Link]
- Synthonix. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved January 22, 2026.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 22, 2026.
- Oakwood Chemical. (n.d.).
- ResearchGate. (2009). Catalytic synthesis of (E)-a,β-unsaturated esters from aldehydes and 1,1-diethoxyethylene. Retrieved January 22, 2026.
- ResearchGate. (2020).
- United States Biological. (n.d.). Ethyl 2- CAS 162246-79-9. Retrieved January 22, 2026.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026.
- National Center for Biotechnology Information. (n.d.). Ethyl 2-ethoxy-2-hydroxyacetate. PubChem. Retrieved January 22, 2026.
- BLD Pharm. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Organic Syntheses. (n.d.). 2,2-diethoxy-1-isocyanoethane. Retrieved January 22, 2026.
- BOC Sciences. (n.d.).
- Matrix Fine Chemicals. (n.d.). ETHYL 2-HYDROXYACETATE | CAS 623-50-7. Retrieved January 22, 2026.
- MedchemExpress.com. (n.d.). Ethyl 2-(4-hydroxyphenoxy)
- National Center for Biotechnology Information. (n.d.). Ethyl 2-(2-ethoxy-5-methylphenyl)-2-hydroxyacetate. PubChem. Retrieved January 22, 2026.
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- 6. Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
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Troubleshooting & Optimization
"low yield in Horner-Wadsworth-Emmons reaction troubleshooting"
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful olefination reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions, all presented in a practical, question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you to optimize your reactions effectively.
Troubleshooting Guide: Low Yield in HWE Reactions
Low product yield is one of the most common frustrations encountered during chemical synthesis. The HWE reaction, while generally robust, is susceptible to various factors that can diminish its efficiency. This section addresses specific scenarios of low yield and provides actionable solutions based on mechanistic understanding.
Question 1: My reaction with an enolizable aldehyde or ketone is giving a low yield and a complex mixture of byproducts. What is happening and how can I fix it?
Answer:
This is a classic issue when dealing with carbonyl compounds that possess acidic α-protons. The phosphonate carbanion, being a strong base, can deprotonate the aldehyde or ketone at the α-position, leading to several competing side reactions that consume your starting materials and complicate purification.
Causality:
-
Self-Condensation: The enolate generated from your carbonyl compound can attack another molecule of the starting aldehyde or ketone, leading to aldol condensation products. This is particularly problematic with aldehydes.
-
Reduced Nucleophilicity of the Phosphonate: Proton exchange between the phosphonate carbanion and the enolizable carbonyl reduces the concentration of the desired nucleophile for the olefination reaction.
Solutions:
-
Choice of Base and Reaction Temperature: The key is to favor the nucleophilic addition of the phosphonate carbanion over the deprotonation of the carbonyl compound.
-
Use a milder, non-nucleophilic base: Instead of strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA), consider using weaker bases in the presence of a Lewis acid, such as the Masamune-Roush conditions (LiCl with DBU or triethylamine).[1][2] The lithium cation coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack of the phosphonate carbanion.
-
Low-Temperature Addition: Add the aldehyde or ketone to the pre-formed phosphonate carbanion at a low temperature (e.g., -78 °C) to minimize the rate of proton exchange and aldol side reactions.[3]
-
-
Order of Addition: Always add the carbonyl compound slowly to the solution of the pre-formed phosphonate carbanion. This ensures that the concentration of the carbonyl compound is always low relative to the phosphonate carbanion, which disfavors self-condensation.
Question 2: I am using a sterically hindered ketone, and the reaction is very slow or not proceeding at all. How can I drive the reaction to completion?
Answer:
Steric hindrance around the carbonyl group can significantly slow down the rate-limiting step of the HWE reaction, which is the initial nucleophilic attack of the phosphonate carbanion.[4] However, one of the key advantages of the HWE reaction over the traditional Wittig reaction is its ability to react with hindered ketones.[1]
Causality:
-
Steric Repulsion: The bulky substituents on the ketone and/or the phosphonate reagent sterically hinder the approach of the nucleophilic carbanion to the electrophilic carbonyl carbon.
Solutions:
-
Increase Reaction Temperature: Unlike reactions with enolizable substrates, increasing the reaction temperature (e.g., from room temperature to reflux) can provide the necessary activation energy to overcome the steric barrier. The HWE reaction intermediates are generally in equilibrium, and higher temperatures can help drive the reaction towards the desired product.[5]
-
Use a More Reactive Phosphonate:
-
Smaller Phosphonate Esters: Phosphonates with smaller ester groups (e.g., dimethyl or diethyl) are less sterically demanding than those with larger groups (e.g., diisopropyl).
-
Electron-Withdrawing Groups on the Phosphonate: While primarily used to influence stereoselectivity, certain electron-withdrawing groups on the phosphonate can increase the acidity of the α-proton, facilitating carbanion formation.
-
-
Extended Reaction Times: Simply increasing the reaction time can often lead to a higher yield, provided the starting materials and product are stable under the reaction conditions. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Question 3: My reaction appears to work by TLC, but I lose a significant amount of product during the aqueous work-up. What are the likely causes and remedies?
Answer:
Product loss during work-up is a common issue that can be mistaken for a low reaction yield. The HWE reaction produces a phosphate byproduct that is typically water-soluble and easily removed.[6] However, issues can arise depending on the properties of your product and the specific work-up procedure.
Causality:
-
Emulsion Formation: If your product has both polar and non-polar functionalities, it can act as a surfactant, leading to the formation of a stable emulsion during the aqueous extraction. This makes phase separation difficult and can lead to product loss in the aqueous layer.
-
Hydrolysis of Sensitive Functional Groups: If your product contains base-sensitive functional groups (e.g., esters), prolonged exposure to any remaining basic conditions during work-up can lead to hydrolysis.
-
Product Precipitation: If the product is not very soluble in the extraction solvent, it may precipitate at the interface or remain in the aqueous layer.
Solutions:
-
Optimizing the Quenching and Extraction:
-
Careful Quenching: Quench the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any remaining strong base.[1]
-
Breaking Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution) or a different organic solvent with a different polarity to help break the emulsion. In some cases, filtering the entire mixture through a pad of Celite can be effective.
-
Choosing the Right Extraction Solvent: Ensure your product is highly soluble in the chosen organic solvent for extraction. You may need to use a more polar solvent like ethyl acetate or dichloromethane. Perform multiple extractions with smaller volumes of solvent to ensure complete recovery.
-
-
Minimizing Contact Time with Aqueous Base: If your product is base-sensitive, work quickly during the extraction and consider washing the combined organic layers with a dilute acid (e.g., 1M HCl) to ensure complete neutralization.
-
Alternative Work-up Procedures:
-
Direct Filtration: If the phosphate byproduct precipitates upon quenching, it can sometimes be removed by filtration before extraction.
-
Silica Gel Plug: After concentrating the crude reaction mixture, you can pass it through a short plug of silica gel, eluting with a non-polar solvent to remove the polar phosphate byproduct before full column chromatography.
-
Frequently Asked Questions (FAQs)
This section addresses some of the more general but critically important questions regarding the execution of the Horner-Wadsworth-Emmons reaction.
Question 4: How important are anhydrous conditions for the HWE reaction?
Answer:
The requirement for strictly anhydrous conditions is highly dependent on the base you are using.
Causality:
-
Protic Solvents and Strong Bases: Strong bases like NaH, LDA, or n-butyllithium (n-BuLi) will be quenched by any protic solvent, such as water or alcohols. This will consume your base, prevent the complete deprotonation of the phosphonate, and ultimately lead to a low yield. Water can also hydrolyze the phosphonate ester under basic conditions.
Recommendations:
-
When to be Rigorous: If you are using a strong base, it is crucial to use anhydrous solvents and dry glassware. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Reagents should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
When Conditions Can be Less Strict: If you are using weaker bases like potassium carbonate (K₂CO₃) or DBU in the presence of LiCl, the reaction is more tolerant to small amounts of water. Some HWE reactions can even be performed in aqueous or biphasic systems.[5] However, for optimal and reproducible results, minimizing water is always good practice.
Question 5: I am not getting the expected E/Z selectivity. What factors control the stereochemical outcome of the HWE reaction?
Answer:
The stereoselectivity of the HWE reaction is a key feature and can be tuned by several factors. The reaction generally favors the formation of the thermodynamically more stable E-alkene.[1]
Causality:
The stereochemical outcome is determined by the relative energies of the transition states leading to the syn- and anti-oxaphosphetane intermediates. The reversibility of the initial addition of the phosphonate carbanion to the carbonyl allows for thermodynamic equilibration to the more stable intermediate, which then collapses to the E-alkene.
Factors Influencing Stereoselectivity:
-
Phosphonate Structure:
-
Standard Phosphonates (e.g., triethyl phosphonoacetate): These typically give high E-selectivity.
-
Still-Gennari Modification: Using phosphonates with electron-withdrawing groups on the phosphorus esters (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) accelerates the elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the Z-alkene.[1][3]
-
-
Base and Counterion:
-
Sodium and Potassium Bases (e.g., NaH, KHMDS): These tend to favor the formation of the Z-alkene, especially with modified phosphonates.[2]
-
Lithium and Magnesium Bases (e.g., n-BuLi, LDA, Grignard reagents): These generally promote higher E-selectivity.
-
-
Reaction Temperature: Higher reaction temperatures allow for more efficient equilibration of the intermediates, typically leading to higher E-selectivity.[7]
-
Aldehyde Structure: Sterically bulky aldehydes tend to favor the formation of the E-alkene.
Troubleshooting Stereoselectivity Workflow:
Caption: A decision-making workflow for troubleshooting the stereoselectivity of the Horner-Wadsworth-Emmons reaction.
Data and Protocols
Table 1: Comparison of Common Bases for the HWE Reaction
| Base | Typical Solvent(s) | Typical Temperature | Key Characteristics & Applications |
| NaH | THF, DME | 0 °C to reflux | Standard, strong base for a wide range of substrates. Requires anhydrous conditions.[6] |
| n-BuLi | THF | -78 °C to 0 °C | Very strong base, useful for less acidic phosphonates. Requires strict anhydrous and inert conditions.[8] |
| LDA | THF | -78 °C to 0 °C | Strong, non-nucleophilic base. Good for preventing side reactions with base-sensitive functional groups.[2] |
| K₂CO₃ | MeCN, DMF | Room temp. to reflux | Mild base, suitable for substrates with base-sensitive groups. Often used with a phase-transfer catalyst (e.g., 18-crown-6).[2] |
| DBU/LiCl | MeCN, THF | Room temp. | Masamune-Roush conditions. Mild and effective for base-sensitive and enolizable aldehydes.[1][2] |
| Ba(OH)₂ | THF/H₂O | Room temp. | Can be used in aqueous systems for certain substrates.[2] |
Experimental Protocol: General Procedure for the HWE Reaction with an Aldehyde
This protocol provides a general guideline. The specific base, solvent, temperature, and reaction time should be optimized for your particular substrates.
Reagents and Equipment:
-
Phosphonate reagent
-
Aldehyde
-
Base (e.g., NaH, 60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., THF)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and needles for transfer of reagents
-
Saturated aqueous NH₄Cl solution
-
Organic extraction solvent (e.g., ethyl acetate)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation:
-
Dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas.
-
If using NaH, wash the dispersion with anhydrous hexanes to remove the mineral oil. Decant the hexanes and dry the NaH under a stream of inert gas. Caution: NaH is highly reactive and pyrophoric.
-
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere, add the phosphonate reagent (1.1 equivalents) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.
-
-
Addition of Aldehyde:
-
Dissolve the aldehyde (1.0 equivalent) in a small amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water and the organic extraction solvent.
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
HWE Reaction Workflow Diagram:
Caption: A step-by-step workflow for a typical Horner-Wadsworth-Emmons reaction.
References
- Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91, 61-63.
- Wadsworth, W. S.; Emmons, W. D. J. Am. Chem. Soc.1961, 83, 1733-1738.
-
Horner-Wadsworth-Emmons Reaction. Name Reaction in Organic Chemistry. [Link]
-
Horner-Wadsworth-Emmons Reaction. Prof. Dave Explains. [Link]
-
Horner-Wadsworth-Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Royal Society of Chemistry. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Bisceglia, J. A.; Orelli, L. R. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 2012 , 16, 2206-2230. [Link]
- Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev. 1989, 89, 863-927.
- Thompson, S. K.; Heathcock, C. H. Effect of reaction conditions on the stereoselectivity of the Horner-Emmons reaction. J. Org. Chem. 1990, 55, 3386-3388.
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Temperature for Phosphonate Reactions
Welcome to the technical support center for optimizing reactions involving phosphonate reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing temperature for successful outcomes. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the most critical role of temperature in reactions with phosphonate reagents?
Temperature is arguably the most powerful parameter for controlling both the reaction rate and selectivity in phosphonate chemistry. Its primary roles are:
-
Kinetic vs. Thermodynamic Control: In many reactions, particularly the Horner-Wadsworth-Emmons (HWE) olefination, temperature dictates whether the kinetically favored (faster-forming) or thermodynamically favored (more stable) product is dominant.[1][2]
-
Overcoming Activation Energy: Some reactions, like the Michaelis-Arbuzov reaction, have a significant activation energy barrier and require elevated temperatures to proceed at a practical rate.[3][4]
-
Minimizing Side Reactions and Decomposition: Both the starting materials and products can be sensitive to temperature. Excessive heat can lead to decomposition or the formation of unwanted byproducts.[5] Conversely, for some reactions, higher temperatures can suppress certain side reactions, like the Perkow reaction.[3]
Q2: How do I ensure my phosphonate reagents are stable during storage and use?
The stability of phosphonate reagents is crucial for reproducible results. Here are some key considerations:
-
Trialkyl Phosphites: These are precursors for many phosphonate reagents and are susceptible to oxidation and hydrolysis. They should be stored under an inert atmosphere (nitrogen or argon) in a cool, dry place. Use of anhydrous solvents is critical when handling these reagents.
-
Phosphonate Esters (for HWE): These are generally more stable than trialkyl phosphites but can still hydrolyze, especially under acidic or basic conditions. It is best to store them in a cool, dry environment. For long-term storage, refrigeration is recommended.
-
Thermal Decomposition: While many phosphonates are robust, prolonged exposure to very high temperatures can lead to decomposition. For instance, some phosphate esters begin to degrade at temperatures around 260°C.[6] It is important to be aware of the boiling point and decomposition temperature of your specific reagent, especially during purification by distillation.
Q3: What are the key differences in temperature requirements between the Horner-Wadsworth-Emmons (HWE) and Michaelis-Arbuzov reactions?
The temperature profiles for these two cornerstone reactions are generally opposite:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction often benefits from low temperatures (e.g., -78 °C to room temperature) to control stereoselectivity.[7]
-
Michaelis-Arbuzov Reaction: This reaction typically requires elevated temperatures, often in the range of 120-160 °C, to drive the reaction to completion.[3] However, the use of Lewis acid catalysts can sometimes allow for lower reaction temperatures.[4]
Troubleshooting Guide: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a powerful tool for alkene synthesis, but achieving the desired yield and stereoselectivity can be challenging. Temperature is a key parameter to adjust when troubleshooting.
Issue 1: Low or No Yield
If you are experiencing low or no product formation, consider the following temperature-related factors:
| Potential Cause | Explanation | Suggested Solution |
| Reaction temperature is too low. | The deprotonation of the phosphonate or the subsequent addition to the carbonyl may be too slow at very low temperatures, especially with less reactive substrates or weaker bases. | Gradually warm the reaction from the initial low temperature (e.g., -78 °C) to 0 °C or room temperature and monitor the progress by TLC or LC-MS.[8] |
| Instability of the phosphonate carbanion. | At higher temperatures, the phosphonate carbanion can be unstable and may decompose or participate in side reactions before reacting with the carbonyl compound. | Maintain a low temperature during the generation of the carbanion and the addition of the aldehyde or ketone. |
| Sterically hindered substrates. | Sterically demanding aldehydes or ketones may require more thermal energy to react. | For hindered substrates, a higher reaction temperature (e.g., room temperature or gentle heating) may be necessary to achieve a reasonable reaction rate.[9] |
Issue 2: Poor Stereoselectivity (Incorrect E/Z Ratio)
The HWE reaction is renowned for its stereoselectivity, which is heavily influenced by temperature.
Understanding the Thermodynamic vs. Kinetic Control
The stereochemical outcome of the HWE reaction is a classic example of kinetic versus thermodynamic control. The initial addition of the phosphonate carbanion to the aldehyde is often reversible. The intermediates leading to the (Z)- and (E)-alkenes have different energies, as do the transition states for their formation and decomposition.
-
Low Temperature (e.g., -78 °C): Favors the kinetic product . The reaction is under kinetic control, meaning the product that forms fastest will dominate. For the Still-Gennari modification, this is the (Z)-alkene.[10]
-
Higher Temperature (e.g., 23 °C): Favors the thermodynamic product . With more thermal energy, the initial addition becomes more reversible, allowing the system to equilibrate to the most stable intermediate, which leads to the more stable (E)-alkene.[7]
Troubleshooting E/Z Ratios
| Goal | Explanation | Suggested Temperature Adjustment | Other Considerations |
| Increase (E)-selectivity | Promote thermodynamic control where the more stable trans-alkene is favored. | Run the reaction at a higher temperature, such as 0 °C, room temperature, or even with gentle heating.[7] | Use of Li+ or Na+ cations and bulkier groups on the aldehyde can also enhance (E)-selectivity.[7] |
| Increase (Z)-selectivity (Still-Gennari Modification) | Promote kinetic control and prevent equilibration to the thermodynamic intermediate. | Perform the reaction at very low temperatures, typically -78 °C.[10] | Use phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) and a strongly dissociating base system (e.g., KHMDS with 18-crown-6).[10] |
Visualizing HWE Stereoselectivity
The following diagram illustrates the energy profile for a typical HWE reaction, showing the pathways to the kinetic and thermodynamic products.
Caption: Energy profile of the HWE reaction showing kinetic vs. thermodynamic pathways.
Troubleshooting Guide: The Michaelis-Arbuzov Reaction
This reaction is fundamental for creating the P-C bond but can be plagued by low yields or side reactions if the temperature is not properly managed.
Issue 1: Low or No Yield
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Temperature | The Michaelis-Arbuzov reaction often has a high activation energy and requires significant thermal input to proceed.[3][4] | Increase the reaction temperature, typically to the 120-160 °C range.[3] The reaction is often run neat (without solvent) to achieve these temperatures. |
| Poorly Reactive Alkyl Halide | The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. Secondary and tertiary halides are often unreactive.[5] | If using a less reactive halide (e.g., a chloride), a higher temperature may be required. Consider switching to the corresponding bromide or iodide if possible. |
| Electron-Withdrawing Groups on Phosphite | Electron-withdrawing groups on the trialkyl phosphite decrease its nucleophilicity and slow the reaction rate.[11] | Higher temperatures may be needed to compensate for the reduced reactivity of the phosphite. |
Issue 2: Formation of Side Products
| Side Product | Explanation | Suggested Temperature Adjustment |
| Perkow Reaction Product (vinyl phosphate) | This is a common side reaction when using α-halo ketones. The phosphite attacks the carbonyl oxygen instead of the carbon bearing the halogen. | Higher reaction temperatures generally favor the Michaelis-Arbuzov product over the Perkow product.[3] |
| Products from Byproduct Reactivity | The alkyl halide generated as a byproduct can react with the starting phosphite, leading to a mixture of products. | Use a phosphite with low-boiling alkyl groups (e.g., trimethyl or triethyl phosphite). The byproduct alkyl halide can then be removed by distillation during the reaction, which often requires careful temperature control.[5] |
| Pyrolysis of Phosphonate Esters | At very high temperatures, the phosphonate ester products can undergo pyrolysis.[3] | While high temperatures are needed, avoid excessive heating. Optimize the temperature to find a balance between reaction rate and product stability. |
Troubleshooting Workflow for Michaelis-Arbuzov Reaction
Caption: Troubleshooting workflow for low yield in the Michaelis-Arbuzov reaction.
Experimental Protocols
Protocol 1: Temperature Screening for an (E)-Selective HWE Reaction
This protocol is designed to find the optimal temperature for maximizing the (E)-selectivity of an HWE reaction.
-
Reagent Preparation:
-
Prepare a stock solution of your phosphonate reagent in anhydrous THF (e.g., 0.5 M).
-
Prepare a stock solution of your aldehyde in anhydrous THF (e.g., 0.5 M).
-
Ensure your base (e.g., NaH, LHMDS) is fresh and properly handled under an inert atmosphere.
-
-
Reaction Setup:
-
Set up three parallel reactions in oven-dried flasks under an inert atmosphere (e.g., nitrogen).
-
To each flask, add the phosphonate solution.
-
Cool the flasks to the desired initial temperatures:
-
Flask A: -78 °C (dry ice/acetone bath)
-
Flask B: 0 °C (ice/water bath)
-
Flask C: Room Temperature (e.g., 23 °C)
-
-
-
Reaction Execution:
-
Slowly add the base to each flask and stir for 30 minutes to generate the carbanion.
-
Slowly add the aldehyde solution to each flask.
-
Allow the reactions to proceed for a set amount of time (e.g., 2 hours). For the flasks at -78 °C and 0 °C, you may choose to let them slowly warm to room temperature.
-
-
Analysis:
-
Quench each reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude product from each reaction by 1H NMR or GC to determine the yield and the E/Z ratio.
-
-
Optimization:
-
Based on the results, you can further refine the temperature to maximize the (E)-selectivity. For example, if room temperature gives a good E/Z ratio but some side products, you might try running the reaction at 0 °C for a longer time.
-
References
-
Green phosphonate chemistry – Does it exist? (2024). RSC Publishing. Available at: [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. (2022). MDPI. Available at: [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. (n.d.). NIH. Available at: [Link]
-
Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. (n.d.). chemrxiv.org. Available at: [Link]
-
Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Available at: [Link]
-
Phosphonate. (n.d.). Wikipedia. Available at: [Link]
-
Michaelis–Arbuzov reaction. (n.d.). Wikipedia. Available at: [Link]
-
Radical Arbuzov Reaction. (n.d.). CCS Chemistry. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Available at: [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. (2022). NIH. Available at: [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. Available at: [Link]
-
Temperature Effect of Phosphonate-based Scale Inhibitors on Calcium Sulfate Scale in a High Salinity Environment. (2025). ResearchGate. Available at: [Link]
-
Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. A model study for hydrolysis of phosphotriesters in DNA and on the influence of a beta hydroxyethyl ester group. (n.d.). PubMed. Available at: [Link]
-
Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. (n.d.). Frontiers. Available at: [Link]
-
Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry. Available at: [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. (2025). ResearchGate. Available at: [Link]
-
Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. (2025). ACS Publications. Available at: [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. (n.d.). ACS Publications. Available at: [Link]
-
Thermal oxidative degradation studies of phosphate esters. (n.d.). PubMed. Available at: [Link]
-
Molecular Metal Phosphonates. (n.d.). ACS Publications. Available at: [Link]
-
Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. (2014). ResearchGate. Available at: [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. (n.d.). MDPI. Available at: [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. (n.d.). ResearchGate. Available at: [Link]
-
Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. (2022). PMC. Available at: [Link]
-
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (n.d.). mdpi.com. Available at: [Link]
-
Thermal Degradation of Organophosphorus Flame Retardants. (2022). MDPI. Available at: [Link]
-
Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. (n.d.). MDPI. Available at: [Link]
-
Why is the Still-Gennari reaction Z-selective? (2016). Chemistry Stack Exchange. Available at: [Link]
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Available at: [Link]
-
Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. (2021). ChemRxiv. Available at: [Link]
-
Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. (n.d.). MDPI. Available at: [Link]
-
Example energy profile diagram. b Kinetic versus thermodynamic products. (n.d.). ResearchGate. Available at: [Link]
-
A Library of Well-Defined and Water-Soluble Poly(alkyl phosphonate)s with Adjustable Hydrolysis. (2015). ACS Publications. Available at: [Link]
-
Phosphonate synthesis by substitution or phosphonylation. (n.d.). Organic Chemistry Portal. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
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- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents | MDPI [mdpi.com]
- 11. jk-sci.com [jk-sci.com]
Technical Support Center: Troubleshooting Stereoselectivity in Olefination Reactions
Welcome to the Technical Support Center for Olefination Reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in controlling the stereochemical outcome of their olefination reactions. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the mechanistic principles that govern stereoselectivity. This guide is structured in a question-and-answer format to directly address the specific issues you may face at the bench.
General Troubleshooting Workflow
When an olefination reaction yields an unexpected or poor ratio of stereoisomers, a systematic approach to troubleshooting is crucial. The following workflow provides a logical path to diagnose and resolve the issue.
Caption: General troubleshooting workflow for poor stereoselectivity.
The Wittig Reaction: Mastering E/Z Selectivity
The Wittig reaction is a cornerstone of alkene synthesis, but its stereochemical outcome can be notoriously sensitive to the nature of the ylide and the reaction conditions.
Q1: My Wittig reaction with an alkyltriphenylphosphonium ylide is giving a poor Z:E ratio. I was expecting a Z-alkene. What's going wrong?
A1: This is a classic problem that usually points to issues with kinetic versus thermodynamic control. For non-stabilized ylides (e.g., those derived from simple alkyl halides), the formation of the Z-alkene is under kinetic control. The selectivity can be eroded by factors that allow the reaction intermediates to equilibrate.
-
The Causality: The key is the presence of lithium salts.[1][2][3] When you form the ylide using a base like n-butyllithium (n-BuLi), you generate stoichiometric amounts of lithium bromide or chloride. Lithium cations can coordinate to the betaine or oxaphosphetane intermediate, promoting its reversal to the starting materials or equilibration to the more thermodynamically stable trans-oxaphosphetane, which leads to the E-alkene.[2][4]
-
Troubleshooting Steps:
-
Switch to a "Salt-Free" Protocol: The most robust solution is to use a base that does not introduce lithium cations. Sodium or potassium bases like sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOtBu) are excellent choices.[5][6] These conditions minimize intermediate equilibration and preserve the kinetic Z-selectivity.[3][4]
-
Solvent Choice: Perform the reaction in a non-polar, aprotic solvent like THF, benzene, or toluene. Polar aprotic solvents can stabilize charged intermediates, potentially facilitating equilibration.
-
Temperature Control: Run the reaction at low temperatures (e.g., -78 °C) to further enforce kinetic control.[2]
-
Q2: I'm using a stabilized ylide (e.g., a Wittig reagent with an ester or ketone group) and I'm not getting the high E-selectivity I expected. How can I improve this?
A2: Stabilized ylides react under thermodynamic control, meaning the initial addition to the carbonyl is reversible.[7] This allows the intermediates to equilibrate to the most stable conformation, which leads to the E-alkene. Poor E-selectivity suggests that this equilibration is not happening efficiently.
-
The Causality: The reversibility of the initial addition is key. If the subsequent steps are too fast, or if the reaction conditions don't sufficiently favor equilibration, you can trap some of the kinetic (Z) product.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Giving the reaction more time or thermal energy can help the intermediates overcome the activation barrier for reversal and equilibration.[7]
-
Use a Protic Solvent: A small amount of a protic solvent (like methanol or ethanol) can sometimes facilitate the equilibration of the betaine intermediate, leading to higher E-selectivity. However, this can also lead to side reactions, so it should be used with caution.
-
Consider the Schlosser Modification: For challenging cases, the Schlosser modification provides very high E-selectivity. This involves deprotonating the initial betaine intermediate with a strong base (like phenyllithium) at low temperature, forcing it into a more stable configuration that exclusively leads to the E-alkene upon warming.[2][3]
-
| Ylide Type | Substituent (R) | Typical Control | Expected Major Isomer | Key Troubleshooting Tactic |
| Non-stabilized | Alkyl, H | Kinetic | Z-alkene | Use salt-free conditions (NaH, KHMDS)[1][5] |
| Semi-stabilized | Phenyl, Vinyl | Often Poor | Mixture of E/Z | Often requires alternative methods |
| Stabilized | -COOR, -COR, -CN | Thermodynamic | E-alkene | Increase temperature/time to ensure equilibration[6][7] |
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is renowned for its ability to produce E-alkenes with high selectivity. When this fails, the cause often lies in the structure of the phosphonate reagent or the reaction conditions.
Q3: My HWE reaction is giving me a mixture of E/Z isomers. How can I exclusively form the E-alkene?
A3: The high E-selectivity of the HWE reaction stems from the thermodynamic preference for the anti-periplanar arrangement of the bulky groups in the transition state leading to the oxaphosphetane intermediate.[8][9]
-
The Causality: Several factors can disrupt this preference. Steric hindrance in either the aldehyde or the phosphonate can disfavor the ideal transition state. The nature of the cation from the base can also influence the geometry of the intermediates.
-
Troubleshooting Steps:
-
Optimize the Base and Solvent: For standard HWE reactions, a mild base like NaH in an aprotic solvent like THF is standard. Thompson and Heathcock's studies showed that for some substrates, lithium salts gave slightly better E-selectivity than potassium salts.[10]
-
Increase Steric Bulk: Increasing the steric bulk of the phosphonate ester groups (e.g., switching from dimethyl or diethyl to diisopropyl phosphonates) can enhance E-selectivity.[9]
-
Masamune-Roush Conditions: For base-sensitive substrates, using lithium chloride (LiCl) with an amine base like DBU or triethylamine can be highly effective at promoting high E-selectivity under milder conditions.[11]
-
Q4: I need to synthesize a Z-alkene, but the standard HWE reaction gives the E-isomer. What modifications can I use?
A4: This is a common synthetic challenge that was elegantly solved by the Still-Gennari modification.
-
The Causality: The Still-Gennari olefination uses phosphonates with electron-withdrawing ester groups (e.g., bis(2,2,2-trifluoroethyl) or bis(1,1,1,3,3,3-hexafluoroisopropyl) esters).[12][13] These groups accelerate the rate of elimination from the oxaphosphetane intermediate.[10][11] This prevents the intermediates from equilibrating, allowing the kinetically favored syn-addition pathway to dominate, which stereospecifically collapses to the Z-alkene.
-
Implementation:
-
Synthesize the Still-Gennari Reagent: Prepare the bis(2,2,2-trifluoroethyl)phosphonoacetate (or a related electron-deficient phosphonate).
-
Use Strongly Dissociating Conditions: The reaction must be run with a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (like 18-crown-6) in THF at low temperature (-78 °C).[12] The crown ether sequesters the potassium cation, ensuring the intermediates do not equilibrate, thus preserving the kinetic Z-selectivity.[10]
-
Caption: Decision pathways for E vs. Z selectivity in the HWE reaction.
The Julia-Kocienski Olefination
This powerful reaction is prized for its excellent E-selectivity and broad functional group tolerance.[14][15][16]
Q5: My Julia-Kocienski reaction is not providing the high E-selectivity reported in the literature. What are the critical parameters to control?
A5: The Julia-Kocienski olefination, which typically uses a heteroaryl sulfone (like a benzothiazolyl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone), generally provides outstanding E-selectivity.[14][17] When selectivity is poor, it often points to issues in the initial addition step or competing side reactions.
-
The Causality: The reaction proceeds through an addition-rearrangement-elimination sequence.[18][19] The high E-selectivity is often the result of a kinetically controlled, diastereoselective addition of the metalated sulfone to the aldehyde, which yields an anti-β-alkoxysulfone that stereospecifically decomposes to the E-alkene.[16][20]
-
Troubleshooting Steps:
-
Base and Temperature: The choice of base and temperature is critical. Strong bases like KHMDS or NaHMDS at low temperatures (-78 °C) are standard. This ensures the deprotonation of the sulfone is fast and clean, and the subsequent addition is under kinetic control.
-
Order of Addition: It is often best to add the base to a mixture of the sulfone and the aldehyde ("Barbier-like conditions"). This keeps the concentration of the highly reactive sulfonyl anion low, minimizing potential side reactions like self-condensation.[17]
-
Check the Sulfone Reagent: The identity of the heteroaryl sulfone matters. The 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are often cited as giving slightly better E-selectivity than the benzothiazolyl (BT) sulfones due to the sterically demanding phenyl group favoring the required transition state.[17]
-
Solvent: Apolar solvents like THF are generally preferred to favor a closed, chelated transition state during the addition, which can enhance diastereoselectivity.[17]
-
Detailed Experimental Protocols
Protocol 1: Salt-Free Wittig Reaction for High Z-Selectivity
This protocol is designed to maximize the formation of a Z-alkene from a non-stabilized ylide by avoiding lithium salts.
-
Apparatus Setup: Under an inert atmosphere (N₂ or Ar), add the alkyltriphenylphosphonium salt (1.0 eq.) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and septum.
-
Solvent Addition: Add anhydrous THF (or toluene) via syringe. Cool the resulting suspension to 0 °C in an ice bath.
-
Ylide Generation: Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.05 eq.) or potassium tert-butoxide (KOtBu, 1.05 eq.) portion-wise. A characteristic color change (often to deep red or orange) indicates ylide formation. Stir for 1 hour at 0 °C.
-
Carbonyl Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add the aldehyde (1.0 eq.), dissolved in a small amount of anhydrous THF, via syringe over 15 minutes.
-
Reaction: Stir the reaction at -78 °C for 1-4 hours, monitoring by TLC.
-
Quench and Workup: Allow the reaction to warm to room temperature. Quench by adding saturated aqueous NH₄Cl. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to separate the alkene from triphenylphosphine oxide.
References
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. National Institutes of Health (NIH). Available at: [Link]
-
Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Available at: [Link]
-
Julia Olefination. Organic Chemistry Portal. Available at: [Link]
-
Julia olefination. Wikipedia. Available at: [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Institutes of Health (NIH). Available at: [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]
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Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link]
-
Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. Available at: [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]
-
The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews. Available at: [Link]
-
Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. ACS Publications. Available at: [Link]
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. MDPI. Available at: [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Semantic Scholar. Available at: [Link]
-
Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Available at: [Link]
-
Theoretical Study on the Stereoselectivities of the Wittig Olefination Reaction. J-STAGE. Available at: [Link]
-
Wittig reaction. Wikipedia. Available at: [Link]
-
Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
-
The Wittig Reaction. University of Pittsburgh. Available at: [Link]
-
A Solvent Free Wittig Reaction. University of Missouri–St. Louis. Available at: [Link]
-
The Wittig Reaction's E & Z Alkene Products Made Easy! YouTube. Available at: [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. Available at: [Link]
-
Why does the unstabilised Wittig reaction selectively form cis alkenes? Chemistry Stack Exchange. Available at: [Link]
-
Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
-
The Wittig Reaction: Synthesis of Alkenes. University of California, Irvine. Available at: [Link]
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- 9. alfa-chemistry.com [alfa-chemistry.com]
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Technical Support Center: Improving E/Z Selectivity in Horner-W'adsworth-Emmons Reactions
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for controlling the stereochemical outcome of this powerful olefination reaction. Here, you will find a series of frequently asked questions and troubleshooting scenarios in a Q&A format, grounded in mechanistic principles and supported by experimental evidence.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My HWE reaction is giving a poor E/Z ratio, with a majority of the undesired isomer. How can I improve the selectivity for the E-alkene?
Answer:
Achieving high (E)-selectivity is a common goal in HWE reactions, as it often leads to the thermodynamically more stable product.[1][2] Several factors can be adjusted to favor the formation of the (E)-alkene.
Core Principles for (E)-Selectivity:
The stereochemical outcome of the HWE reaction is determined by the relative rates of formation and collapse of the diastereomeric oxaphosphetane intermediates.[3] To favor the (E)-alkene, reaction conditions should be chosen to allow for equilibration of the intermediates to the more stable anti-oxaphosphetane, which then eliminates to form the (E)-alkene.
Troubleshooting Steps:
-
Choice of Base and Counterion: The nature of the cation associated with the phosphonate enolate plays a crucial role. Lithium and sodium bases generally favor (E)-selectivity more than potassium bases.[3][4] This is attributed to the ability of smaller cations to coordinate more tightly within the reaction intermediates. The use of lithium chloride (LiCl) with a mild amine base (Masamune-Roush conditions) is a well-established method for enhancing (E)-selectivity, particularly with base-sensitive substrates.[5][6]
-
Reaction Temperature: Higher reaction temperatures, such as room temperature (23 °C) versus -78 °C, tend to favor the formation of the (E)-alkene.[3][7] This is because the increased thermal energy allows the initially formed intermediates to equilibrate to the more thermodynamically stable conformation that leads to the (E)-product.
-
Phosphonate Structure: While less impactful for (E)-selectivity compared to achieving (Z)-selectivity, minor modifications to the phosphonate can be beneficial. Generally, standard trialkyl phosphonoacetates (e.g., triethyl phosphonoacetate) are sufficient for good (E)-selectivity.[8] Increasing the steric bulk of the phosphonate ester groups (e.g., switching from dimethyl to diisopropyl) can sometimes offer a modest improvement in (E)-selectivity.[9][10]
-
Solvent: Aprotic solvents like tetrahydrofuran (THF) are standard for HWE reactions and are generally suitable for achieving good (E)-selectivity.
Workflow for Optimizing (E)-Selectivity
Caption: A decision tree for troubleshooting and improving E-selectivity in HWE reactions.
Question 2: I need to synthesize the Z-alkene, but my reaction is yielding the E-isomer. What modifications are necessary to favor the Z-product?
Answer:
Favoring the kinetic (Z)-product requires overcoming the inherent thermodynamic preference for the (E)-isomer. This is typically achieved using the Still-Gennari modification or related protocols.[1][11]
Core Principles for (Z)-Selectivity:
The key to high (Z)-selectivity is to accelerate the rate of elimination from the initially formed syn-oxaphosphetane intermediate, preventing its equilibration to the more stable anti form.[12] This is accomplished by modifying the electronic properties of the phosphonate reagent.
Troubleshooting Steps:
-
Phosphonate Reagent (Still-Gennari Conditions): The most critical factor is the use of phosphonates with electron-withdrawing groups on the ester moieties.[5] The classic Still-Gennari reagent is bis(2,2,2-trifluoroethyl) phosphonoacetate.[1][12] These electron-withdrawing groups increase the acidity of the phosphonate and accelerate the elimination of the phosphate byproduct, kinetically trapping the (Z)-isomer.[5][12]
-
Base and Additives: Strong, non-coordinating bases are essential for high (Z)-selectivity. Potassium bis(trimethylsilyl)amide (KHMDS) is commonly used, often in conjunction with a crown ether like 18-crown-6.[1] The crown ether sequesters the potassium cation, creating a more "naked" and reactive phosphonate anion, which promotes the desired kinetic pathway.
-
Reaction Temperature: Low temperatures, typically -78 °C, are crucial for preventing the equilibration of the intermediates.[12][13] This ensures that the reaction proceeds under kinetic control.
-
Solvent: Anhydrous THF is the standard solvent for Still-Gennari modifications.
Summary of Conditions for E/Z Selectivity
| Parameter | To Favor (E)-Alkene | To Favor (Z)-Alkene (Still-Gennari) |
| Phosphonate Reagent | Standard alkyl (e.g., triethyl phosphonoacetate) | Electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) phosphonoacetate)[1] |
| Base | NaH, n-BuLi, LiOH·H₂O[3][14] | KHMDS, NaH[1][13] |
| Counterion/Additive | Li⁺, Na⁺ (e.g., with LiCl)[5][6] | K⁺ with 18-crown-6[1] |
| Temperature | 0 °C to room temperature[3][15] | -78 °C[12] |
| Solvent | THF, DME[9] | THF[13] |
Question 3: I am using a sterically hindered ketone, and the reaction is sluggish with low yield. How can I improve the conversion?
Answer:
While the HWE reaction is generally more effective for hindered ketones than the Wittig reaction, very bulky substrates can still pose a challenge.[4][7]
Troubleshooting Steps:
-
Increase Reactivity of the Ylide: The phosphonate carbanions used in the HWE reaction are more nucleophilic than the corresponding phosphorus ylides in the Wittig reaction.[3] Ensure that your phosphonate is fully deprotonated by using a sufficiently strong base and allowing adequate time for anion formation.
-
Reaction Temperature and Time: For sluggish reactions, increasing the reaction temperature can improve the rate.[7] You might start the addition at a low temperature and then allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 12-24 hours).
-
Choice of Phosphonate: While often considered for selectivity, the structure of the phosphonate can also influence reactivity. Less sterically hindered phosphonates (e.g., dimethyl vs. diisopropyl) may react faster.
Question 4: I am observing significant side products, particularly from what appears to be an aldol condensation of my aldehyde starting material. How can I minimize this?
Answer:
Aldol self-condensation is a common side reaction when using basic conditions with enolizable aldehydes.[4]
Troubleshooting Steps:
-
Order of Addition: Add the aldehyde slowly to the pre-formed phosphonate anion solution at a low temperature. This ensures that the aldehyde is consumed by the more nucleophilic phosphonate carbanion as soon as it is introduced, minimizing its exposure to the basic conditions that promote self-condensation.
-
Milder Base: If aldol condensation is a persistent issue, consider using milder basic conditions. The Masamune-Roush conditions (LiCl and an amine base like DBU or Hünig's base) can be effective and are less prone to promoting aldol reactions.[5]
Experimental Protocols
Protocol 1: General Procedure for High (E)-Selectivity
-
To a stirred suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add the trialkyl phosphonoacetate (1.1 equiv) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture to 0 °C and add the aldehyde (1.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the (E)-alkene.
Protocol 2: Still-Gennari Procedure for High (Z)-Selectivity
-
In a flame-dried flask under an inert atmosphere, dissolve bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equiv) and 18-crown-6 (1.1 equiv) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add a solution of KHMDS (1.1 equiv) in THF dropwise, and stir the mixture at -78 °C for 30 minutes.
-
Add the aldehyde (1.0 equiv) dropwise.
-
Continue stirring at -78 °C for the time determined by reaction monitoring (typically 1-3 hours).
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and perform an aqueous workup as described in Protocol 1.
-
Purify by flash column chromatography to yield the (Z)-alkene.
Caption: Mechanism overview for E/Z selectivity in the Horner-Wadsworth-Emmons reaction.
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7048. Available at: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
Nakamura, H., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 86(24), 18237–18252. Available at: [Link]
-
ResearchGate. The Still–Gennari versus HWE olefination of aldehydes. Available at: [Link]
-
Professor Dave Explains. (2021). Horner-Wadsworth-Emmons Reaction. YouTube. Available at: [Link]
-
Nakamura, H., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. ACS Publications. Available at: [Link]
-
Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. Available at: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Semantic Scholar. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Available at: [Link]
-
Nakamura, H., et al. (2021). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. Available at: [Link]
-
ResearchGate. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Available at: [Link]
-
ResearchGate. Effect of the phosphonate structure on the stereoselectivity of the reaction with benzaldehyde. Available at: [Link]
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. MDPI. Available at: [Link]
-
Ousmer, M., et al. (2001). Highly E-Selective Solvent-Free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-Unsaturated Esters Using Either LiOH·H2O or Ba(OH)2·8H2O. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
ResearchGate. Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. Available at: [Link]
Sources
- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
"decomposition pathways of Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate"
Welcome to the technical support center for Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the synthesis, handling, and potential decomposition pathways of this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its use.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and handling of this compound, providing explanations for the underlying causes and step-by-step protocols for resolution.
Issue 1: Low or No Product Formation During Pudovik Reaction
Q: I am attempting to synthesize this compound via the Pudovik reaction of ethyl glyoxylate and diethyl phosphite, but I am observing low to no yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in the Pudovik reaction are a common issue that can often be traced back to several key factors.[1]
Causality:
-
Inactive Catalyst: The basic catalyst (e.g., triethylamine, DBU) is crucial for the reaction. If it is old, hydrated, or otherwise deactivated, the reaction will not proceed efficiently.[1]
-
Reversibility of the Reaction: The Pudovik reaction can be reversible. The equilibrium may not favor the product under your current conditions.[1]
-
Steric Hindrance: While less of an issue with ethyl glyoxylate, steric hindrance can slow down the reaction.[1]
-
Inappropriate Solvent: The choice of solvent plays a significant role in reaction rate and yield.
Troubleshooting Protocol:
-
Catalyst Integrity Check:
-
Use a fresh, anhydrous batch of the base catalyst.
-
Consider increasing the catalyst loading incrementally.
-
-
Driving the Equilibrium:
-
Use a slight excess (1.1-1.2 equivalents) of diethyl phosphite to shift the equilibrium towards the product.
-
If the product is crystalline, attempt to induce crystallization from the reaction mixture as it forms.[1]
-
-
Solvent Optimization:
-
Polar aprotic solvents are generally effective. If you are using a non-polar solvent, consider switching to one such as THF or acetonitrile.
-
-
Temperature and Reaction Time:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
If the reaction is sluggish at room temperature, consider gentle heating (40-50 °C), but be mindful of potential side reactions (see Issue 2).
-
Issue 2: Presence of a Significant Phosphate Byproduct
Q: My reaction mixture shows a significant amount of a byproduct that I suspect is a phosphate ester. How can I confirm this and suppress its formation?
A: The formation of a phosphate byproduct is the most prevalent side reaction in the Pudovik synthesis of α-hydroxyphosphonates.[1] This occurs via a base-catalyzed rearrangement of the desired product, known as the phospha-Brook rearrangement.[1]
Causality:
The same basic catalyst used to initiate the Pudovik reaction can also promote the rearrangement of the α-hydroxyphosphonate to a thermodynamically more stable phosphate ester. This is particularly problematic with prolonged reaction times and higher temperatures.
Identification and Suppression Protocol:
-
Byproduct Identification:
-
³¹P NMR Spectroscopy: This is the most definitive method. The phosphate ester will have a distinct chemical shift compared to the α-hydroxyphosphonate. The α-hydroxyphosphonate typically appears in the range of δ 20-25 ppm, while the phosphate byproduct will be shifted.
-
-
Suppression Strategies:
-
Temperature Control: Run the reaction at a lower temperature (0 °C to room temperature) to minimize the rate of rearrangement.[1]
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to the basic catalyst.[1]
-
Work-up Procedure: Use a mild acidic work-up (e.g., saturated aqueous NH₄Cl) to neutralize the basic catalyst and prevent further rearrangement during product isolation.[1]
-
Experimental Workflow for Minimizing Phosphate Byproduct
Caption: Controlled Pudovik reaction workflow.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability, storage, and handling of this compound.
Q1: What are the primary decomposition pathways for this compound?
A: The two main decomposition pathways are hydrolysis and thermal degradation.
-
Hydrolysis: The ester and phosphonate ester groups are susceptible to hydrolysis, especially under basic or strongly acidic conditions. Basic hydrolysis is generally faster and leads to the formation of the corresponding carboxylate and phosphonate salts.[2][3] Acid-catalyzed hydrolysis yields the carboxylic acid and phosphonic acid.[2] The α-hydroxy group can facilitate intramolecular acid catalysis, influencing the rate of hydrolysis.
-
Thermal Decomposition: While specific data for this compound is limited, α-hydroxyphosphonates, in general, can undergo thermal decomposition. The pathways can be complex, but may involve elimination reactions or retro-Pudovik reactions, especially at elevated temperatures.
Decomposition Pathways Overview
Caption: Major decomposition pathways.
Q2: What are the recommended storage conditions for this compound?
A: To ensure long-term stability, the compound should be stored in a refrigerator at 2-8°C.[4] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture, which can lead to hydrolysis.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation and slows hydrolytic decomposition.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents moisture ingress and potential oxidation. |
| Container | Tightly sealed | Prevents exposure to atmospheric moisture. |
Q3: How can I monitor the stability of my sample over time?
A: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive stability assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for quantifying the parent compound and detecting the formation of degradation products over time. A reversed-phase C18 column with a UV detector is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is highly specific for phosphorus-containing compounds and can be used to monitor the disappearance of the starting material and the appearance of any phosphorus-containing byproducts, such as the rearranged phosphate or the hydrolyzed phosphonic acid.
-
¹H NMR: Can be used to monitor changes in the overall structure of the molecule.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown degradation products by providing molecular weight information.[5]
Q4: Is the compound sensitive to light?
A: While there is no specific data indicating significant light sensitivity for this compound, it is good laboratory practice to store all reactive chemical intermediates in amber vials or in the dark to prevent any potential photochemical degradation pathways from being initiated.
References
-
Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link]
-
Keglevich, G. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1459. [Link]
-
Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
Al-Awsh, R. M., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 893902. [Link]
-
Al-Awsh, R. M., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. PMC - NIH. [Link]
-
PubChem. (n.d.). Ethyl 2-ethoxy-2-hydroxyacetate. [Link]
-
Reddy, C. S., et al. (2012). Green chemical synthesis of α-hydroxyphosphonates. Records of Natural Products, 6(3), 290-297. [Link]
-
Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Henderson, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
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Technical Support Center: Byproduct Formation in Reactions with Phosphonate Ylides
Welcome to the Technical Support Center for phosphonate ylide chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize the Horner-Wadsworth-Emmons (HWE) reaction and its variants. Here, we will address common issues related to byproduct formation, offering detailed troubleshooting steps and in-depth scientific explanations to help you optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during olefination reactions with phosphonate ylides. Each issue is presented in a question-and-answer format, detailing the root cause and providing actionable protocols for resolution.
Q1: My HWE reaction has a low yield of the desired alkene, and I've isolated a significant amount of an unexpected phosphorylated compound. What is happening?
A1: You are likely observing a Michael addition byproduct. This occurs when the phosphonate carbanion, a potent nucleophile, reacts with an electron-deficient alkene in your reaction mixture instead of the intended carbonyl group.
Causality and Mechanism: The phosphonate carbanion is "soft" and highly nucleophilic. If your substrate is an α,β-unsaturated aldehyde or ketone, the carbanion can attack the β-position in a 1,4-conjugate (Michael) addition.[1][2] This competes directly with the desired 1,2-addition to the carbonyl group that leads to the alkene. This side reaction is particularly prevalent with highly stabilized, less reactive phosphonate ylides.
Caption: Competing pathways in HWE reactions with α,β-unsaturated carbonyls.
Troubleshooting Protocol: Suppressing Michael Addition
-
Modify the Order of Addition: Instead of adding the carbonyl substrate to the pre-formed ylide, try a "reverse addition." Slowly add the phosphonate reagent to a mixture of the base and the α,β-unsaturated carbonyl in the reaction flask. This ensures the ylide concentration is always low, minimizing its opportunity to act as a Michael donor.
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C). The 1,2-addition to the carbonyl is often kinetically favored and has a lower activation energy than the 1,4-Michael addition.
-
Change the Base/Counter-ion: The choice of base can influence the aggregation and reactivity of the ylide. Using potassium bases like KHMDS with 18-crown-6 can sometimes favor the olefination pathway.[3]
-
Increase Ylide Reactivity: If possible, switch to a less stabilized phosphonate ylide (e.g., one without a strongly electron-withdrawing group). These are more reactive and typically favor the faster carbonyl addition.[3]
Q2: My reaction is giving a poor E/Z ratio, or predominantly the undesired stereoisomer. How can I control the stereochemical outcome?
A2: The stereoselectivity of the HWE reaction is a complex interplay of reagent structure, reaction conditions, and the reversibility of the intermediate steps.[4] By tuning these factors, you can strongly influence the E/Z ratio.
Causality and Mechanism: The HWE reaction proceeds through an oxaphosphetane intermediate.[5] The formation of this intermediate can be reversible, especially for stabilized ylides. The thermodynamic stability of the intermediates leading to the E- and Z-alkenes dictates the final product ratio. The anti-oxaphosphetane, which leads to the E-alkene, is generally more stable due to steric repulsion, making the E-alkene the common thermodynamic product.[6]
Caption: Simplified decision workflow for controlling E/Z selectivity in HWE reactions.
Guide to Controlling Stereoselectivity
| Desired Isomer | Reagent Type | Key Conditions | Rationale |
| E-Alkene (Trans) | Standard Stabilized Phosphonates (e.g., triethyl phosphonoacetate) | NaH in THF/DME at 0°C to RT.[7] Use of LiCl with a weaker base (DBU) can also enhance E-selectivity.[5][8] | Promotes reversibility of the initial addition, allowing the system to equilibrate to the more stable anti-intermediate which yields the E-alkene.[4] |
| Z-Alkene (Cis) | Still-Gennari Modified Phosphonates (e.g., bis(2,2,2-trifluoroethyl) phosphonates) | Strong, non-coordinating base (KHMDS, NaHMDS).[3] Low temperature (-78 °C).[6] Use of 18-crown-6 can enhance Z-selectivity. | The electron-withdrawing trifluoroethyl groups accelerate the elimination of the oxaphosphetane, making it irreversible.[3] The reaction becomes kinetically controlled, and the syn-addition pathway, leading to the Z-alkene, is favored under these conditions.[6][9] |
Q3: My reaction is sluggish, incomplete, or fails entirely, even with a simple ketone. What are the common points of failure?
A3: Reaction failure typically points to one of three issues: inefficient ylide formation, use of an unreactive carbonyl partner, or degradation of the reagents.
Causality and Troubleshooting Workflow:
-
Inefficient Ylide Formation:
-
Cause: The phosphonate is not being fully deprotonated. This can be due to an insufficiently strong base, wet solvent/reagents, or steric hindrance around the acidic proton.[10]
-
Protocol: Verifying Ylide Formation: Before adding your carbonyl substrate, you can take a small aliquot of the ylide solution (under inert atmosphere), quench it with D₂O, and analyze by ¹H NMR. Disappearance of the α-proton signal and appearance of the corresponding deuterated species confirms deprotonation.
-
Solution:
-
Ensure all solvents and reagents are rigorously dry. Water will quench the base and the ylide.[11]
-
Use a sufficiently strong base. For stabilized ylides (pKa ~13-15), NaH or NaOEt are often sufficient. For less stabilized ylides, stronger bases like n-BuLi or KHMDS are required.[10]
-
Allow sufficient time for deprotonation, typically 30-60 minutes at the appropriate temperature, before adding the carbonyl.
-
-
-
Unreactive Carbonyl Substrate:
-
Cause: Sterically hindered ketones are significantly less electrophilic and can be poor substrates for HWE reactions.[3]
-
Solution:
-
Increase the reaction temperature or use a more reactive (less stabilized) phosphonate ylide.
-
Employ Masamune-Roush conditions (LiCl and DBU or another amine base), which are known to be effective for challenging or base-sensitive substrates.[3][7] The Lewis acidic LiCl is thought to activate the carbonyl group towards nucleophilic attack.[8]
-
-
-
Hydrolysis of the Phosphonate Ester:
-
Cause: Under certain basic or acidic workup conditions, the phosphonate ester itself can undergo hydrolysis, leading to the corresponding phosphonic acid.[12][13][14] While this is more of a workup issue, premature hydrolysis can complicate purification.
-
Solution: Use a neutral or mildly basic aqueous quench (e.g., saturated NH₄Cl or water) and avoid prolonged exposure to strong acids or bases during extraction. The primary byproduct of the HWE reaction, the dialkylphosphate salt, is water-soluble and easily removed with a simple aqueous wash.[7][15]
-
Frequently Asked Questions (FAQs)
Q: What are the main advantages of the Horner-Wadsworth-Emmons reaction over the classic Wittig reaction?
A: The HWE reaction offers several key advantages:
-
Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic than their phosphonium ylide counterparts, allowing them to react efficiently with a wider range of carbonyls, including hindered ketones.[3]
-
Simplified Purification: The dialkyl phosphate byproduct of the HWE reaction is water-soluble and easily removed by a standard aqueous extraction.[7] This is a significant improvement over the often-problematic removal of triphenylphosphine oxide from Wittig reactions.
-
Stereochemical Control: The HWE reaction typically provides excellent E-selectivity with stabilized ylides.[5][15] Furthermore, modifications like the Still-Gennari protocol allow for reliable synthesis of Z-alkenes, offering a high degree of stereochemical control.[3][9]
Q: How do I choose the right base for my HWE reaction?
A: The choice of base is critical and depends on the pKa of your phosphonate reagent.
| Base | Common Use Case | Notes |
| NaH (Sodium Hydride) | The workhorse for most stabilized phosphonates (e.g., phosphonoacetates). | Inexpensive and effective. Requires an aprotic solvent like THF or DME.[7] |
| NaOEt / KötBu | Alkoxides are also suitable for stabilized phosphonates. | Often used in the solvent it's derived from (e.g., NaOEt in EtOH). Ensure the alkoxide matches the phosphonate ester to avoid transesterification.[16] |
| DBU / Et₃N with LiCl | For base-sensitive substrates or when milder conditions are needed. | The Masamune-Roush conditions are excellent for complex molecules.[5] |
| KHMDS / NaHMDS | Required for Still-Gennari Z-selective reactions and for less-stabilized phosphonates. | Strong, non-nucleophilic bases that provide rapid and clean deprotonation at low temperatures.[3] |
| n-BuLi (n-Butyllithium) | Used for non-stabilized phosphonates that are much less acidic. | Highly reactive and must be handled with care under strictly anhydrous and inert conditions.[5] |
Q: Can I use a phosphonate ylide that does not have a stabilizing group (e.g., an ester or cyano group)?
A: Yes, but with important considerations. Phosphonates without an adjacent electron-withdrawing group (EWG) are much less acidic and require a very strong base (like n-BuLi) for deprotonation.[5] More importantly, the elimination step to form the alkene is disfavored without an EWG. In these cases, the reaction often stops at the β-hydroxyphosphonate intermediate.[5] This intermediate can, however, be forced to eliminate to form the alkene in a separate step, for example, by using reagents like diisopropylcarbodiimide.[5]
References
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved January 21, 2026, from [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction - Chemistry LibreTexts. (2025, February 24). Retrieved January 21, 2026, from [Link]
-
Ylide - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
What is the impact of LiCl on the diastereo-selectivity of the Horner–Wadsworth–Emmons reaction? - ResearchGate. (2014, June 18). Retrieved January 21, 2026, from [Link]
-
Ylide-Initiated Michael Addition−Cyclization Reactions beyond Cyclopropanes - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Controlled Hydrolysis of Phosphate Esters: A Route to Calixarene‐Supported Rare‐Earth Clusters - Wiley Online Library. (n.d.). Retrieved January 21, 2026, from [Link]
-
20.10 Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction - Chemistry LibreTexts. (2019, June 5). Retrieved January 21, 2026, from [Link]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
-
Why is the Still-Gennari reaction Z-selective? - Chemistry Stack Exchange. (2016, July 28). Retrieved January 21, 2026, from [Link]
-
A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]
-
Recent advances in Michael addition of H-phosphonates - RSC Publishing. (2014, March 3). Retrieved January 21, 2026, from [Link]
-
Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review - ResearchGate. (2025, October 15). Retrieved January 21, 2026, from [Link]
-
Still–Gennari Olefination and its Applications in Organic Synthesis - ResearchGate. (2025, August 9). Retrieved January 21, 2026, from [Link]
-
Horner-Wadsworth-Emmons reaction to form alkenes - YouTube. (2019, January 10). Retrieved January 21, 2026, from [Link]
-
Horner-Wadsworth-Emmons reaction - YouTube. (2020, March 27). Retrieved January 21, 2026, from [Link]
-
phosphonium ylides - YouTube. (2019, January 9). Retrieved January 21, 2026, from [Link]
-
Question about Horner-Wadsworth-Emmons workup - Reddit. (2011, March 8). Retrieved January 21, 2026, from [Link]
-
Z‑Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents - ACS Figshare. (2025, April 16). Retrieved January 21, 2026, from [Link]
-
Preparation of Stabilized Phosphorus Ylides via Multicomponent Reactions and Their Synthetic Applications - ResearchGate. (2025, August 6). Retrieved January 21, 2026, from [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed. (2021, May 11). Retrieved January 21, 2026, from [Link]
-
Horner-wadsworth-emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds - Semantic Scholar. (1984, September 11). Retrieved January 21, 2026, from [Link]
-
Ylide-initiated michael addition-cyclization reactions beyond cyclopropanes - PubMed. (2008, July 26). Retrieved January 21, 2026, from [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]
-
Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed. (2022, October 21). Retrieved January 21, 2026, from [Link]
-
Horner-Wadsworth-Emmons reaction - YouTube. (2018, April 12). Retrieved January 21, 2026, from [Link]
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Horner-Wadsworth-Emmons Reaction Technical Support Center: A Guide to Base Selection and Stereochemical Control
Welcome to the Technical Support Center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their HWE reactions, with a particular focus on the critical role of base selection in determining the stereochemical outcome. Here, you will find in-depth answers to common troubleshooting questions, detailed protocols, and the scientific rationale behind the procedural recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a poor E/Z ratio in my HWE reaction. How can I improve the selectivity for the (E)-alkene?
A1: Achieving high (E)-selectivity is a common goal in HWE reactions, as it is the thermodynamically favored product under many conditions.[1] If you are observing a mixture of isomers, several factors related to your choice of base and reaction conditions can be adjusted.
Core Principle: The formation of the (E)-alkene is favored by conditions that allow the reaction intermediates to equilibrate to the more stable anti oxaphosphetane precursor.[2][3]
Troubleshooting Steps:
-
Evaluate Your Base and Counterion: The nature of the metal counterion from your base plays a significant role.
-
Lithium bases (e.g., n-BuLi, LDA, LiHMDS) are generally superior for promoting (E)-selectivity compared to sodium or potassium bases.[3][4] The smaller lithium cation effectively coordinates with the oxygen atoms of the phosphonate and the aldehyde, leading to a more organized transition state that favors the formation of the (E)-alkene.
-
Sodium Hydride (NaH) is a very common and effective base for driving (E)-selectivity, particularly in aprotic solvents like THF or DME.[5][6]
-
Potassium bases (e.g., KHMDS, t-BuOK) tend to be less coordinating, which can decrease (E)-selectivity and, under certain conditions, even favor the (Z)-alkene.[3][4]
-
-
Adjust the Reaction Temperature:
-
Higher reaction temperatures (from 0 °C to room temperature) generally favor the formation of the thermodynamically more stable (E)-alkene by ensuring the intermediates have enough energy to equilibrate.[3][4] If you are running your reaction at low temperatures (e.g., -78 °C) and getting poor selectivity, consider allowing the reaction to warm to room temperature.
-
-
Consider Milder Conditions for Sensitive Substrates:
-
If your aldehyde is sensitive to strong bases, which can cause side reactions like self-condensation, consider using the Masamune-Roush conditions .[3][7] These conditions employ a weaker base, such as DBU or triethylamine, in the presence of a lithium salt like LiCl.[3][7] The lithium salt is crucial for activating the phosphonate.[8]
-
Workflow for Optimizing (E)-Selectivity:
Caption: Decision tree for troubleshooting poor (E)-selectivity.
Q2: My goal is to synthesize the (Z)-alkene. My current conditions are giving me the (E)-isomer as the major product. What should I do?
A2: The synthesis of (Z)-alkenes via the HWE reaction requires a kinetic control strategy, as you are aiming for the thermodynamically less stable isomer. This is a common challenge, and a well-established set of modifications, known as the Still-Gennari conditions , are designed specifically for this purpose.[1][3]
Core Principle: To favor the (Z)-alkene, the reaction must be irreversible, and the transition state leading to the syn oxaphosphetane intermediate must be favored. This is achieved by using phosphonates with electron-withdrawing groups and employing strongly dissociating reaction conditions.[1][3]
Troubleshooting and Optimization Steps:
-
Modify the Phosphonate Reagent: This is the most critical factor. Standard phosphonates (like diethyl or dimethyl phosphonoacetates) strongly favor (E)-alkenes.[1]
-
Switch to a phosphonate with electron-withdrawing groups on the phosphorus, such as bis(2,2,2-trifluoroethyl)phosphonoacetate .[3] These groups increase the acidity of the alpha-proton and accelerate the elimination of the oxaphosphetane intermediate, preventing equilibration that would lead to the (E)-product.[3][9]
-
-
Select the Right Base and Additive: The base system is designed to minimize metal cation coordination.
-
Use a strong, bulky potassium base like Potassium bis(trimethylsilyl)amide (KHMDS) .[3][9]
-
Crucially, add a crown ether, typically 18-crown-6 , to sequester the potassium cations.[3][9] This creates a "naked" phosphonate anion, which reduces the reversibility of the initial addition to the aldehyde.[10]
-
-
Control the Temperature:
Summary of Conditions for Stereochemical Control:
| Parameter | To Favor (E)-Alkene | To Favor (Z)-Alkene (Still-Gennari) |
| Phosphonate | Standard (e.g., diethyl) | Electron-withdrawing (e.g., bis(trifluoroethyl))[1][3] |
| Base | NaH, n-BuLi, LiHMDS[3][7] | KHMDS[3][9] |
| Additive | None required (or LiCl for Masamune-Roush)[7] | 18-crown-6[3][9] |
| Solvent | THF, DME[5] | THF[9] |
| Temperature | 0 °C to Room Temperature[3] | -78 °C[3][9] |
Q3: My reaction is not going to completion, and I have low yield. Could my choice of base be the problem?
A3: Yes, an incomplete reaction or low yield can certainly be due to an inappropriate base.
Troubleshooting Steps:
-
Check Base Strength: The pKa of your phosphonate's alpha-proton must be lower than the pKa of the conjugate acid of the base you are using.
-
For simple phosphonoacetates, strong bases like NaH , n-BuLi , or alkali metal hexamethyldisilazides (LiHMDS, NaHMDS, KHMDS) are required for complete deprotonation.[2][7]
-
Weaker bases like triethylamine or DBU will not be effective without an activating additive like LiCl (Masamune-Roush conditions).[4][7] Even then, they may not be suitable for all substrates.
-
For very weakly acidic phosphonates, you may need a very strong base like n-BuLi.[9]
-
-
Ensure Anhydrous Conditions: Many bases used in the HWE reaction, especially NaH and organolithiums, react violently with water.
-
Always use anhydrous solvents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]
-
-
Reagent Purity: Impurities in your phosphonate or aldehyde can consume the base or interfere with the reaction. Ensure your starting materials are pure.[11][12]
-
Steric Hindrance: If you are reacting a sterically hindered ketone, the reaction may be sluggish.[5][9]
Logical Flow for Diagnosing Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocols
Protocol 1: General Procedure for (E)-Selective Olefination using NaH
This protocol is a standard method for achieving high (E)-selectivity with unhindered aldehydes and stabilized phosphonates.
-
Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Solvent Addition: Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully add anhydrous THF via syringe.
-
Phosphonate Addition: Cool the suspension to 0 °C in an ice bath. Add the triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe.
-
Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. You should observe the cessation of hydrogen gas evolution.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add the aldehyde (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Still-Gennari Protocol for (Z)-Selective Olefination
This protocol is designed to maximize the yield of the (Z)-alkene.[9]
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents) and 18-crown-6 (2.0 equivalents) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add a solution of KHMDS (1.05 equivalents, typically 0.5 M in toluene or THF) dropwise to the stirred solution. A slurry may form. Stir vigorously for at least 1 hour at -78 °C.[9]
-
Aldehyde Addition: Add the aldehyde (1.0 equivalent), dissolved in a small amount of cold anhydrous THF, dropwise to the reaction mixture.
-
Reaction: Maintain the reaction at -78 °C (or as specified by literature for your substrate, e.g., -46 °C) for 3-4 hours, monitoring by TLC.[9]
-
Quench: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
Grokipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
ACS Publications. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. HWE reaction protocols frequently found in the literature. Available at: [Link]
-
ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
ResearchGate. Results of HWE reaction using phosphonate 2 and various aldehydes. Available at: [Link]
-
NIH National Library of Medicine. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Available at: [Link]
-
YouTube. Horner-Wadsworth-Emmons reaction to form alkenes. Available at: [Link]
-
YouTube. Horner–Wadsworth–Emmons (HWE) Reaction: Method for E-alkenes or Trans-Alkene. Available at: [Link]
-
ACS Publications. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. Highly E -Selective Solvent-free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-unsaturated Esters Using Either LiOH·H2O or Ba(OH)2·8H2O. Available at: [Link]
-
NIH National Library of Medicine. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. Available at: [Link]
-
Who we serve. Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Available at: [Link]
-
ResearchGate. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Available at: [Link]
-
YouTube. Horner-Wadsworth-Emmons reaction. Available at: [Link]
-
CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available at: [Link]
-
ResearchGate. Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. Available at: [Link]
-
Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Available at: [Link]
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- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Solvent Effects on the Reactivity of Phosphonate Carbanions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phosphonate carbanions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvents in directing the reactivity and selectivity of these powerful reagents, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction. Our goal is to equip you with the foundational knowledge and practical insights needed to overcome common experimental hurdles and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Fundamental Concepts
Q1: What is the primary role of a solvent in a reaction involving phosphonate carbanions?
A1: The solvent in a phosphonate carbanion reaction, such as the Horner-Wadsworth-Emmons (HWE) olefination, serves several critical functions beyond simply dissolving the reactants. It influences the stability and reactivity of the phosphonate carbanion, the nature of the cation-anion interactions, and the stereochemical course of the reaction. The choice of solvent can significantly impact reaction rates and the final product distribution (e.g., the ratio of E to Z alkenes). Aprotic solvents are generally preferred as they do not protonate the highly basic carbanion.
Q2: How does solvent polarity affect the reactivity of phosphonate carbanions?
A2: Solvent polarity plays a crucial role in the rate of phosphonate carbanion reactions.[1]
-
Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These solvents are generally favored for HWE reactions. They possess a significant dipole moment that allows them to solvate the metal cation associated with the phosphonate carbanion. This solvation helps to create a more "naked" and, therefore, more nucleophilic carbanion, leading to faster reaction rates. For instance, highly polar aprotic solvents like DMSO and HMPA can lead to dramatic rate accelerations due to the desolvation of the phosphoryl group in the ground state.[1][2]
-
Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): Reactions in nonpolar solvents are often slower. In such environments, the phosphonate carbanion and its counter-ion exist as tight ion pairs, reducing the nucleophilicity of the carbanion. Low-polar solvents like toluene have been reported to give low product yields in some HWE reactions.[3]
Q3: What is the difference between a protic and an aprotic solvent, and why is this important for phosphonate carbanion chemistry?
A3: The key difference lies in the presence of an acidic proton.
-
Protic Solvents (e.g., water, ethanol, methanol) have a hydrogen atom bonded to an electronegative atom like oxygen or nitrogen.[4] These solvents can act as hydrogen bond donors and are acidic enough to protonate and thereby quench the phosphonate carbanion, rendering it unreactive. Therefore, protic solvents are generally avoided in these reactions.
-
Aprotic Solvents (e.g., THF, diethyl ether, DMF, DMSO) lack an acidic proton.[4] They do not interfere with the carbanion, allowing it to function as a nucleophile.
The choice between protic and aprotic solvents is fundamental to the success of any reaction involving phosphonate carbanions.[5]
Troubleshooting Guides
Issue 1: Low Yield in a Horner-Wadsworth-Emmons (HWE) Reaction
Q4: I am getting a low yield in my HWE reaction using NaH in THF. What are the potential solvent-related causes and how can I address them?
A4: Low yields in HWE reactions are a common issue that can often be traced back to solvent and reaction conditions.
-
Incomplete Deprotonation: While THF is a common solvent, its ability to solvate the sodium cation is moderate. This can lead to aggregation of the sodium phosphonate, reducing the concentration of the active carbanion.
-
Troubleshooting Tip: Consider switching to a more polar aprotic solvent like DME (1,2-dimethoxyethane) or DMF (dimethylformamide). These solvents are better at solvating cations, which can lead to a higher concentration of the reactive carbanion.[6]
-
-
Poor Solubility of Reactants: If your aldehyde or phosphonate has poor solubility in THF, the reaction will be slow and incomplete.
-
Troubleshooting Tip: Gently warming the reaction mixture (if the reactants are stable) can improve solubility. Alternatively, a co-solvent might be necessary. However, be cautious as this can affect selectivity.
-
-
Side Reactions: In some cases, the aldehyde may undergo self-condensation (aldol reaction) if the olefination is too slow.
-
Troubleshooting Tip: Adding the aldehyde slowly to the pre-formed phosphonate carbanion solution can minimize this side reaction. Using a more reactive carbanion by switching to a stronger base or a more coordinating solvent can also help.
-
Issue 2: Poor Stereoselectivity in an HWE Reaction
Q5: My HWE reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity?
A5: The stereochemical outcome of the HWE reaction is highly dependent on the reaction conditions, with the solvent and counter-ion playing a pivotal role. The standard HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[6][7][8]
To favor the (E)-alkene:
-
Cation and Solvent Choice: The use of smaller cations like Li⁺ and Na⁺ in non-coordinating or weakly coordinating solvents like THF or DME generally promotes the formation of the (E)-isomer. The mechanism involves a reversible formation of the initial adducts, allowing for equilibration to the more stable threo intermediate, which leads to the (E)-alkene.
To favor the (Z)-alkene (Still-Gennari Modification):
-
Principle: The Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strongly dissociating conditions to favor the kinetic product, which is the (Z)-alkene.[7][9][10]
-
Key Reagents and Solvent:
-
Phosphonate: Use a bis(2,2,2-trifluoroethyl)phosphonate. The electron-withdrawing trifluoroethyl groups accelerate the elimination of the oxaphosphetane intermediate.[7]
-
Base and Solvent System: A strong, non-coordinating base like KHMDS (potassium bis(trimethylsilyl)amide) is used in conjunction with a crown ether (e.g., 18-crown-6) in a non-polar solvent like THF.[9][10] The crown ether sequesters the potassium cation, creating a highly reactive, "naked" phosphonate carbanion. This kinetically controlled reaction proceeds through the erythro intermediate, leading to the (Z)-alkene.
-
Table 1: Solvent and Reagent Effects on HWE Stereoselectivity
| Desired Isomer | Phosphonate Substituent | Base | Solvent | Additive |
| (E)-Alkene | Alkyl (e.g., Ethyl) | NaH, n-BuLi | THF, DME | None |
| (Z)-Alkene | Electron-withdrawing | KHMDS | THF | 18-crown-6 |
Q6: Why does the Still-Gennari modification require a crown ether?
A6: In the Still-Gennari modification, the goal is to achieve kinetic control, which leads to the (Z)-alkene. This requires a highly reactive and "free" carbanion. When KHMDS is used as the base, the potassium cation (K⁺) forms an ion pair with the phosphonate carbanion. 18-crown-6 is a cyclic polyether that strongly chelates the K⁺ ion. This sequestration of the cation prevents it from coordinating with the intermediate oxaphosphetane, which would favor the thermodynamic pathway leading to the (E)-alkene. The resulting "naked" carbanion reacts rapidly and irreversibly to give the kinetic (Z)-product.[9][10]
Experimental Protocols & Methodologies
Protocol 1: Standard HWE Reaction for (E)-Alkene Synthesis
Objective: To synthesize an (E)-alkene from an aldehyde and a triethyl phosphonoacetate.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH (1.1 eq).
-
Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and then place the flask under a gentle stream of nitrogen.
-
Add anhydrous THF via syringe to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension of NaH in THF.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Still-Gennari Modification for (Z)-Alkene Synthesis
Objective: To synthesize a (Z)-alkene from an aldehyde and a bis(2,2,2-trifluoroethyl) phosphonoacetate.[7][9]
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate
-
Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M solution in toluene
-
18-crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a syringe pump, and a nitrogen inlet, add 18-crown-6 (5.0 eq).
-
Add anhydrous THF via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add KHMDS solution (1.5 eq) dropwise and stir for 20 minutes.[7]
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Mechanisms
Diagram 1: General HWE Reaction Mechanism
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Diagram 2: Role of Solvent and Counter-ion in Stereoselectivity
Caption: Influence of reaction conditions on HWE stereoselectivity.
References
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. [Link]
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules. [Link]
-
Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Thieme Chemistry. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
-
Horner-Wadsworth-Emmons Reaction. Professor Dave Explains. [Link]
-
Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. National Institutes of Health. [Link]
-
Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Aprotic vs. Protic Solvents: Understanding Their Roles in Phosphoryl Transfer. Oreate AI. [Link]
-
Reaction of Phosphonate-Stabilized Carbanions with Cyclic Enones Bearing a .beta.-Leaving Group. The Journal of Organic Chemistry. [Link]
-
Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry. [Link]
-
Structure-Directing Effects of Coordinating Solvents, Ammonium and Phosphonium Counterions in Uranyl Ion Complexes with 1,2-, 1,3-, and 1,4-Phenylenediacetates. Inorganic Chemistry. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Aprotic vs. Protic Solvents: Understanding Their Roles in Phosphoryl Transfer - Oreate AI Blog [oreateai.com]
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- 10. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
"how to increase the rate of reaction for phosphonate olefinations"
A Guide to Accelerating and Troubleshooting the Horner-Wadsworth-Emmons Reaction
Welcome to the Technical Support Center for phosphonate olefinations. This guide is designed for researchers, scientists, and drug development professionals who utilize the Horner-Wadsworth-Emmons (HWE) reaction and seek to optimize reaction rates and troubleshoot common experimental challenges. As Senior Application Scientists, we provide not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My HWE reaction is sluggish or not going to completion. What are the primary factors I should investigate to increase the reaction rate?
A1: A slow Horner-Wadsworth-Emmons reaction can often be accelerated by addressing one or more of the following key factors:
-
Strength of the Base: The first step of the HWE reaction is the deprotonation of the phosphonate to form a carbanion.[1][2] If this deprotonation is slow or incomplete, the overall reaction rate will suffer. For stabilized phosphonates (e.g., those with adjacent ester or ketone groups), common bases like sodium hydride (NaH), sodium methoxide (NaOMe), or potassium tert-butoxide (t-BuOK) are typically sufficient.[3] For less acidic phosphonates, stronger bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) may be necessary to generate the carbanion efficiently.[3]
-
Reaction Temperature: Temperature plays a crucial role. While the initial deprotonation is often performed at 0 °C or room temperature, the subsequent addition of the carbonyl compound is frequently carried out at lower temperatures (e.g., -78 °C to 0 °C) before warming.[3] However, in some cases, higher reaction temperatures (e.g., 23 °C) can increase the overall rate and may also favor the formation of the thermodynamically more stable (E)-alkene.[1][3]
-
Nature of the Carbonyl Compound: Aldehydes are generally more reactive than ketones in the HWE reaction due to reduced steric hindrance.[3] If you are working with a sterically hindered ketone, expect longer reaction times and consider using a more nucleophilic phosphonate carbanion or higher temperatures to drive the reaction forward.[3][4]
-
Solvent Choice: The choice of solvent can influence the solubility of the reagents and intermediates, as well as the stability of the phosphonate carbanion. Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).[5][6] In some instances, a change in solvent can lead to a significant rate enhancement.
Q2: How does the structure of the phosphonate reagent itself affect the reaction rate?
A2: The structure of the phosphonate has a profound impact on the reaction rate, primarily through the electronic nature of its substituents:
-
Electron-Withdrawing Groups (EWGs) on the Phosphonate: The presence of an electron-withdrawing group (EWG) alpha to the phosphorus atom is essential for stabilizing the carbanion intermediate and for the final elimination step to occur.[1] More powerful EWGs increase the acidity of the α-proton, facilitating deprotonation. Furthermore, phosphonates bearing strongly electron-withdrawing groups, such as the trifluoroethyl groups used in the Still-Gennari modification, accelerate the elimination of the oxaphosphetane intermediate.[4][7] This acceleration is a key factor in achieving high (Z)-selectivity under kinetic control.[7]
-
Steric Bulk of the Phosphonate Ester Groups: While primarily influencing stereoselectivity, the steric bulk of the alkoxy groups on the phosphorus (e.g., dimethyl vs. diisopropyl) can also affect the rate of approach to the carbonyl compound.[5]
Q3: Can additives be used to accelerate the HWE reaction?
A3: Yes, certain additives can significantly enhance the rate and efficiency of the HWE reaction, particularly for base-sensitive substrates. The Masamune-Roush conditions, for example, utilize lithium chloride (LiCl) in conjunction with a milder amine base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine.[1][3][4] The lithium cation is thought to act as a Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity, thereby accelerating the nucleophilic attack of the phosphonate carbanion.[8] Similarly, magnesium salts have also been shown to be effective.[9][10] For specific applications aiming for (Z)-selectivity, the use of 18-crown-6 with potassium bases like KHMDS is common, as it sequesters the potassium cation, leading to a more "naked" and reactive carbanion.[4][7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your phosphonate olefination experiments and provides actionable solutions based on mechanistic principles.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step & Rationale |
| Inefficient Deprotonation | Verify the pKa of your phosphonate and select a base with a conjugate acid pKa that is at least 2 units higher. For example, if your phosphonate has a pKa of ~25, a base like NaH (conjugate acid H₂, pKa ~36) will be effective. If using a milder base, consider adding LiCl to increase the acidity of the phosphonate's α-proton.[8] |
| Decomposition of Base or Reagents | Ensure all reagents and solvents are anhydrous. Strong bases like NaH and organolithiums react vigorously with water. Use freshly distilled solvents and properly dried glassware. Consider titrating organolithium solutions before use to determine their exact concentration. |
| Sterically Hindered Substrates | Increase the reaction temperature and/or time. For very hindered ketones, consider switching to a less sterically demanding phosphonate reagent if possible. Phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides, making them a better choice for hindered systems.[3][4] |
| Incorrect Reaction Stoichiometry | Carefully re-check the molar equivalents of all reagents. An excess of the base or phosphonate is often used to ensure complete conversion of the limiting carbonyl compound. |
Issue 2: Poor Stereoselectivity (Formation of undesired E/Z isomer)
| Potential Cause | Troubleshooting Step & Rationale |
| Thermodynamic vs. Kinetic Control | To favor the (E)-alkene (thermodynamic product), use conditions that allow for equilibration of the intermediates. This includes higher reaction temperatures and the use of protic solvents or salts with coordinating cations (Li⁺ > Na⁺ > K⁺).[1] To favor the (Z)-alkene (kinetic product), employ the Still-Gennari modification. This involves using phosphonates with electron-withdrawing ester groups (e.g., bis(2,2,2-trifluoroethyl)) and a strong, non-coordinating base system (e.g., KHMDS with 18-crown-6) at low temperatures (-78 °C).[4][11] The electron-withdrawing groups accelerate the elimination step, trapping the kinetically favored diastereomeric intermediate.[4] |
| Phosphonate Structure | The structure of the phosphonate can influence stereoselectivity. For instance, Ando-type phosphonates with bulky aryl groups can promote (Z)-selectivity.[8][12] Conversely, bulky substituents on the phosphonate itself can enhance (E)-selectivity.[13] |
| Reaction Temperature | Lowering the reaction temperature generally enhances stereoselectivity, particularly for kinetically controlled reactions, as it minimizes the chances of intermediate equilibration.[11] |
Experimental Protocols
Protocol 1: General Procedure for a Standard (E)-Selective HWE Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with dry hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C to 0 °C).
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Still-Gennari Protocol for (Z)-Selective Olefination
This protocol is adapted for achieving high (Z)-selectivity.[4][7]
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of 18-crown-6 (1.5 equivalents) in anhydrous THF.
-
Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equivalents, typically as a solution in THF) dropwise.
-
Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Continue stirring at -78 °C until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizing the Mechanism and Troubleshooting
To further aid in understanding and troubleshooting, the following diagrams illustrate the key mechanistic steps and a logical workflow for addressing common issues.
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: The Horner-Wadsworth-Emmons reaction mechanism.
Troubleshooting Workflow for Slow HWE Reactions
Caption: A logical workflow for troubleshooting slow HWE reactions.
References
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction | PPTX. Retrieved from [Link]
-
ACS Publications. (2020). Third-Liquid Phase Transfer Catalysis for Horner–Wadsworth–Emmons Reactions of “Moderately Acidic” and “Weakly Acidic” Phosphonates. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
YouTube. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. Retrieved from [Link]
-
ACS Publications. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. Retrieved from [Link]
-
CONICET. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]
-
NIH. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Retrieved from [Link]
-
ACS Publications. (2023). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Still–Gennari versus HWE olefination of aldehydes. Retrieved from [Link]
-
organic-chemistry.org. (n.d.). Still-Gennari Olefination. Retrieved from [Link]
-
Thieme. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Excess sodium ions improve Z selectivity in Horner-Wadsworth-Emmons olefinations with the Ando phosphonate. Retrieved from [Link]
-
Chem-Station. (2014). Horner-Wadsworth-Emmons (HWE) Reaction. Retrieved from [Link]
-
YouTube. (2023). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Andrew G Myers Research Group. (n.d.). Olefination Reactions. Retrieved from [Link]
-
ACS Publications. (2019). Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination. The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2024). Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ACS Publications. (1978). The Horner-Wadsworth-Emmons modification of the Wittig reaction using triethylamine and lithium or magnesium salts. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2024). Deep Investigation of the Effect of DAC Modified by Horner-Wadsworth-Emmons Olefination on the Water Swelling Properties and Strength of Its Hydrogel Composites. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the HWE reaction conditions a. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to Phosphonate Reagents for Stereoselective Olefination
The creation of carbon-carbon double bonds is a cornerstone of organic synthesis, pivotal in the journey toward novel pharmaceuticals and advanced materials. Among the arsenal of olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction stands out as a robust and versatile tool for the stereoselective synthesis of alkenes.[1] This guide offers an in-depth comparison of various phosphonate reagents, underpinned by experimental data, to empower researchers in selecting the optimal reagent for their synthetic endeavors. A significant advantage of the HWE reaction over the classic Wittig reaction is the formation of a water-soluble phosphate byproduct, which greatly simplifies product purification.[1][2]
The stereochemical outcome of the HWE reaction, which predominantly yields either the (E)- or (Z)-alkene, is intricately linked to the structure of the phosphonate reagent and the chosen reaction conditions.[1]
The Horner-Wadsworth-Emmons Reaction at a Glance
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[1] The reaction mechanism begins with the deprotonation of the phosphonate to form a carbanion.[3] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.[3] This is the rate-limiting step of the reaction. The subsequent steps involve the formation of an oxaphosphetane intermediate which then eliminates a dialkylphosphate salt to yield the alkene.[3][4]
The Quest for (E)-Selectivity: Classical Phosphonate Reagents
For the synthesis of the thermodynamically more stable (E)-alkene, traditional phosphonate reagents like triethyl phosphonoacetate are the reagents of choice.[1] The HWE reaction generally favors the formation of (E)-alkenes, and this selectivity can be further enhanced by careful selection of reaction parameters.[3]
Several factors influence the E/Z ratio in an HWE reaction:
-
Phosphonate Structure: Less bulky phosphonate esters tend to enhance (E)-selectivity.[5]
-
Base: The choice of counterion has a notable effect, with lithium bases often providing higher (E)-selectivity than sodium or potassium bases.[3][5]
-
Temperature: Higher reaction temperatures generally favor the formation of the (E)-isomer.[3][5]
-
Aldehyde Structure: Sterically demanding aldehydes tend to yield higher (E)-selectivity.[3][5]
// Define nodes with specific colors and text contrast Title [label="Factors Favoring High (E)-Selectivity", shape=none, fontsize=16, fontcolor="#202124"]; Phosphonate [label="Phosphonate\nStructure", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(Counterion)", fillcolor="#F1F3F4", fontcolor="#202124"]; Temp [label="Reaction\nTemperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="Aldehyde\nStructure", fillcolor="#F1F3F4", fontcolor="#202124"];
// Define outcome nodes LessBulky [label="Less Bulky\nEsters", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lithium [label="Li⁺ > Na⁺ > K⁺", fillcolor="#34A853", fontcolor="#FFFFFF"]; HighTemp [label="Higher\nTemperatures", fillcolor="#34A853", fontcolor="#FFFFFF"]; BulkyAldehyde [label="Sterically Bulky\nAldehydes", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connect factors to outcomes Phosphonate -> LessBulky; Base -> Lithium; Temp -> HighTemp; Aldehyde -> BulkyAldehyde; } Caption: Key factors that promote high E-selectivity in HWE reactions.
Achieving (Z)-Selectivity: The Still-Gennari and Ando Modifications
While the classical HWE reaction is a reliable method for obtaining (E)-alkenes, the synthesis of (Z)-alkenes often requires specialized reagents. The Still-Gennari and Ando modifications were developed to address this challenge, enabling the formation of (Z)-alkenes with high stereoselectivity.[1][6]
The Still-Gennari Modification: This protocol employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates.[6][7] These electron-withdrawing groups accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetically controlled formation of the (Z)-alkene.[7][8] The reaction is typically carried out using a strong, non-coordinating base system like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 in THF.[6][7]
The Ando Modification: This approach utilizes phosphonates with bulky aryl groups, such as diphenyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate. The steric hindrance provided by these bulky groups also promotes the formation of the (Z)-isomer.[6]
Performance Comparison of Phosphonate Reagents
The choice of phosphonate reagent has a profound impact on the yield and stereoselectivity of the olefination reaction. The following table summarizes the performance of various phosphonate reagents with representative aldehydes.
| Phosphonate Reagent | Aldehyde | Base/Solvent | Yield (%) | E/Z Ratio | Reference |
| Triethyl phosphonoacetate | p-Tolualdehyde | LiCl, DBU, CH₃CN | High | Predominantly E | [9][10] |
| Diethyl (cyanomethyl)phosphonate | p-Tolualdehyde | Not specified | High | Predominantly E | [9] |
| Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate (Still-Gennari) | Benzaldehyde | KHMDS, 18-crown-6, THF | Quantitative | 3:97 | [6] |
| Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate (Still-Gennari) | Octanal | KHMDS, 18-crown-6, THF | Not specified | 12:88 | [6] |
| Diphenyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate (Ando) | Various | Not specified | Good | Predominantly Z |
Experimental Protocols
General Protocol for (E)-Selective Olefination using Triethyl Phosphonoacetate
This procedure is a general guideline for the olefination of an aldehyde to produce an (E)-α,β-unsaturated ester.
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the flask to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in portions.
-
Phosphonate Addition: Add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension.[10] Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.[10]
-
Carbonyl Addition: Cool the reaction mixture to 0°C and add a solution of the aldehyde (1.0 equivalent) in THF dropwise.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by Thin Layer Chromatography (TLC).[10]
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous ammonium chloride (NH₄Cl) solution.[1][10]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[8]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[8] Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.[5][8]
General Protocol for (Z)-Selective Olefination using a Still-Gennari Reagent
This protocol outlines a general procedure for the synthesis of (Z)-α,β-unsaturated esters.
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the Still-Gennari phosphonate reagent (e.g., methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate) and 18-crown-6 in anhydrous THF.
-
Base Addition: Cool the solution to -78°C. Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF dropwise.
-
Carbonyl Addition: After stirring for a short period, add the aldehyde dropwise at -78°C.
-
Reaction: Stir the reaction mixture at -78°C and monitor its progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.[1]
-
Extraction and Purification: Follow a similar extraction and purification procedure as described for the (E)-selective olefination.
Determination of E/Z Isomer Ratio
The ratio of E and Z isomers in the product mixture is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).
-
¹H NMR Spectroscopy: The coupling constants (J-values) for the vinylic protons are characteristic of the alkene geometry. For disubstituted alkenes, the trans (E) isomer generally has a larger coupling constant (typically 12-18 Hz) compared to the cis (Z) isomer (typically 6-12 Hz).[5] The relative ratio of the isomers can be determined by integrating the corresponding vinylic proton signals.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The E and Z isomers often have different retention times on a GC column, allowing for their separation.[5] The relative abundance of each isomer can be determined by integrating the peak areas in the gas chromatogram.[5]
Conclusion
The Horner-Wadsworth-Emmons reaction is a powerful and adaptable tool for the stereoselective synthesis of alkenes. The choice of phosphonate reagent is paramount in dictating the stereochemical outcome. For the synthesis of (E)-alkenes, classical reagents like triethyl phosphonoacetate under optimized conditions provide excellent selectivity. Conversely, for the challenging synthesis of (Z)-alkenes, the Still-Gennari and Ando modifications offer reliable and highly selective methods. By understanding the underlying mechanistic principles and the influence of various reaction parameters, researchers can effectively harness the HWE reaction to construct complex molecules with precise stereochemical control.
References
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Horner-Wadsworth-Emmons Reaction - NROChemistry. (URL: [Link])
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Horner-Wadsworth-Emmons reaction | PPTX - Slideshare. (URL: [Link])
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A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed. (URL: [Link])
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Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - NIH. (URL: [Link])
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Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. (URL: [Link])
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An Expedient Access to Still–Gennari Phosphonates. (URL: [Link])
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Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - ResearchGate. (URL: [Link])
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Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed. (URL: [Link])
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Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - Semantic Scholar. (URL: [Link])
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Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (URL: [Link])
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A Senior Application Scientist's Guide to Validating Horner-Wadsworth-Emmons Products by NMR
For researchers, scientists, and professionals in drug development, the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis.[1][2][3] Its reliability in producing predominantly (E)-alkenes makes it a favored method for constructing carbon-carbon double bonds, a critical step in the synthesis of numerous natural products and pharmaceutical agents.[2][4][5][6][7] However, the success of any synthesis hinges on the rigorous validation of its products. This guide provides an in-depth, experience-driven approach to leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural and stereochemical elucidation of HWE reaction products.
The Imperative of Stereochemical Validation in HWE Reactions
The HWE reaction's power lies in its stereoselectivity, which is influenced by factors such as the steric bulk of the reactants and the reaction conditions.[3] While the reaction generally favors the formation of the more stable (E)-alkene, the potential for (Z)-isomer formation necessitates a robust analytical method to determine the isomeric ratio and confirm the desired stereochemistry. NMR spectroscopy stands as the preeminent technique for this purpose, offering a detailed window into the molecular structure.[8][9][10]
Foundational Principles: Distinguishing E and Z Isomers with ¹H NMR
The key to differentiating (E) and (Z) isomers of disubstituted alkenes via ¹H NMR lies in the magnitude of the vicinal coupling constant (³J) between the vinylic protons. This coupling, a through-bond interaction, is highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[11]
-
(E)-Isomers (trans): The vinylic protons are on opposite sides of the double bond, with a dihedral angle of approximately 180°. This geometry results in a larger coupling constant, typically in the range of 11-18 Hz .[9][11][12][13]
-
(Z)-Isomers (cis): The vinylic protons are on the same side of the double bond, with a dihedral angle of roughly 0°. This leads to a smaller coupling constant, generally between 6-14 Hz .[9][11][12]
This significant difference in coupling constants provides a clear and reliable diagnostic tool for assigning the stereochemistry of the double bond.
Experimental Workflow: From Reaction to Validation
The journey from a completed HWE reaction to a validated product structure follows a systematic workflow. This process ensures the integrity of the data and the accuracy of the final structural assignment.
Caption: Workflow for HWE product validation by NMR.
Step-by-Step Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified HWE product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is completely dissolved and the solution is homogeneous to avoid line broadening in the spectrum.
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.[11]
-
Optimize the spectral width to include all relevant proton signals.
-
Set the number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate all signals to determine the relative number of protons corresponding to each resonance.
-
Carefully measure the coupling constants (J-values) of the vinylic proton signals. The difference in frequency (in Hz) between the split peaks of a multiplet gives the coupling constant.[13]
-
Interpreting the Data: A Comparative Analysis
The primary evidence for the stereochemical assignment comes from the vicinal coupling constants of the alkene protons.
| Isomer Type | Dihedral Angle (φ) | Typical ³JHH Range (Hz) |
| (Z)-cis | ~ 0° | 5 - 14[11][12] |
| (E)-trans | ~ 180° | 11 - 19[11][12] |
Causality Behind the Experimental Choice: The choice of ¹H NMR as the primary validation tool is due to its sensitivity to the dihedral angle-dependent coupling constants, providing a direct and quantitative measure of stereochemistry.
Advanced NMR Techniques for Unambiguous Assignment
In cases of trisubstituted or tetrasubstituted alkenes where vicinal proton-proton coupling is absent, or when spectral overlap complicates analysis, advanced NMR techniques become indispensable.
Nuclear Overhauser Effect (NOE) Spectroscopy
The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close spatial proximity (typically < 5 Å).[14][15] This effect is independent of through-bond connectivity, making it a powerful tool for determining stereochemistry.[16][17]
-
For (Z)-isomers: A significant NOE enhancement will be observed between the vinylic proton and the substituent on the adjacent carbon, as they are on the same side of the double bond.
-
For (E)-isomers: No such NOE enhancement will be observed between these protons due to their greater spatial separation.
Experimental Protocol: 1D NOE Difference Spectroscopy
-
Acquire a standard ¹H NMR spectrum.
-
Selectively irradiate the vinylic proton of interest.
-
Acquire a second spectrum while irradiating the selected proton.
-
Subtract the first spectrum from the second to generate a NOE difference spectrum, which will show enhancements for protons in close proximity to the irradiated proton.
Caption: NOE-based differentiation of (E) and (Z) isomers.
2D NMR Techniques for Complex Structures
For more complex molecules, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for complete structural assignment.[18][19][20] While these techniques do not directly determine stereochemistry in the same way as coupling constants or NOE, they are crucial for confirming the overall connectivity of the molecule, ensuring that the product of the HWE reaction is indeed the expected compound.
Comparison with Alternative Methods
| Method | Advantages | Disadvantages |
| NMR Spectroscopy | Provides detailed structural and stereochemical information. Non-destructive. Relatively fast. | Requires soluble samples. Can be expensive. |
| X-ray Crystallography | Provides definitive 3D structure. | Requires a single crystal of suitable quality, which can be difficult to obtain. |
| Gas Chromatography (GC) | Excellent for separating volatile isomers and determining isomeric ratios. | Does not provide structural information. Requires standards for isomer identification. |
| High-Performance Liquid Chromatography (HPLC) | Can separate non-volatile isomers. | Requires development of a suitable separation method. Does not provide structural information. |
Trustworthiness of NMR: NMR spectroscopy serves as a self-validating system. The combination of chemical shifts, integration, coupling constants, and, if necessary, NOE data provides a wealth of interconnected information that must be internally consistent for a structural assignment to be considered valid.
Conclusion
The structural and stereochemical validation of Horner-Wadsworth-Emmons products is a critical aspect of synthetic chemistry. While various analytical techniques can provide valuable information, NMR spectroscopy, particularly ¹H NMR, stands out as the most powerful and versatile tool for this purpose. The ability to directly probe the geometry of the newly formed double bond through coupling constants, and to confirm spatial relationships using NOE, provides an unparalleled level of confidence in the assigned structure. By following the systematic workflow and applying the principles outlined in this guide, researchers can ensure the integrity of their synthetic work and build upon a solid foundation of validated molecular structures.
References
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. Retrieved from [Link]
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Wikipedia. (2023, December 27). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
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YouTube. (2021, December 18). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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Journal of Chemical Education. (2007, March 1). Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment. ACS Publications. Retrieved from [Link]
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ResearchGate. (2017, February 14). How to experimentally find if my compound is in cis or trans? Retrieved from [Link]
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
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Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, June 28). Determining geometry of trisubstituted alkene. Retrieved from [Link]
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ACS Omega. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]
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Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]
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Reddit. (2025, January 3). How to elucidate structures using NMR. r/OrganicChemistry. Retrieved from [Link]
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ResearchGate. (2021, April 28). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Retrieved from [Link]
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SciSpace. (2021, July 31). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Analytical Quantification of Phosphonate Reagents
For researchers, scientists, and drug development professionals, the accurate quantification of phosphonate reagents is a critical checkpoint in ensuring product purity, monitoring reaction kinetics, and meeting stringent quality control standards. Phosphonates, characterized by their stable carbon-to-phosphorus (C-P) bond, present unique analytical challenges due to their high polarity and often poor chromophoric properties. This guide provides an in-depth, objective comparison of the principal analytical methodologies for phosphonate quantification, grounded in experimental data and field-proven insights. We will explore the causality behind experimental choices to empower you in selecting and implementing the most robust method for your specific application.
The Analytical Landscape: Key Techniques at a Glance
The quantification of phosphonates can be approached through several analytical techniques, each with its own set of advantages and limitations. The primary methods employed in modern laboratories include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily ³¹P NMR, which directly probes the phosphorus nucleus.
-
Chromatographic Methods: Including High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Gas Chromatography (GC), often coupled with various detectors.
-
Mass Spectrometry (MS): Frequently used as a highly sensitive and selective detector for chromatographic systems (LC-MS, GC-MS).
-
Colorimetric Methods: Such as the Molybdenum Blue method, which is a traditional and cost-effective approach.
The choice of method is dictated by factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and the specific properties of the phosphonate analyte.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Quantification
³¹P NMR spectroscopy is a powerful, non-destructive technique that provides both qualitative and quantitative information about phosphorus-containing compounds.[1][2] The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, leading to excellent NMR sensitivity.[1]
Scientific Principles & Causality
The basis of ³¹P NMR is the measurement of the resonance frequency of the ³¹P nucleus in a magnetic field. The chemical shift is highly sensitive to the electronic environment of the phosphorus atom, allowing for the differentiation of various phosphonate species and their impurities.[1][3] For quantitative analysis (qNMR), the integral of a peak is directly proportional to the number of nuclei, enabling accurate concentration determination when a certified internal or external standard is used.[1]
To ensure accurate quantification, it is crucial to allow for full relaxation of the ³¹P nuclei between pulses.[4] This is achieved by setting a sufficient pulse delay (recycle delay), which can be determined by measuring the spin-lattice relaxation time (T1) of the phosphorus nuclei.[3] Inverse-gated decoupling is often employed to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate integration.[5]
Experimental Protocol: Quantitative ³¹P NMR
-
Sample Preparation:
-
Accurately weigh and dissolve the phosphonate sample and a suitable internal standard (e.g., triphenyl phosphate) in a deuterated solvent (e.g., D₂O, MeOD).
-
The choice of solvent is critical to ensure both sample and standard are fully dissolved and stable.
-
For complex matrices, pH adjustment or the addition of a chelating agent like EDTA can improve signal resolution by minimizing interference from paramagnetic metal ions.[1]
-
-
NMR Acquisition:
-
Acquire the spectrum on a high-field NMR spectrometer.
-
Use a 30° pulse width and a pulse delay of at least 5 times the longest T1 of the phosphorus nuclei in the sample and standard to ensure full relaxation.[4]
-
Employ inverse-gated proton decoupling to eliminate ¹H-¹³P coupling and avoid NOE-related integration errors.[5]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.[6]
-
-
Data Processing and Quantification:
-
Apply appropriate window functions and perform a Fourier transform.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to the phosphonate and the internal standard.
-
Calculate the concentration of the phosphonate using the following equation: Concentration_analyte = (Integral_analyte / N_analyte) * (N_standard / Integral_standard) * (M_standard / M_analyte) * (Concentration_standard) where N is the number of phosphorus atoms and M is the molar mass.
-
Visualization: Workflow for Quantitative ³¹P NMR
Caption: Workflow for quantitative ³¹P NMR analysis.
Chromatographic Techniques: Versatility in Separation
Chromatographic methods are indispensable for analyzing complex mixtures, offering high separation efficiency. For phosphonates, HPLC and IC are the most common choices.[7][8]
High-Performance Liquid Chromatography (HPLC)
Due to their high polarity and lack of strong UV chromophores, phosphonates require specialized HPLC approaches.[7] The most prevalent methods are Ion-Pair Reversed-Phase (IP-RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and HPLC with pre- or post-column derivatization.[7][9]
-
IP-RPLC: An ion-pairing reagent (e.g., N,N-dimethylhexylamine) is added to the mobile phase to form a neutral complex with the charged phosphonate, enhancing its retention on a non-polar stationary phase like C18.[7] This method is robust and versatile for ionic phosphonates.[7]
-
HILIC: This technique is excellent for highly polar phosphonates that are poorly retained in reversed-phase chromatography.[7][8] It utilizes a polar stationary phase and a mobile phase with a high organic solvent concentration, facilitating the partitioning of the polar analyte.[7] HILIC is highly compatible with mass spectrometry.[7][8]
-
HPLC with Derivatization: To enhance the detectability of phosphonates lacking a chromophore, a derivatization reaction is employed to attach a UV-active or fluorescent tag.[7][9] This is often the method of choice for trace-level quantification when only UV or fluorescence detectors are available.[7]
Experimental Protocol: HPLC-UV with Pre-column Derivatization
-
Sample Preparation and Derivatization:
-
Dissolve the phosphonate sample in an appropriate solvent.
-
Add the derivatizing reagent (e.g., 9-fluorenylmethyl chloroformate for amino phosphonates) and allow the reaction to proceed.[10]
-
Quench the reaction and dilute the sample to the desired concentration with the mobile phase.
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a calibration curve using derivatized standards of known concentrations.
-
Inject the derivatized sample and standards onto the HPLC system.
-
Determine the concentration of the phosphonate in the sample by comparing its peak area to the calibration curve.
-
Ion Chromatography (IC)
IC is a powerful technique for the separation and quantification of ionic species, making it well-suited for phosphonates.[9][11] Anion-exchange chromatography is typically used, followed by suppressed conductivity detection or coupling to a mass spectrometer (IC-MS).[9][12] IC-MS/MS, in particular, offers very low detection limits and high selectivity, even in complex matrices like wastewater.[13]
Visualization: HPLC vs. IC Workflow
Caption: Comparative workflows for HPLC and IC analysis.
Mass Spectrometry (MS): Unparalleled Sensitivity and Specificity
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective method for phosphonate quantification.[12][14] It is especially valuable for trace analysis in complex environmental or biological matrices.[8][14]
Scientific Principles & Causality
LC-MS/MS involves separating the phosphonates using HPLC, followed by ionization (typically electrospray ionization - ESI) and detection by tandem mass spectrometry. The first mass spectrometer selects the parent ion of the phosphonate, which is then fragmented. The second mass spectrometer detects a specific fragment ion. This selected reaction monitoring (SRM) provides exceptional specificity and reduces matrix interference.[13]
Due to the polar and non-volatile nature of phosphonates, derivatization is often employed to improve their chromatographic behavior and ionization efficiency in GC-MS.[15] For LC-MS, derivatization can increase sensitivity by 2-3 orders of magnitude.[14][16]
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the analyte against its concentration.
-
Analyze the sample and determine its concentration from the calibration curve.
-
Colorimetric Methods: A Cost-Effective Approach
The Molybdenum Blue method is a widely used colorimetric technique for the determination of orthophosphate.[17][18] For phosphonates, this method requires a preliminary oxidation step to convert the organically bound phosphorus into orthophosphate.
Scientific Principles & Causality
The method involves the photochemical oxidation of the phosphonate using UV light in the presence of an oxidizing agent like potassium persulfate to break the C-P bond and liberate orthophosphate. The resulting orthophosphate then reacts with a molybdate reagent in an acidic solution to form a phosphomolybdate complex. This complex is then reduced by ascorbic acid to form a intensely colored molybdenum blue complex, the absorbance of which is measured spectrophotometrically and is proportional to the phosphate concentration.[17][19]
It is important to note that this method is susceptible to interference from other phosphorus-containing compounds and substances that can consume the oxidizing agent.[20]
Comparative Performance Data
The selection of an analytical method often hinges on performance metrics such as sensitivity, precision, and run time. The following table summarizes typical performance data for the different techniques.
| Feature | ³¹P NMR | HPLC-UV (with Derivatization) | IC-Conductivity | LC-MS/MS | Molybdenum Blue |
| Principle | Nuclear magnetic resonance | Chromatographic separation | Ion-exchange chromatography | Mass-to-charge ratio | Colorimetric reaction |
| Primary Application | Structural elucidation, purity, high-concentration quantification | Purity analysis, quantification | Ionic phosphonate quantification | Trace-level quantification | Total phosphorus screening |
| Limit of Quantitation (LOQ) | ~10-100 µg/mL | ~0.1 µg/mL | ~0.5 µg/mL[12] | ~0.1 ng/mL[12] | ~0.5-3.0 mg/L[17] |
| Precision (%RSD) | < 2% | < 5% | < 5.0%[12] | < 2.0%[12] | < 10% |
| Run Time | 5-30 min | 15-30 min | ~15 min[12] | ~5 min[12] | 20-30 min |
| Key Advantage | Absolute quantification, structural info | Widely available | Good for simple ionic species | Highest sensitivity & specificity | Low cost, simple instrumentation |
| Key Limitation | Lower sensitivity | Derivatization can be complex | Moderate sensitivity | High instrument cost | Prone to interferences |
Conclusion and Recommendations
The accurate quantification of phosphonate reagents is achievable through a variety of analytical techniques.
-
For unambiguous structural confirmation and absolute quantification of pure substances or simple mixtures, ³¹P NMR is the unparalleled choice. Its directness and high precision make it a self-validating system.
-
For routine purity analysis and quantification in pharmaceutical and quality control settings , HPLC-based methods offer a balance of performance and accessibility. The choice between IP-RPLC, HILIC, or derivatization depends on the specific phosphonate's properties and the required sensitivity.[7]
-
When trace-level quantification in complex matrices is necessary, LC-MS/MS provides the ultimate in sensitivity and specificity, making it the gold standard for environmental and bioanalytical applications.[14][16]
-
Ion Chromatography is a robust and reliable option for the routine analysis of common anionic phosphonates in aqueous samples.[9]
-
The Molybdenum Blue method serves as a useful, low-cost screening tool for total phosphonate content after an oxidation step, particularly in resource-limited settings.
By understanding the fundamental principles, experimental nuances, and comparative performance of these methods, researchers can confidently select and implement the optimal analytical strategy to ensure the integrity and quality of their work.
References
- A Comparative Guide to HPLC Analysis for Purity Assessment of Phosphonate Compounds. Benchchem.
- Green quantification of amino(poly)phosphonates using ion chromatography coupled to integrated pulsed amperometric detection. National Institutes of Health.
- Detecting traces of phosphonates. Wiley Analytical Science. 2020.
- Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS. PubMed. 2019.
- Spectrophotometric analysis of phosphate concentration in agricultural soil samples and water samples using molybdenum blue method. SciSpace.
- HPLC Methods for analysis of Phosphonate ion. HELIX Chromatography.
- Interpreting Mass Spectrometry Data for Alkyl Phosphonates: A Comparative Guide. Benchchem.
- Trace-level analysis of phosphonates in environmental waters by ion chromatography and inductively coupled plasma mass spectrometry. Taylor & Francis Online.
- Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS. ResearchGate.
- Limitations of the molybdenum blue method for phosphate quantification in the presence of organophosphonates. National Institutes of Health.
- Quantitative analysis of short-chain phosphates by phosphorus-31 nuclear magnetic resonance and interlaboratory comparison with infrared and chromatographic methods. ACS Publications.
- Validation of a new analytical method for disodium phosphonate detection. Benchchem.
- Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. ResearchGate.
- Phosphorus-31 Nuclear Magnetic Resonance Spectral Assignments of Phosphorus Compounds in Soil NaOH–EDTA Extracts. Research@Lincoln.
- Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI.
- Ion Pairing for Phosphonate Compound Analysis. Sigma-Aldrich.
- Improvement of quantitative solution 31P NMR analysis of soil organic P: a study of spin–lattice relaxation responding to paramagnetic ions. PubMed Central. 2020.
- Quantification of Polyphosphonates and Scale Inhibitors in High Ionic Strength Matrix Effluents Using IC-MS/MS. Thermo Fisher Scientific.
- Can 31P NMR help me to measure the phosphonate concentration in solutuion? ResearchGate. 2015.
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- Chemistry Explained: Phosphonates. Hach.
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A Comparative Guide to Olefination: Benchmarking Ethyl 2-(Diethoxyphosphoryl)-2-hydroxyacetate in Modern Synthesis
Introduction: The Enduring Quest for the Perfect Double Bond
The construction of carbon-carbon double bonds is a foundational pillar of organic synthesis, enabling the assembly of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[1] Among the myriad of available methods, the olefination of carbonyl compounds remains the most direct and widely employed strategy. However, the "perfect" olefination—one that offers high yield, absolute stereocontrol, broad substrate scope, and operational simplicity—is often elusive. The choice of methodology is a critical decision dictated by the specific synthetic challenge at hand.
This guide provides an in-depth, objective comparison of several prominent olefination techniques, with a special focus on the utility of Ethyl 2-(Diethoxyphosphoryl)-2-hydroxyacetate . This specialized phosphonate reagent is benchmarked against the classical Wittig reaction and the highly reliable Julia-Kocienski olefination. Through a synthesis of mechanistic principles, comparative experimental data, and practical laboratory insights, this document aims to equip researchers, chemists, and drug development professionals with the knowledge to make informed decisions for their synthetic endeavors.
Part 1: The Horner-Wadsworth-Emmons (HWE) Reaction: A Refined Approach to Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions to convert aldehydes and ketones into alkenes.[2] A significant advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which is easily removed during aqueous workup, a stark contrast to the often-problematic purification required to remove triphenylphosphine oxide in the Wittig reaction.[3]
Focus Reagent: Ethyl 2-(Diethoxyphosphoryl)-2-hydroxyacetate
Ethyl 2-(Diethoxyphosphoryl)-2-hydroxyacetate is a pre-functionalized HWE reagent designed for the synthesis of α-hydroxy-α,β-unsaturated esters. The presence of the α-hydroxy group is of significant interest in medicinal chemistry and natural product synthesis.
Mechanism of Action:
The reaction proceeds through a well-established pathway:
-
Deprotonation: A base abstracts the acidic proton alpha to both the phosphonate and the ester groups, generating a highly nucleophilic phosphonate carbanion. The choice of base is critical; strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are common, but milder bases can also be effective depending on the substrate.
-
Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric β-alkoxyphosphonate intermediates (oxaphosphetanes).[2][4]
-
Elimination: These intermediates undergo spontaneous elimination to form the C=C double bond and the dialkyl phosphate salt.
The stereochemical outcome of the HWE reaction is a key consideration. For stabilized phosphonates like the one , the reaction is typically under thermodynamic control, strongly favoring the formation of the more stable (E)-alkene.[2][5] This preference arises from the ability of the intermediates to equilibrate to the more stable anti-periplanar transition state leading to the trans-product.
Part 2: A Survey of Alternative Olefination Methodologies
To properly benchmark our focus reagent, we must consider the established alternatives, each with its own set of strengths and weaknesses.
The Wittig Reaction
The Wittig reaction is arguably the most famous olefination method, involving the reaction of a phosphorus ylide with a carbonyl compound.[6] Its stereochemical outcome is highly dependent on the ylide's stability:
-
Stabilized Ylides: Containing an electron-withdrawing group (e.g., an ester), these ylides are less reactive and their reactions are reversible, leading to thermodynamic control and a preference for the (E)-alkene.[7]
-
Unstabilized Ylides: Bearing only alkyl or aryl groups, these ylides are highly reactive, and the reaction proceeds under kinetic control, generally favoring the (Z)-alkene.[7]
The primary operational drawback of the Wittig reaction is the formation of triphenylphosphine oxide, a high-melting solid whose removal can significantly complicate product purification, especially on a large scale.[7]
The Julia-Kocienski Olefination
A modern variant of the Julia olefination, the Julia-Kocienski reaction, involves the reaction of a metallated heteroarylalkylsulfone (most commonly a 1-phenyl-1H-tetrazol-5-yl or PT-sulfone) with a carbonyl compound.[8] This method is renowned for its excellent (E)-selectivity, often exceeding that of the HWE or Wittig reactions.[7] The reaction proceeds in a single pot, and the sulfone byproducts are generally easier to remove than triphenylphosphine oxide, making it an attractive option for complex syntheses.[7][8]
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis with Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly within drug discovery and development, the choice of reagents and methodologies is a critical determinant of success. Not only must a reaction be efficient and selective, but it must also be cost-effective to be viable for scale-up and commercialization. This guide provides an in-depth, objective comparison of Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate, a functionalized phosphonate reagent, for olefination reactions. We will delve into its performance relative to other alternatives, supported by experimental data and field-proven insights, to empower you to make informed decisions in your synthetic endeavors.
The Horner-Wadsworth-Emmons Reaction: A Superior Strategy for Alkene Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis for the construction of carbon-carbon double bonds.[1][2] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene. A significant advantage of the HWE reaction over the classic Wittig reaction lies in the nature of its byproduct. The HWE reaction generates a water-soluble dialkylphosphate salt, which is readily removed through a simple aqueous work-up.[3][4] This contrasts sharply with the often challenging removal of triphenylphosphine oxide produced in the Wittig reaction, a non-polar and often troublesome impurity.[5] This ease of purification translates to significant time and cost savings, especially at an industrial scale.
The phosphonate carbanions used in the HWE reaction are also generally more nucleophilic than the corresponding phosphorus ylides in the Wittig reaction, allowing them to react efficiently with a broader range of aldehydes and even hindered ketones under milder conditions.[5][6]
Unveiling this compound: A Functionalized Reagent
This compound is a specialized HWE reagent distinguished by the presence of a hydroxyl group at the alpha-position. This seemingly small modification has profound implications for its reactivity and potential applications, offering a handle for further functionalization or influencing the stereochemical outcome of the olefination.
Cost-Effectiveness Analysis: A Multifaceted Perspective
A thorough cost-effectiveness analysis extends beyond the mere sticker price of a reagent. It encompasses the cost of starting materials for its synthesis, the efficiency of the reaction in which it is used (yield and reaction time), and the expenses associated with purification and waste disposal.
1. Reagent Cost:
Direct pricing for this compound can be difficult to obtain without direct inquiry from suppliers. However, we can infer its likely cost position by examining related compounds. For instance, the closely related Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate is available from suppliers with indicative pricing in the range of
This price disparity underscores the importance of evaluating the necessity of the α-hydroxy functionality. If a simple α,β-unsaturated ester is the target, the more economical triethyl phosphonoacetate is the clear choice. However, if the hydroxyl group is integral to the target molecule's structure or a subsequent transformation, the higher cost of the functionalized reagent may be justified by a more convergent and ultimately more cost-effective overall synthetic route.
2. Synthesis of the Reagent:
The cost of any reagent is intrinsically linked to the complexity of its synthesis. While a detailed, publicly available protocol for the synthesis of this compound is not readily found in the primary literature, its structure suggests a multi-step synthesis, likely contributing to its higher cost compared to simpler phosphonates. The synthesis of phosphonates generally involves the Michaelis-Arbuzov reaction, which is a robust and scalable method.[3] However, the introduction of the α-hydroxy group would require additional synthetic steps, increasing labor and material costs.
3. Reaction Efficiency and Purification:
The primary advantage of the HWE reaction, as previously mentioned, is the ease of purification. The water-soluble phosphate byproduct dramatically simplifies the work-up, often requiring only extraction.[4] This reduces the need for time-consuming and costly column chromatography, a significant factor in the overall cost of a synthetic process. While specific yield data for this compound is not extensively reported in comparative studies, HWE reactions, in general, are known for providing good to excellent yields.[8][9]
Performance Comparison: this compound vs. Alternatives
The true value of a reagent is revealed in its performance. Here, we compare this compound with its primary, non-hydroxylated counterpart, Ethyl 2-(diethoxyphosphoryl)acetate, and discuss the broader context of stereoselectivity in HWE reactions.
Data Presentation: Comparative Performance of HWE Reagents
| Reagent | Aldehyde/Ketone | Base/Conditions | Product | Typical Yield (%) | E/Z Selectivity | Key Advantages | Key Disadvantages |
| This compound | Aromatic/Aliphatic Aldehydes | NaH, THF | α-hydroxy-α,β-unsaturated ester | Good to Excellent (Est.) | Predominantly E (Est.) | Introduces α-hydroxy functionality directly | Higher cost, less available data |
| Ethyl 2-(diethoxyphosphoryl)acetate | Aromatic/Aliphatic Aldehydes | NaH, THF | α,β-unsaturated ester | 80-95% | Predominantly E | Low cost, widely available, high yielding | Does not introduce α-hydroxy group |
| Still-Gennari Reagent (e.g., bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate) | Aliphatic Aldehydes | KHMDS, 18-crown-6 | Z-α,β-unsaturated ester | 70-90% | Predominantly Z | High Z-selectivity | Higher cost, specific conditions required |
| Ando Reagent (e.g., ethyl (diphenylphosphono)acetate) | Aromatic Aldehydes | K₃PO₄, Toluene | Z-α,β-unsaturated ester | 75-95% | Predominantly Z | High Z-selectivity for aromatic aldehydes | Higher cost |
Note: "Est." indicates an estimated value based on the general performance of HWE reagents, as specific comparative data for this compound is limited.
Causality Behind Experimental Choices: The Quest for Stereoselectivity
The stereochemical outcome of the HWE reaction is a critical consideration, and the choice of reagent and reaction conditions is paramount in controlling the formation of either the (E)- or (Z)-alkene.[1][10]
-
For (E)-Selectivity: Standard stabilized phosphonates, such as Ethyl 2-(diethoxyphosphoryl)acetate, generally favor the formation of the thermodynamically more stable (E)-alkene.[2] The reaction mechanism involves the formation of an oxaphosphetane intermediate, and under thermodynamic control, the pathway leading to the trans-alkene is favored.[11] It is reasonable to expect that this compound would also predominantly yield the (E)-isomer under standard conditions.
-
For (Z)-Selectivity: Achieving high (Z)-selectivity often requires the use of modified HWE reagents. The Still-Gennari modification employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) in conjunction with strong, non-coordinating bases (e.g., KHMDS) and a crown ether.[10] These conditions favor kinetic control and accelerate the elimination of the oxaphosphetane intermediate leading to the (Z)-alkene. The Ando modification utilizes phosphonates with bulky aryl groups on the phosphorus atom to sterically disfavor the formation of the intermediate that leads to the (E)-alkene.
Experimental Protocols: A Practical Guide
To provide a practical context, here are detailed, step-by-step methodologies for a standard HWE reaction and a Still-Gennari modification.
Protocol 1: General Procedure for (E)-Selective Horner-Wadsworth-Emmons Reaction
This protocol is applicable for the reaction of aldehydes with standard phosphonate reagents like Ethyl 2-(diethoxyphosphoryl)acetate.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and anhydrous tetrahydrofuran (THF).
-
Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Add the phosphonate reagent (1.0 equivalent) dropwise via syringe. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.
-
Olefination: Cool the reaction mixture back to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Still-Gennari Protocol for (Z)-Selective Horner-Wadsworth-Emmons Reaction
This protocol is designed for achieving high (Z)-selectivity using a Still-Gennari type reagent.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the Still-Gennari phosphonate reagent (1.1 equivalents) and anhydrous THF.
-
Carbanion Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equivalents) in THF dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for the specified time (typically 1-3 hours), monitoring by TLC.
-
Work-up and Purification: Quench the reaction at -78 °C with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography.
Visualizing the Process: Workflows and Decision Making
To further clarify the experimental and decision-making processes, the following diagrams are provided.
Diagram 1: Experimental Workflow for a Standard HWE Reaction
Caption: A typical experimental workflow for the Horner-Wadsworth-Emmons reaction.
Diagram 2: Decision Tree for Selecting an HWE Reagent
Caption: A decision-making guide for choosing the appropriate HWE reagent.
Conclusion: A Strategic Choice for Synthesis
This compound represents a valuable, albeit specialized, tool in the synthetic chemist's arsenal. Its primary advantage lies in the direct introduction of an α-hydroxy-α,β-unsaturated ester moiety, potentially streamlining complex synthetic sequences. However, its higher cost compared to standard HWE reagents necessitates a careful cost-benefit analysis.
For routine olefinations where the α-hydroxy group is not required, the more economical Ethyl 2-(diethoxyphosphoryl)acetate remains the reagent of choice, offering high yields and simplified purification. When specific stereochemical outcomes are desired, particularly (Z)-alkenes, the use of modified reagents like those employed in the Still-Gennari or Ando protocols is essential.
Ultimately, the decision to employ this compound should be driven by the specific demands of the synthetic target and a holistic assessment of the overall cost-effectiveness of the entire synthetic route. By understanding the nuances of the HWE reaction and the characteristics of the available phosphonate reagents, researchers can devise more efficient, cost-effective, and ultimately more successful synthetic strategies in the competitive landscape of drug discovery and development.
References
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(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. National Institutes of Health. [Link]
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ethyl 2-diazo-2-diethoxyphosphoryl-acetate, min 97%, 1 gram. Strate-line. [Link]
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Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
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Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. SciSpace. [Link]
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(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. ACS Publications. [Link]
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Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
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Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. ResearchGate. [Link]
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The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. ResearchGate. [Link]
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Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Horner-Wadsworth-Emmons reaction. SlideShare. [Link]
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ethyl 2-(diethoxyphosphoryl)acetate-30492-56-9. Thoreauchem. [Link]
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Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Institutes of Health. [Link]
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Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]
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Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
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CAS No : 162246-79-9| Chemical Name : this compound. Pharmaffiliates. [Link]
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contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube. [Link]
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Wittig and Wittig–Horner Reactions under Sonication Conditions. National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to Olefination: Reviewing Alternatives to the Horner-Wadsworth-Emmons Reaction
Introduction: Beyond a Workhorse Reaction
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a fundamental transformation, critical to the assembly of countless molecules, from commodity chemicals to life-saving pharmaceuticals. For decades, the Horner-Wadsworth-Emmons (HWE) reaction has been a stalwart method for this purpose, prized for its reliability and its tendency to produce thermodynamically favored (E)-alkenes.[1] The HWE reaction's primary advantage over its predecessor, the Wittig reaction, lies in the nature of its byproduct; the water-soluble phosphate ester generated is far easier to remove during workup than the often-troublesome triphenylphosphine oxide from the Wittig reaction.[2]
However, the pursuit of greater efficiency, milder conditions, enhanced stereocontrol, and broader substrate scope necessitates a deep understanding of the alternatives. This guide provides a comparative overview of the principal alternatives to the HWE reaction, grounded in mechanistic insights and experimental data, to empower researchers in selecting the optimal tool for their specific synthetic challenge. We will explore the nuances of the classic Wittig reaction, the powerful Julia and Peterson olefinations, and the unique capabilities of transition-metal-mediated methods.
The Wittig Reaction: The Foundational Alternative
The Nobel Prize-winning Wittig reaction is the archetypal olefination method, converting aldehydes and ketones into alkenes using a phosphorus ylide (a Wittig reagent).[3] While mechanistically similar to the HWE, the subtle differences in the phosphorus reagent lead to significant practical consequences.
Mechanism and Stereochemical Control
The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to a four-membered oxaphosphetane ring.[3] This ring undergoes a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide.[4] The stereochemical outcome is a direct consequence of the ylide's stability.[3]
-
Non-stabilized Ylides (e.g., R = alkyl): These ylides are highly reactive. The reaction is kinetically controlled, proceeding through an early, sterically-governed transition state that leads preferentially to the Z-alkene.[5]
-
Stabilized Ylides (e.g., R = ester, ketone): These ylides are less reactive due to delocalization of the negative charge. The initial addition to the carbonyl is often reversible, allowing the reaction to proceed under thermodynamic control to form the more stable E-alkene.[5]
This dichotomy in stereoselectivity is a key differentiator from the standard HWE reaction, which typically gives E-alkenes.[1]
Advantages and Disadvantages
Advantages:
-
Excellent method for generating Z-alkenes from non-stabilized ylides.
-
A vast body of literature and well-established procedures.
Disadvantages:
-
The primary drawback is the formation of triphenylphosphine oxide, which can be notoriously difficult to separate from the desired product, often requiring tedious chromatography.[2]
-
Stereoselectivity with semi-stabilized ylides (R = aryl) can be poor.[6]
}
Figure 1: Workflow of the Wittig Reaction.
Representative Experimental Protocol: Wittig Reaction with a Non-Stabilized Ylide
This protocol describes the in-situ generation of a non-stabilized ylide and its reaction with an aldehyde.[7]
-
Phosphonium Salt Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend the phosphonium salt (1.0 eq) in anhydrous THF (5-10 mL per mmol of salt).
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add a strong base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) (1.0 eq) dropwise. A distinct color change (typically to orange or deep red) indicates ylide formation. Allow the mixture to stir at this temperature for 30-60 minutes.
-
Reaction with Carbonyl: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of the aldehyde (0.95 eq) in anhydrous THF dropwise.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to separate the alkene from triphenylphosphine oxide.
The Julia Olefination and its Variants: A Sulfone-Based Strategy
The Julia olefination is a powerful method for constructing double bonds that proceeds via sulfone intermediates. The classical Julia-Lythgoe olefination is a multi-step process, but the modern Julia-Kocienski variant has become a highly favored one-pot procedure renowned for its excellent (E)-selectivity.[8]
Mechanism of the Julia-Kocienski Olefination
This elegant reaction involves the deprotonation of a heteroaryl alkyl sulfone (typically a benzothiazolyl (BT) or phenyltetrazolyl (PT) sulfone) with a strong base.[8] The resulting carbanion adds to an aldehyde or ketone.[9] The key step is a subsequent spontaneous Smiles rearrangement, where the heteroaryl group migrates from the sulfur to the oxygen atom. This is followed by the elimination of sulfur dioxide and the heteroaryloxide anion to furnish the alkene.[8] The reaction's high (E)-selectivity is generally a result of thermodynamic control during the elimination step.[1][10]
Advantages and Disadvantages
Advantages:
-
Excellent to outstanding (E)-selectivity, particularly with PT-sulfones.[11]
-
The reaction is often performed in a single pot.[8]
-
Byproducts (SO₂ and the heteroaryloxide salt) are generally easy to remove.
-
Milder reaction conditions are possible compared to some Wittig protocols.[11]
Disadvantages:
-
Requires the synthesis of specific heteroaryl sulfone reagents.
-
While generally high-yielding, optimization of base and solvent may be required for specific substrates.
}
Figure 2: Julia-Kocienski Olefination Pathway.
Representative Experimental Protocol: Julia-Kocienski Olefination
This protocol describes a typical Julia-Kocienski olefination using a 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfone for high E-selectivity.[12]
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the TBT-sulfone (1.0 eq) in anhydrous DME or THF (5-10 mL per mmol).
-
Anion Formation: Cool the solution to -78 °C. Add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in THF dropwise. Stir the resulting mixture at -78 °C for 30 minutes.
-
Carbonyl Addition: Add the aldehyde (1.2 eq) as a solution in anhydrous THF dropwise to the cold sulfone anion solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Workup: Pour the reaction mixture into a separatory funnel containing diethyl ether and water. Separate the layers.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude residue is purified by silica gel column chromatography to afford the pure (E)-alkene.
The Peterson Olefination: A Silicon-Based Dichotomy
The Peterson olefination utilizes α-silyl carbanions to convert carbonyl compounds into alkenes. Its most compelling feature is the ability to stereoselectively generate either the E- or Z-alkene from a common β-hydroxysilane intermediate, simply by changing the elimination conditions.[13]
Mechanism and Bimodal Stereoselectivity
The reaction begins with the addition of an α-silyl carbanion (often generated from an α-silyl halide with an organolithium reagent or by direct deprotonation) to an aldehyde or ketone.[14] This forms a diastereomeric mixture of β-hydroxysilane intermediates.[2] Crucially, these intermediates are often stable enough to be isolated and separated.[13] The subsequent elimination dictates the final stereochemistry:
-
Basic Elimination: Treatment with a base (e.g., potassium hydride, KH) induces a concerted syn-elimination, where the hydroxyl proton and the silyl group are removed from the same face.[14]
-
Acidic Elimination: Treatment with an acid (e.g., sulfuric acid, H₂SO₄, or a Lewis acid) results in protonation of the hydroxyl group, followed by an anti-elimination pathway.[14]
Therefore, by separating the diastereomeric β-hydroxysilanes and subjecting each to the appropriate conditions, one can access either alkene isomer.
Advantages and Disadvantages
Advantages:
-
Unique ability to control stereochemical outcome (E or Z) by choosing acidic or basic workup conditions.[15]
-
The byproduct, a siloxane, is volatile and easily removed.[16]
-
α-silyl carbanions are often more reactive than stabilized Wittig or HWE reagents.[16]
Disadvantages:
-
Requires the preparation and handling of often pyrophoric α-silyl carbanion reagents.
-
The need to separate diastereomeric intermediates can be a drawback if the separation is difficult.
-
If the intermediate β-hydroxysilane is unstable, the reaction proceeds directly to the alkene, and stereocontrol is lost.[13]
}
Figure 3: Dichotomous Stereocontrol in the Peterson Olefination.
Representative Experimental Protocol: Peterson Olefination (Acidic Elimination)
This protocol outlines the formation of the β-hydroxysilane followed by an acidic workup to favor one stereoisomer.[14]
-
Carbanion Formation: In a flame-dried flask under an inert atmosphere, prepare the α-silyl carbanion. A common method is the addition of (trimethylsilyl)methyllithium (1.0 M in hexanes, 1.2 eq) to a cooled (-78 °C) solution of anhydrous diethyl ether.
-
Carbonyl Addition: Add a solution of the ketone or aldehyde (1.0 eq) in diethyl ether to the carbanion solution at -78 °C. Stir for 30-60 minutes at this temperature.
-
Quenching: Allow the reaction to warm to room temperature, then quench carefully with saturated aqueous NH₄Cl.
-
Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. At this stage, the intermediate β-hydroxysilane could be purified if desired.
-
Acidic Elimination: Dissolve the crude β-hydroxysilane in a suitable solvent like methanol. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq) or concentrated H₂SO₄ (a few drops).
-
Reaction and Workup: Stir the mixture at room temperature for 1-2 hours until TLC indicates complete conversion. Neutralize the acid with saturated aqueous sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent. Dry, concentrate, and purify by column chromatography.
Transition Metal-Mediated Olefinations: Expanding the Scope
Titanium-based reagents and olefin metathesis catalysts offer fundamentally different approaches to C=C bond formation, with unique advantages in scope and functional group tolerance.
Tebbe and Petasis Reagents
The Tebbe reagent ((C₅H₅)₂TiCH₂ClAl(CH₃)₂) and the more stable Petasis reagent ((C₅H₅)₂Ti(CH₃)₂) are powerful titanium-based methylenating agents.[17][18] Their key advantage over phosphorus-based ylides is their ability to olefinate not just aldehydes and ketones, but also less electrophilic carbonyls like esters, lactones, and amides .[19] This makes them invaluable for converting esters to enol ethers, a transformation not typically achievable with the HWE or Wittig reactions.[17] The active species is a Schrock carbene (Cp₂Ti=CH₂), which reacts with the carbonyl via an oxatitanacyclobutane intermediate.[17] While the Tebbe reagent is limited to methylenation, the Petasis reagent can be adapted to introduce other alkylidene groups.[17]
Olefin Metathesis (Grubbs Reaction)
While not a direct carbonyl olefination method, olefin metathesis, particularly using Grubbs' ruthenium catalysts, represents a major alternative strategy for forming C=C bonds.[3] In its cross-metathesis form, it allows for the "swapping" of substituents between two different alkenes.[3] This reaction is exceptionally powerful for complex molecule synthesis due to its remarkable functional group tolerance and predictable stereoselectivity (often favoring the E-isomer). It operates under neutral conditions and has become a go-to method for macrocyclization (Ring-Closing Metathesis) and the coupling of complex fragments.
Comparative Analysis and Data Summary
The choice of an olefination method is a multifactorial decision based on desired stereochemistry, substrate complexity, functional group tolerance, and practical considerations like byproduct removal.
| Method | Reagent/Ylide Type | Typical Substrates | Key Intermediate | Stereoselectivity | Major Advantages | Major Limitations | Byproducts |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate Carbanion | Aldehydes, Ketones | Oxaphosphetane | High E-selectivity (standard)[1] | Water-soluble byproduct, reliable for E-alkenes. | Z-selectivity requires modified reagents (e.g., Still-Gennari).[1] | Phosphate Esters (water-soluble) |
| Wittig Reaction | Phosphorus Ylide | Aldehydes, Ketones | Oxaphosphetane | Z-selective (non-stabilized ylides)[6], E-selective (stabilized ylides)[6] | Excellent for Z-alkenes, well-established. | Triphenylphosphine oxide byproduct is often difficult to remove.[2] | Ph₃P=O (organic-soluble) |
| Julia-Kocienski Olefination | Heteroaryl Sulfone Anion | Aldehydes, Ketones | β-alkoxy sulfone | Excellent E-selectivity[11] | High E-selectivity, one-pot procedure, easy byproduct removal. | Requires synthesis of specific sulfone reagents. | SO₂, Heteroaryloxide Salt |
| Peterson Olefination | α-Silyl Carbanion | Aldehydes, Ketones | β-Hydroxysilane | Tunable: syn-elimination (base) vs. anti-elimination (acid)[14] | Stereodivergent potential (E or Z), volatile byproduct. | Reagents can be pyrophoric; may require diastereomer separation.[16] | Siloxanes (volatile) |
| Tebbe/Petasis Olefination | Titanium Carbene | Aldehydes, Ketones, Esters, Amides | Oxatitanacyclobutane | Not applicable (methylenation) | Olefinates esters and amides; high functional group tolerance. | Reagents are air/moisture sensitive; Tebbe limited to methylenation.[19][20] | Titanium oxides |
| Grubbs Cross-Metathesis | Ruthenium Carbene | Alkenes | Metallacyclobutane | High E-selectivity | Exceptional functional group tolerance, neutral conditions. | Not a carbonyl olefination; requires alkene starting materials. | Ethene (if terminal alkenes used) |
Conclusion: Selecting the Right Tool for the Job
The Horner-Wadsworth-Emmons reaction remains a cornerstone of organic synthesis for its simplicity and reliable generation of E-alkenes with an easy workup. However, a modern synthetic chemist's toolkit must be broader.
-
For the synthesis of Z-alkenes , the Wittig reaction with non-stabilized ylides is often the first choice, provided the challenge of triphenylphosphine oxide removal can be managed.
-
When exceptionally high E-selectivity is paramount, especially in complex settings, the Julia-Kocienski olefination stands out as a superior alternative, often providing higher yields and cleaner reactions in a one-pot format.[21]
-
The Peterson olefination offers a unique and powerful proposition: the ability to access either the E- or Z-alkene from a single intermediate. This strategic advantage is invaluable when both stereoisomers are required or when other methods fail to provide the desired selectivity.
-
For carbonyls that are unreactive towards phosphorus-based reagents, such as esters and amides , the Tebbe and Petasis reagents are indispensable, providing access to enol ethers and enamines that are otherwise difficult to synthesize.
Ultimately, the optimal choice is dictated by the specific molecular target. By understanding the mechanistic underpinnings, stereochemical biases, and practical limitations of each of these powerful reactions, researchers can navigate the complexities of alkene synthesis with greater precision and efficiency.
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A Researcher's Guide to Confirming Alkene Stereochemistry from Phosphonate Reactions
The geometric configuration of a carbon-carbon double bond is a cornerstone of molecular architecture, profoundly influencing a molecule's biological activity, material properties, and chemical reactivity. In drug development, for instance, the E and Z isomers of a therapeutic agent can exhibit drastically different pharmacological profiles. The well-known breast cancer drug, Tamoxifen, serves as a classic example, where only the Z-isomer possesses the desired estrogen antagonist activity.[1]
Phosphonate-based olefination reactions, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are among the most reliable and widely used methods for constructing alkenes.[2] A key advantage of the HWE reaction and its variants is the ability to exert significant control over the stereochemical outcome. However, predicting this outcome is only half the battle; rigorously confirming the stereochemistry of the final product is a non-negotiable step in any synthetic campaign.
This guide provides a comprehensive comparison of common phosphonate-based olefination strategies with a focus on their stereochemical preferences. More importantly, it details the definitive analytical workflows required to validate these outcomes, providing researchers with the experimental data and logical framework needed for unambiguous stereochemical assignment.
Part 1: Controlling the Outcome - A Comparison of HWE Reaction Variants
The stereoselectivity of the Horner-Wadsworth-Emmons reaction is not absolute and can be tuned by modifying the structure of the phosphonate reagent and the reaction conditions. The choice of which variant to employ is dictated by the desired isomeric product.
The Standard Horner-Wadsworth-Emmons (HWE) Reaction: The Path to E-Alkenes
The classical HWE reaction, which utilizes phosphonates with simple alkyl esters (e.g., trimethyl or triethyl phosphonoacetate), predominantly yields the thermodynamically more stable E-alkene .[3] This preference arises from the reversibility of the initial addition of the phosphonate carbanion to the aldehyde.[4] The intermediates leading to the E-alkene are lower in energy due to reduced steric hindrance, making this the favored pathway under equilibrating conditions.[3]
Mechanism Insight: The reaction proceeds through the formation of an oxaphosphetane intermediate.[5] Steric factors favor a transition state where the bulky groups are positioned anti to each other, which, after elimination, leads to the E-olefin.[6] The water-soluble dialkylphosphate byproduct is a significant practical advantage of the HWE reaction over the traditional Wittig reaction, as it simplifies purification.[6]
Modifications for Z-Alkene Synthesis: Inverting the Selectivity
For many applications, including the synthesis of complex natural products, the selective formation of the less stable Z-alkene is required.[4] This challenge was famously addressed by the development of specific HWE modifications.
1. The Still-Gennari Modification:
W. Clark Still and C. Gennari developed conditions that deliver Z-alkenes with excellent selectivity .[2] The key innovation is the use of phosphonates bearing electron-withdrawing groups, most commonly bis(2,2,2-trifluoroethyl) esters, in conjunction with strong, non-coordinating bases (e.g., KHMDS) and often a crown ether (18-crown-6) in solvents like THF.[2][7]
Mechanism Insight: The highly electron-withdrawing trifluoroethyl groups accelerate the rate of elimination of the oxaphosphetane intermediate.[5] This makes the elimination step faster than the potential equilibration of the intermediates. As a result, the stereochemical outcome is determined by the initial, kinetically controlled addition step, which favors the formation of the Z-alkene.[8][9]
2. The Ando Modification:
A similar principle is employed in the Ando modification, which uses phosphonates with electron-deficient diaryloxy groups, such as bis(o-methylphenyl)phosphonates.[10][11] These reagents also promote rapid elimination, leading to high Z-selectivity, and can sometimes offer advantages in terms of reagent preparation and handling.[12][13]
Comparison of HWE Reaction Variants for Alkene Synthesis
| Reaction Variant | Key Reagent Feature | Typical Base/Conditions | Major Isomer | Typical Selectivity (Z:E) |
| Standard HWE | Simple alkyl phosphonates (e.g., (EtO)₂P(O)CH₂CO₂Et) | NaH, DME or THF | E | 5:95 to <1:99 |
| Still-Gennari | Electron-withdrawing esters (e.g., (CF₃CH₂O)₂P(O)CH₂CO₂Et) | KHMDS, 18-crown-6, THF, -78 °C | Z | >95:5 to >99:1[7] |
| Ando | Electron-deficient aryl esters (e.g., (PhO)₂P(O)CH₂CO₂Et) | NaH or KHMDS, THF | Z | >95:5[10][12] |
Mechanistic Overview of Stereocontrol
Caption: HWE reaction pathways for E- and Z-alkene synthesis.
Part 2: The Confirmation Protocol - An Analytical Workflow
Asserting the stereochemistry of a newly synthesized alkene requires rigorous, data-driven proof. While various techniques exist, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and accessible tool for this purpose in a solution state.[14]
The Primary Tool: ¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides two key parameters to distinguish E and Z isomers: the vicinal coupling constant (³JHH) and the Nuclear Overhauser Effect (NOE).[14][15]
1. Vicinal Coupling Constants (³JHH): The Gold Standard for Disubstituted Alkenes
For disubstituted alkenes (R-CH=CH-R'), the magnitude of the spin-spin coupling constant between the two vinylic protons is highly dependent on their dihedral angle. This provides a direct and reliable method for assignment.[16]
-
trans-Protons: Exhibit a larger coupling constant, typically in the range of 11-18 Hz .[16]
-
cis-Protons: Exhibit a smaller coupling constant, typically in the range of 6-15 Hz .[16][17]
This difference is usually significant enough to make an unambiguous assignment.
2. Nuclear Overhauser Effect (NOE): The Proximity Detector
The NOE is a through-space phenomenon that detects protons that are close to each other (< 5 Å), regardless of whether they are coupled through bonds.[15] This makes it an indispensable tool, especially for tri- and tetrasubstituted alkenes where vicinal coupling constants are not available.
-
For a Z-isomer: The vinylic protons (or a vinylic proton and an adjacent substituent) are on the same side of the double bond and thus are spatially close. Irradiating one proton will result in a positive signal enhancement (an NOE) for the other.[15]
-
For an E-isomer: The corresponding protons are on opposite sides of the double bond, much farther apart. No significant NOE will be observed between them.[18]
Data Summary for Stereochemical Confirmation by ¹H NMR
| Isomer | Vicinal Coupling Constant (³JHH) | Expected Nuclear Overhauser Effect (NOE) |
| E (trans) | 11 - 18 Hz (Large) | Weak or Absent between vinylic H's |
| Z (cis) | 6 - 15 Hz (Small) | Present & Observable between vinylic H's |
Experimental Protocols
Protocol 1: Acquiring a High-Resolution ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the purified alkene sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is free of particulate matter.
-
Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[14]
-
Setup: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.[14]
-
Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8 to 16 scans).
-
Processing: Fourier transform the data, phase the spectrum, and calibrate the chemical shift scale (e.g., to the residual CHCl₃ signal at 7.26 ppm).
-
Analysis: Identify the signals corresponding to the vinylic protons (typically 4.5-7.0 ppm).[14] Expand this region and use the spectrometer's software to measure the coupling constants (J-values) in Hertz (Hz).
Protocol 2: Performing a 1D NOE Difference Experiment
-
Identify Target Resonances: From the standard ¹H NMR spectrum, identify the distinct chemical shifts of the protons you wish to test for spatial proximity (e.g., the two vinylic protons in a disubstituted alkene, or a vinylic proton and a nearby methyl group in a trisubstituted alkene).
-
Setup NOE Experiment: Load a 1D NOE difference experiment parameter set (e.g., selnogp on Bruker instruments).
-
Irradiation: The experiment involves selectively irradiating one target proton frequency for a set mixing time (e.g., 0.5-1.0 seconds) to allow for the NOE to build up. A control spectrum is also acquired with the irradiation frequency set far away from any proton signals.
-
Acquisition: Run the experiment. The instrument will automatically subtract the control spectrum from the irradiated spectrum.
-
Analysis: In the resulting difference spectrum, a large residual signal will appear at the irradiated frequency. Positive peaks elsewhere in the spectrum indicate protons that are spatially close to the irradiated proton. The intensity of the NOE peak is typically small (1-5% enhancement).[15] Repeat the experiment by irradiating the other proton of interest to confirm the interaction.
Analytical Workflow Diagram
Caption: Logical workflow for alkene stereochemistry determination.
Conclusion
The Horner-Wadsworth-Emmons reaction and its modifications provide a powerful and versatile platform for stereoselective alkene synthesis. By selecting the appropriate phosphonate reagent and reaction conditions, chemists can strategically target either the E or Z isomer with high fidelity. However, the synthesis is only complete upon rigorous analytical confirmation. A logical workflow centered on high-resolution ¹H NMR spectroscopy, leveraging the diagnostic power of vicinal coupling constants and the definitive spatial information from NOE experiments, provides an unimpeachable method for assigning alkene stereochemistry. This dual approach of controlled synthesis and meticulous verification ensures the integrity of the research and is fundamental to the successful application of these molecules in science and medicine.
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A Senior Application Scientist's Guide to Phosphonate Performance in Complex Molecule Synthesis
For the discerning chemist engaged in the intricate art of complex molecule synthesis, the formation of a carbon-carbon double bond is a frequent and often pivotal step. Among the arsenal of olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability, broad substrate scope, and operational simplicity.[1][2] A significant advantage over the classic Wittig reaction is the generation of water-soluble phosphate byproducts, which greatly simplifies purification.[3] However, the true power of the HWE reaction lies in its tunability. The stereochemical outcome—whether the (E)- or (Z)-alkene is formed—is profoundly influenced by the structure of the phosphonate reagent and the chosen reaction conditions.[3]
This guide provides an in-depth comparison of commonly employed phosphonate reagents, moving beyond a mere catalog of options to explore the mechanistic reasoning behind their performance. By understanding the causal relationships between reagent structure and stereoselectivity, researchers can make informed decisions to strategically advance their synthetic campaigns.
The Stereochemical Dichotomy: Navigating the (E)- and (Z)-Alkene Manifolds
The central challenge in any olefination reaction is controlling the geometry of the newly formed double bond. The HWE reaction offers robust solutions for accessing both (E)- and (Z)-isomers, contingent on the appropriate selection of the phosphonate reagent.
Standard Phosphonates: The Workhorses for (E)-Alkene Synthesis
For the synthesis of thermodynamically favored (E)-alkenes, standard phosphonates like triethyl phosphonoacetate are the reagents of choice.[3] These reagents feature simple alkyl esters (e.g., methyl, ethyl) on the phosphorus atom.
The "Why": Mechanistic Insight into (E)-Selectivity
The preference for (E)-alkene formation is a result of thermodynamic equilibration during the reaction sequence. The HWE reaction proceeds through the formation of an oxaphosphetane intermediate.[4] With standard phosphonates, the intermediates leading to both (E)- and (Z)-alkenes can interconvert.[4] Because the transition state leading to the (E)-alkene is lower in energy due to reduced steric hindrance, this pathway is overwhelmingly favored, resulting in high (E)-selectivity.
Modified Phosphonates: Precision Tools for (Z)-Alkene Synthesis
Constructing the sterically more congested and thermodynamically less stable (Z)-alkene requires a more specialized toolkit. Here, modified phosphonates, pioneered by Still & Gennari and further developed by others like Ando, are indispensable.[3][4][5]
The "Why": Kinetic Control through Electronic Modification
The key to achieving high (Z)-selectivity is to prevent the equilibration of the oxaphosphetane intermediates and accelerate the elimination step. This is accomplished by modifying the electronic properties of the phosphonate.
-
Still-Gennari Reagents: These phosphonates incorporate electron-withdrawing groups, typically bis(trifluoroethyl) esters, on the phosphorus atom.[4]
-
Ando Reagents: These often feature bulky, electron-deficient aryl groups on the phosphorus.[6]
The highly electron-withdrawing nature of these substituents enhances the electrophilicity of the phosphorus atom, which in turn accelerates the rate of oxaphosphetane decomposition.[4][7] This rapid, irreversible elimination effectively traps the initial kinetic product of the addition, which favors the formation of the (Z)-alkene.[8] The use of strongly dissociating conditions, such as potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6, further promotes this outcome by minimizing cation-mediated equilibration.[4]
Performance Comparison: A Data-Driven Overview
The choice of phosphonate reagent has a dramatic impact on reaction yield and, most critically, stereoselectivity. The following table summarizes representative data to guide reagent selection.
| Reagent Type | Phosphonate Example | Aldehyde | Base/Conditions | Yield (%) | E:Z Ratio |
| Standard | Triethyl phosphonoacetate | Benzaldehyde | NaH, THF | ~95% | >95:5 |
| Standard | Triethyl phosphonoacetate | Cyclohexanecarboxaldehyde | NaH, THF | ~85% | >95:5 |
| Still-Gennari | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Heptanal | KHMDS, 18-crown-6, THF, -78°C | ~90% | <5:95 |
| Modified Still-Gennari | Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl) phosphonate | N-Boc-prolinal | NaH, THF, -78°C to rt | 96% | 4:96 |
| Ando-Type | Di(p-tolyl) (methoxycarbonylmethyl)phosphonate | Benzaldehyde | KHMDS, 18-crown-6, THF, -78°C | ~85% | 10:90 |
Note: Yields and ratios are approximate and can vary based on the specific substrate and precise reaction conditions. Data compiled from representative literature.[7][8]
Visualizing the Reaction Pathway and Logic
To better understand the Horner-Wadsworth-Emmons reaction, the following diagrams illustrate the general reaction mechanism and the logical decision-making process for selecting a phosphonate reagent based on the desired stereochemical outcome.
Caption: Decision tree for selecting the appropriate HWE phosphonate reagent.
Experimental Protocols: A Self-Validating Approach
The trustworthiness of a method is confirmed by its reproducibility. Below are detailed, step-by-step protocols for achieving both (E)- and (Z)-selective olefinations.
Protocol 1: General Procedure for (E)-Alkene Synthesis using a Standard Phosphonate
This protocol is a standard method for achieving high (E)-selectivity in the HWE reaction.
Materials:
-
Triethyl phosphonoacetate
-
Dry Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH with dry hexanes (3x) to remove the mineral oil and suspend it in dry THF.
-
Carbanion Formation: Cool the suspension to 0 °C. Add triethyl phosphonoacetate (1.05 equivalents) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate carbanion is typically indicated by the cessation of hydrogen gas evolution.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in dry THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the aldehyde (typically 2-4 hours).
-
Quench and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure (E)-alkene.
Protocol 2: General Procedure for (Z)-Alkene Synthesis using a Still-Gennari Reagent
This protocol is a general procedure for achieving high (Z)-selectivity in the HWE reaction. [3] Materials:
-
Still-Gennari type phosphonate reagent (e.g., bis(2,2,2-trifluoroethyl) phosphonoacetate)
-
Dry Tetrahydrofuran (THF)
-
18-crown-6
-
Potassium bis(trimethylsilyl)amide (KHMDS) (e.g., 1 M solution in THF)
-
Aldehyde
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the Still-Gennari phosphonate (1.0 equivalents) and dissolve it in dry THF.
-
Base Preparation: In a separate flask, dissolve 18-crown-6 (1.1 equivalents) in dry THF.
-
Carbanion Formation: Cool the phosphonate solution to -78 °C (dry ice/acetone bath). Add the 18-crown-6 solution, followed by the dropwise addition of KHMDS (1.05 equivalents). Stir the resulting mixture vigorously at -78 °C for 30-60 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in cold, dry THF dropwise to the reaction mixture at -78 °C.
-
Reaction: Maintain the reaction at -78 °C for the specified time (typically 1-3 hours), monitoring by TLC for the consumption of the starting material.
-
Quench and Workup: Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride. [3]Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. [3]The crude product is purified by flash column chromatography to afford the desired (Z)-alkene.
Conclusion and Future Outlook
The Horner-Wadsworth-Emmons reaction remains a cornerstone of modern organic synthesis. [1][9]The ability to rationally select a phosphonate reagent to access either (E)- or (Z)-alkenes with high fidelity provides chemists with a powerful tool for the construction of complex molecular architectures. Standard phosphonates reliably deliver (E)-alkenes through a thermodynamically controlled pathway. In contrast, electronically modified reagents, such as those developed by Still & Gennari, enable access to the less stable (Z)-isomers via a kinetically controlled process. [5][10]Recent advances continue to refine this methodology, with new reagents offering improved selectivity and milder reaction conditions, further expanding the synthetic chemist's capabilities. [6][7]By understanding the fundamental principles that govern their reactivity, researchers can strategically deploy these reagents to solve challenging problems in natural product synthesis, drug discovery, and materials science.
References
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Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]
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Olefination Reactions - Andrew G Myers Research Group. Available at: [Link]
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Still, W.C.; Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. Available at: [Link]
-
Janicki, I., et al. (2020). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry, 85(10), 6534-6545. Available at: [Link]
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Janicki, I., & Kiełbasiński, P. (2020). Still–Gennari Olefination and its Applications in Organic Synthesis. European Journal of Organic Chemistry, 2020(24), 3449-3465. Available at: [Link]
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Janicki, I., et al. (2018). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 23(10), 2633. Available at: [Link]
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Scite.ai. Still–Gennari Olefination and its Applications in Organic Synthesis. Available at: [Link]
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Pereira, M. M. A., & Antunes, A. M. M. (2012). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 16(14), 1634-1659. Available at: [Link]
-
Rachwalski, M., et al. (2018). Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination. The Journal of Organic Chemistry, 83(15), 8435-8444. Available at: [Link]
-
Shaikh, S. S., et al. (2021). Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. Letters in Organic Chemistry, 18(11), 843-856. Available at: [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate
As laboratory professionals engaged in research and development, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate (CAS No. 162246-79-9), an organophosphate ester. Adherence to these protocols is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment.
Organophosphate esters as a class are recognized as emerging environmental contaminants, often exhibiting mobility in aquatic systems.[1][2][3] Improper disposal can contribute to their release, underscoring the need for meticulous waste management.[2][4] This document synthesizes regulatory mandates with practical, field-proven insights to ensure your disposal practices are robust, safe, and scientifically sound.
Hazard Assessment and Risk Mitigation
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While a comprehensive toxicological profile for this specific compound is not widely published, its classification as an organophosphate ester requires a cautious approach. Many organophosphorus compounds are known to be neurotoxic through the inhibition of acetylcholinesterase.[5] Therefore, all handling and disposal operations must be predicated on minimizing exposure.
Table 1: Chemical Identification and Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [6][7] |
| CAS Number | 162246-79-9 | [6][7] |
| Molecular Formula | C8H17O6P | [6][7] |
| Appearance | Clear Colourless Oil | [6] |
| Storage | 2-8°C Refrigerator | [6][8] |
Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. The following PPE must be worn at all times when handling this compound for disposal.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). Inspect for integrity before use.[9][10] | To prevent dermal absorption, a common exposure route for many organic chemicals. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[9] | To protect eyes from splashes of the chemical or cleaning agents. |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination.[9] |
| Work Area | All handling should be performed inside a certified chemical fume hood. | To prevent inhalation of any potential aerosols or vapors and ensure adequate ventilation.[11] |
Core Directive: The Standard Disposal Protocol
The only universally compliant and safe method for disposing of bulk quantities of this compound is through a licensed hazardous waste management service. On-site chemical treatment of bulk waste is not recommended and is often non-compliant with environmental regulations. The following workflow outlines the standard operating procedure for accumulating this chemical waste for professional disposal.
Step-by-Step Waste Accumulation Workflow
-
Designate a Satellite Accumulation Area (SAA): Identify a specific location at or near the point of generation for collecting the waste.[12] This area must be under the control of laboratory personnel.
-
Select a Compatible Waste Container: Choose a clean, leak-proof container made of a material chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable. Ensure the container has a secure, screw-top cap.[13][14]
-
Properly Label the Container: The moment the first drop of waste enters the container, it must be labeled. The label must include the words "Hazardous Waste" and a clear identification of the contents (e.g., "Waste this compound").[12]
-
Keep the Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[15] This minimizes evaporation and prevents spills.
-
Segregate from Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[9][16]
-
Do Not Overfill: Never fill a waste container beyond 90% of its capacity.[15] This headspace allows for vapor expansion and reduces the risk of spills during transport.
-
Arrange for Pickup: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed contractor. Adhere to institutional and regulatory time limits for waste storage.[14][17]
Diagram 1: Standard Waste Accumulation Workflow
Caption: Workflow for accumulating hazardous chemical waste for professional disposal.
Chemical Decontamination & Spill Management
While bulk disposal must be handled professionally, there are instances, such as decontaminating glassware or managing minor spills, where a chemical neutralization step is appropriate. The scientific basis for this procedure lies in the chemical properties of phosphonate esters, which are susceptible to hydrolysis under acidic or basic conditions.[18][19][20] This process cleaves the ester bonds to yield the corresponding phosphonic acid and alcohols.
This protocol is exclusively for the decontamination of labware and minor spills. The resulting neutralized mixture must still be collected and disposed of as hazardous waste.
Protocol for Basic Hydrolysis Decontamination (Small Scale)
Table 3: Materials for Decontamination
| Material | Specification |
| Neutralizing Agent | 1M Sodium Hydroxide (NaOH) solution |
| Quenching Agent | 1M Hydrochloric Acid (HCl) or Citric Acid solution |
| Verification | pH indicator strips |
| Containment | Secondary container (e.g., a plastic tray) |
| Absorption | Inert absorbent material (e.g., vermiculite or sand) |
Step-by-Step Decontamination Procedure:
-
Prepare the Work Area: Ensure the procedure is conducted in a chemical fume hood. Place the contaminated item or the spill area within a secondary container.
-
Don Full PPE: Wear all PPE as specified in Table 2.
-
Apply Basic Solution: Slowly and carefully add 1M NaOH solution to the contaminated glassware or spill. Use enough solution to fully cover the residue or spill area.
-
Allow Reaction Time: Let the solution sit for at least 1 hour to allow for hydrolysis. For stubborn residues, this may be extended, or gentle heating can be considered if deemed safe for the apparatus.
-
Neutralize the Solution: After hydrolysis, carefully add 1M HCl or citric acid solution incrementally while monitoring the pH with indicator strips. The goal is a final pH between 6.0 and 8.0.
-
Absorb and Collect: Once neutralized, absorb the liquid with an inert material like vermiculite.
-
Package for Disposal: Scoop the absorbed material into a designated hazardous waste container, label it appropriately (e.g., "Debris with neutralized this compound"), and manage it according to the core disposal protocol in Section 2.
Diagram 2: Small Spill Decontamination Workflow
Caption: Workflow for the chemical decontamination of a minor laboratory spill.
Regulatory Compliance and Best Practices
Proper disposal is governed by a framework of regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the EPA.[13][14] Academic laboratories may operate under specific rules like Subpart K, which provides some flexibility but maintains stringent safety standards.[13][21]
Table 4: Summary of Disposal Do's and Don'ts
| Do | Don't |
| Always treat this compound as hazardous waste. | Never pour this chemical down the drain or dispose of it in the regular trash.[13][15] |
| Always work in a well-ventilated fume hood.[11] | Never mix this waste with incompatible chemicals.[13] |
| Always wear the correct PPE.[9] | Don't leave a waste container open or unlabeled.[12][15] |
| Always keep waste containers closed and in a designated SAA.[12] | Don't accumulate waste for longer than permitted by your facility's generator status.[14][17] |
| Always consult your institution's EHS department for specific guidance. | Don't attempt to incinerate or treat bulk chemical waste yourself. |
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
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Keglevich, G., et al. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(21), 6348. Available at: [Link]
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Kelly, S. J., & Butler, L. G. (1975). Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase. Biochemistry, 14(22), 4983-4988. Available at: [Link]
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Diamond, M. L., et al. (2022). Emissions and fate of organophosphate esters in outdoor urban environments. Environmental Science & Technology, 56(1), 273-283. Available at: [Link]
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Wikipedia. (n.d.). Phosphonate. Available at: [Link]
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Daniels Health. (2021). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
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Keglevich, G., et al. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Available at: [Link]
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Kelly, S. J., & Butler, L. G. (1975). Enzymic hydrolysis of phosphonate esters. Reaction mechanism of intestinal 5'-nucleotide phosphodiesterase. Biochemistry. Available at: [Link]
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Greaves, A. K., & Letcher, R. J. (2017). A Review of Organophosphate Esters in the Environment from Biological Effects to Distribution and Fate. Bulletin of environmental contamination and toxicology. Available at: [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]
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Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Available at: [Link]
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Li, J., et al. (2023). A Review of Organophosphate Esters in Aquatic Environments: Levels, Distribution, and Human Exposure. Toxics, 11(5), 441. Available at: [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Available at: [Link]
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Badea, S. L., et al. (2023). An Initial Survey on Occurrence, Fate, and Environmental Risk Assessment of Organophosphate Flame Retardants in Romanian Waterways. Toxics, 11(7), 579. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]
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Wang, Y., et al. (2021). Organophosphate Esters in China: Fate, Occurrence, and Human Exposure. Toxics, 9(11), 309. Available at: [Link]
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U.S. Environmental Protection Agency. (1972). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Available at: [Link]
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Pharmaffiliates. (n.d.). This compound. Available at: [Link]
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Fisher Scientific. (2025). Safety Data Sheet - Ethyl acetate. Available at: [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]
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A Researcher's Guide to the Safe Handling of Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate
As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. This guide provides an in-depth operational plan for handling Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate, an organophosphate compound. The protocols outlined here are designed to supplement, not replace, your institution's formal Chemical Hygiene Plan (CHP) and the chemical's Safety Data Sheet (SDS). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Foundational Safety: Hazard Assessment
Before any procedure, a thorough understanding of the specific hazards is essential. This compound, like many organophosphorus compounds, presents several risks that dictate our choice of personal protective equipment (PPE) and handling procedures. Organophosphates are known for their potential to be absorbed through the skin and can inhibit acetylcholinesterase, an enzyme critical for nerve function.[1][2]
A review of available Safety Data Sheets (SDS) reveals the primary hazards associated with this compound. While one specific SDS for this compound was not found, data for the closely related compound Ethyl diethoxyacetate indicates it is a combustible liquid that requires careful handling to avoid contact with skin and eyes.[3][4][5]
| Hazard Classification | Description | Precautionary Action |
| Combustible Liquid | The substance has a flash point of 85 °C / 185 °F and may ignite when exposed to heat or flame.[4] | Keep away from heat, sparks, open flames, and hot surfaces.[4][6] Store in a cool, well-ventilated area.[4] |
| Dermal Absorption | Organophosphates can be readily absorbed through the skin, which is a major route of occupational exposure. | Wear chemical-impermeable gloves and a lab coat.[3] Avoid all personal contact.[5] |
| Eye Irritation | Direct contact can cause irritation. | Wear tightly fitting safety goggles.[3] |
| Inhalation Risk | Inhaling vapors or mists can be harmful.[5][7] | Handle in a well-ventilated area, preferably within a chemical fume hood.[3][8] |
The Core Protocol: Personal Protective Equipment (PPE)
The selection of PPE is your first and most critical line of defense. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for their employees.[9][10]
A. Hand Protection: The Chemical Barrier
-
Why: The primary risk with organophosphates is dermal absorption. Standard latex gloves are often insufficient.
-
What to Use: Wear chemical-impermeable gloves.[3] Nitrile gloves are a common and effective choice for many laboratory chemicals. Always inspect gloves for tears or punctures before use.[3]
-
Protocol:
-
Before entering the designated work area, don a pair of appropriate gloves.
-
If any contact with the chemical occurs, immediately remove the gloves following the correct doffing procedure (see diagram below), wash your hands thoroughly, and put on a new pair.
-
Never reuse disposable gloves.
-
B. Eye and Face Protection: Shielding from Splashes and Vapors
-
Why: Accidental splashes can cause significant eye damage. Vapors can also be irritating.
-
What to Use: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[3] For larger quantities or procedures with a higher splash risk, a face shield should be worn in addition to goggles.
-
Protocol:
-
Goggles must be worn at all times when handling the chemical.
-
Ensure a snug fit to prevent any gaps where splashes could enter.
-
C. Body Protection: Preventing Contamination
-
Why: A lab coat protects your skin and personal clothing from contamination.
-
What to Use: A flame-resistant lab coat is recommended.[3] It should have long sleeves and a secure closure.
-
Protocol:
-
Always wear a fully buttoned or snapped lab coat.
-
Remove the lab coat before leaving the laboratory to prevent the spread of contamination.
-
If the lab coat becomes contaminated, it must be decontaminated or disposed of as hazardous waste.
-
D. Respiratory Protection: A Contingency Measure
-
Why: While routine handling should occur in a fume hood to prevent inhalation, respiratory protection is crucial for emergency situations like spills.
-
What to Use: If exposure limits are exceeded or in the event of a large spill outside of a containment device, a full-face respirator with appropriate cartridges for organic vapors should be used.[3]
-
Protocol:
Operational Plan: Handling, Spills, and Disposal
A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in your lab.
A. Step-by-Step Handling Procedure
-
Preparation: Clearly designate and label a work area for handling this compound.[8][11] Ensure an eyewash station and safety shower are accessible and unobstructed.
-
PPE Donning: Put on all required PPE in the correct sequence (see diagram below).
-
Manipulation: Conduct all weighing, transfers, and reactions within a chemical fume hood to minimize inhalation exposure.[3]
-
Decontamination: After handling, wipe down the work area with an appropriate decontaminating solution.
-
PPE Doffing: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3]
B. PPE Donning and Doffing Sequence
The order in which you put on and take off PPE is critical to prevent contamination.
Caption: PPE Donning and Doffing Sequence.
C. Emergency Protocol: Spill and Exposure Response
-
Spill Response:
-
Evacuate personnel from the immediate area.[3]
-
Increase ventilation and remove all ignition sources.[5]
-
For small spills, absorb the material with sand, earth, or another inert absorbent material.[5] Collect the contaminated material into a labeled, sealed container for hazardous waste disposal.[5]
-
Do not allow the chemical to enter drains.[3]
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[4] If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
D. Waste Disposal Plan
Disposal of organophosphate waste must be handled with extreme care to prevent environmental contamination.
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be collected as hazardous waste.
-
Containerization: Use a designated, clearly labeled, and sealed container for all hazardous waste.[5] Never mix incompatible waste streams.
-
Disposal: The disposal of organophosphate pesticides and related chemical waste often requires incineration at high temperatures by a licensed hazardous waste disposal company.[12] Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for pickup. Do not dispose of this chemical down the drain or in regular trash.[13] Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before disposal or recycling.[14]
By integrating these safety protocols into every aspect of your workflow, you build a culture of safety that protects not only yourself but also your colleagues and the wider environment.
References
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
-
Health monitoring, Guide for organophosphate pesticides. Safe Work Australia. [Link]
-
Organophosphate Toxicity. National Center for Biotechnology Information. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
-
OSHA Laboratory Standard. Compliancy Group. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
